4-(3-Formylphenyl)phenylboronic acid
Description
Properties
IUPAC Name |
[4-(3-formylphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BO3/c15-9-10-2-1-3-12(8-10)11-4-6-13(7-5-11)14(16)17/h1-9,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFFFXSVUBIUPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CC(=C2)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: A Bifunctional Linchpin in Modern Synthesis
An In-Depth Technical Guide to 4-(3-Formylphenyl)phenylboronic Acid: Properties, Synthesis, and Applications
This compound is a highly versatile bifunctional molecule that has become an important building block in contemporary organic synthesis. Its structure uniquely combines a boronic acid moiety with an aldehyde group, positioned in a meta relationship on a biphenyl scaffold. This arrangement allows for orthogonal chemical transformations, making it an invaluable tool for the systematic construction of complex molecular architectures.
The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a premier method for forming carbon-carbon bonds.[1][2] Simultaneously, the formyl (aldehyde) group serves as a versatile handle for a wide array of classical transformations, including reductive amination, Wittig reactions, and condensations. This dual reactivity enables chemists to first establish a core biaryl structure and then introduce further diversity and functionality. Consequently, this reagent is of significant interest to researchers in drug discovery, materials science, and diagnostics, where it serves as a key intermediate in the synthesis of pharmaceuticals, organic light-emitting diodes (OLEDs), and covalent organic frameworks (COFs).[1][3] This guide provides a comprehensive overview of its chemical properties, synthetic methodologies, and critical applications, offering field-proven insights for its effective use in the laboratory.
Physicochemical and Spectroscopic Data
Accurate characterization is the foundation of reproducible science. This compound is typically an off-white or pale yellow solid. Like many boronic acids, it is susceptible to dehydration to form a cyclic trimeric anhydride, known as a boroxine. This process is reversible, and the presence of the boroxine can complicate characterization and reactivity; therefore, careful handling and storage are paramount.
| Property | Value | Reference(s) |
| CAS Number | 1101866-02-7 | [4] |
| IUPAC Name | (4-(3-formylphenyl)phenyl)boronic acid | |
| Molecular Formula | C₁₃H₁₁BO₃ | [4] |
| Molecular Weight | 226.04 g/mol | [4] |
| Appearance | White to pale yellow crystalline powder | [5] |
| Melting Point | Not consistently reported; varies with purity and anhydride content. | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like THF, DMF, and DMSO. | |
| SMILES | O=Cc1cccc(c1)c2ccc(cc2)B(O)O | [4] |
| InChI Key | Not readily available in public databases. |
Synthesis and Purification
The synthesis of this compound typically involves a multi-step sequence, leveraging the power of palladium-catalyzed cross-coupling. A common and logical approach begins with commercially available precursors, as outlined below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. [6]2. Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center. [7]3. Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final product and regenerating the Pd(0) catalyst. [6]
Orthogonal Reactivity of the Formyl Group
Once the core biphenyl structure is assembled via Suzuki coupling, the formyl group is available for further elaboration. This sequential functionalization is a powerful strategy in drug discovery.
Caption: Illustrating the dual-use nature of the reagent in synthesis.
This compound is a key intermediate for important pharmaceuticals. For instance, it is used in the synthesis of the HIV protease inhibitor Atazanavir and the PARP inhibitor Rucaparib , underscoring its relevance in medicinal chemistry. [5]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative, self-validating methodology for the coupling of this compound with an aryl bromide.
Objective: To synthesize 4'-(3-formylphenyl)-[1,1'-biphenyl]-4-carbonitrile.
Materials:
-
This compound (1.0 equiv)
-
4-Bromobenzonitrile (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
Toluene (Anhydrous)
-
Water (Degassed)
-
Argon or Nitrogen gas supply
Procedure:
-
Vessel Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add this compound, 4-bromobenzonitrile, and anhydrous potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment. Causality: The Pd(0) catalyst is sensitive to oxidation, which deactivates it. An inert atmosphere is critical for catalytic turnover.
-
Reagent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add anhydrous toluene and degassed water to the flask via syringe to create a biphasic mixture (typically a 4:1 to 5:1 ratio of toluene to water). Causality: The base is soluble in the aqueous phase where it activates the boronic acid, while the organic reactants and catalyst reside primarily in the organic phase.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Safety and Handling
Proper handling is essential for both personal safety and experimental success.
-
Hazard Identification: This compound may cause skin and eye irritation and may cause an allergic skin reaction. [8][9]It is classified under GHS with the H317 hazard statement (May cause an allergic skin reaction). [9][10]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. [8]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [9]Avoid contact with skin and eyes. After handling, wash hands thoroughly. [11]* Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation and anhydride formation. [9]It is sensitive to air and moisture. [12]* First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation or a rash occurs, seek medical attention. [8] * Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention. [8] * Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. [8]
-
References
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Wikipedia. 4-Formylphenylboronic acid. [Link]
-
PubChem. 4-Formylphenylboronic Acid. [Link]
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ECHA. 4-formylphenylboronic acid. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Key Synthesis Materials: Understanding 4-Formylphenylboronic Acid. [Link]
-
ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Wikipedia. Suzuki reaction. [Link]
-
Drug Discovery & Development. Simple Synthesis Method Yields Boronic Acid-Based Drugs. [Link]
-
R Discovery. 4-formylphenylboronic Acid Research Articles. [Link]
- Google Patents. US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
-
PubMed. Phenylboronic Acid-polymers for Biomedical Applications. [Link]
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A Senior Application Scientist's Guide to 4-(3-Formylphenyl)phenylboronic acid
<_>
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3-Formylphenyl)phenylboronic acid (CAS No. 1101866-02-7) is a bifunctional organic compound of significant interest in modern synthetic chemistry. Its structure, featuring a reactive formyl (aldehyde) group and a versatile boronic acid moiety on a biphenyl scaffold, makes it an invaluable building block for creating complex molecular architectures. This guide provides an in-depth technical overview of its properties, synthesis, and core applications, with a focus on reaction mechanisms and practical, field-proven protocols. We will explore its pivotal role in palladium-catalyzed cross-coupling reactions and functional group transformations, highlighting its utility in pharmaceutical research and materials science.
Core Properties and Safety Considerations
Understanding the fundamental physicochemical properties of this compound is critical for its effective use, storage, and handling. The compound is typically a solid at room temperature. Boronic acids, as a class, are known to be air-sensitive and can undergo dehydration to form cyclic boroxine anhydrides; therefore, proper storage is crucial to maintain reagent integrity.
1.1. Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 1101866-02-7 | [1] |
| Molecular Formula | C₁₃H₁₁BO₃ | |
| Molecular Weight | 226.04 g/mol | |
| Appearance | White to off-white solid | [2] |
| Melting Point | Not consistently reported; varies by purity and form (anhydride vs. acid) | [3] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in water | [3] |
| IUPAC Name | (3'-Formyl-[1,1'-biphenyl]-4-yl)boronic acid |
1.2. Handling and Storage
As a Senior Application Scientist, I cannot overstate the importance of proper reagent handling. The boronic acid moiety is sensitive to oxidation and dehydration.
-
Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container[2].
-
Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[2][4]. Avoid breathing dust[2]. In case of skin contact, wash thoroughly with soap and water[4].
-
Hazard Profile: May cause skin, eye, and respiratory irritation[5][6][7]. Some boronic acids are classified as sensitizers, meaning they may cause an allergic skin reaction upon repeated contact[2][8].
Synthesis and Characterization
The synthesis of this compound typically involves a Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that forms a carbon-carbon bond between an organoboron compound and an organohalide.
2.1. Recommended Synthesis Protocol
This protocol outlines a standard Suzuki-Miyaura coupling to synthesize the target compound. The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is common, and the base is crucial for the transmetalation step of the catalytic cycle[9].
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a condenser and magnetic stirrer, add 3-bromobenzaldehyde (1.0 eq) and (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)boronic acid (1.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is a critical step to prevent the oxidation of the Pd(0) catalyst.
-
Solvent and Base Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (3:1:1 ratio). Add an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 eq). The base activates the boronic acid for transmetalation[10].
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq), under a positive flow of inert gas.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
2.2. Spectroscopic Characterization
Confirming the structure and purity of the synthesized compound is paramount. NMR and Mass Spectrometry are the primary tools.
-
¹H NMR (DMSO-d₆): Expect signals for the aldehydic proton (~10.0 ppm), a singlet for the boronic acid protons (~8.4 ppm, often broad), and a complex multiplet pattern for the aromatic protons in the biphenyl system (~7.6 - 8.3 ppm)[11]. Using DMSO-d₆ as a solvent is recommended as it helps break up the boronic acid oligomers that can cause poor resolution in other solvents[11].
-
¹³C NMR (DMSO-d₆): Key signals include the carbonyl carbon of the aldehyde (~193 ppm) and multiple aromatic carbon signals, including the carbon atom attached to the boron, which may appear broad (~134 ppm)[11].
-
Mass Spectrometry (ESI-MS): This technique will confirm the molecular weight of the compound (226.04 g/mol )[12].
Core Applications and Reaction Protocols
The true value of this compound lies in its bifunctionality. The boronic acid is a handle for C-C bond formation, while the aldehyde is a gateway to a multitude of other functional groups.
3.1. Application Spotlight: Suzuki-Miyaura Cross-Coupling
This reaction is the cornerstone of applications for arylboronic acids, enabling the synthesis of complex biaryl molecules, which are common motifs in pharmaceuticals and organic electronics[9][13][14].
-
Causality: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are: 1) Oxidative addition of the aryl halide to Pd(0), 2) Transmetalation of the aryl group from the activated boronic acid to the Pd(II) complex, and 3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst[9][10]. The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation[10].
3.2. Application Spotlight: Reductive Amination
The formyl group is a versatile handle for introducing nitrogen-containing functionalities, which are ubiquitous in drug molecules. Reductive amination is a robust method for forming C-N bonds[15][16].
-
Causality: The reaction proceeds in two stages, often in one pot: 1) The amine reacts with the aldehyde to form an imine (or iminium ion under acidic conditions), and 2) A selective reducing agent reduces the imine to an amine[17]. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are selective for the iminium ion over the starting aldehyde, which prevents side reactions and maximizes yield[16][17][18].
3.3. Protocol: One-Pot Reductive Amination
This protocol provides a reliable method for converting the aldehyde into a secondary amine.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol[17][18].
-
Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq) portion-wise to the mixture. The choice of this reagent is strategic; it is milder and less toxic than NaBH₃CN and highly effective for this transformation[16].
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The resulting amine can be purified by column chromatography.
Conclusion
This compound is a powerful and versatile building block for synthetic chemists. Its bifunctional nature allows for orthogonal chemical strategies, enabling the construction of complex molecules through sequential, well-controlled reaction steps. A thorough understanding of its properties and the causality behind the reaction protocols for its two key functional groups—the boronic acid and the formyl group—is essential for leveraging its full synthetic potential in drug discovery, materials science, and beyond.
References
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Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]
-
Kuujia. (n.d.). Cas no 1101866-02-7 (this compound). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a. Retrieved from [Link]
-
Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]
-
ACS Publications. (2023). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. ACS Catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Synlett. (2006). Reductive Amination of Aldehydes Using Aminoboranes as Iminium Ion Generators. Retrieved from [Link]
-
PubChem. (n.d.). 4-Formylphenylboronic Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
RSC Publishing. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(III). Dalton Transactions. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Synthesis Materials: Understanding 4-Formylphenylboronic Acid. Retrieved from [Link]
- Google Patents. (2002). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
-
ResearchGate. (n.d.). IR absorption spectra of 4-formylphenylboronic acid-functionalized particles. Retrieved from [Link]
-
Drug Discovery & Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Retrieved from [Link]
-
R Discovery. (n.d.). 4-formylphenylboronic Acid Research Articles. Retrieved from [Link]
-
PubMed. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Retrieved from [Link]
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Core Physicochemical Properties and Structural Nuances
An In-depth Technical Guide to the Solubility of 4-(3-Formylphenyl)phenylboronic acid
This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a critical building block in contemporary drug discovery and organic synthesis. Tailored for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple data sheet to explore the underlying chemical principles governing the solubility of this compound. We will dissect its structural attributes, provide field-proven experimental protocols for accurate solubility determination, and outline strategic approaches for enhancing its solubility in various solvent systems.
This compound is a bifunctional organic compound, valued for its utility in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. Its solubility is not a simple parameter but is dictated by a nuanced interplay between its constituent functional groups.
| Property | Value | Source |
| IUPAC Name | (3-Formylphenyl)boronic acid | [1] |
| CAS Number | 87199-16-4 | [1] |
| Molecular Formula | C₇H₇BO₃ | [1] |
| Molecular Weight | 149.94 g/mol | [2] |
| Melting Point | 109-113 °C | [3] |
| Appearance | Off-white to beige or light orange powder/crystals | [3] |
| pKa (Predicted) | 7.83 ± 0.10 | [3] |
| Qualitative Solubility | Soluble in Methanol | [3] |
Key Structural Features Influencing Solubility:
-
Boronic Acid Moiety [-B(OH)₂]: This functional group is the primary determinant of aqueous solubility. It is a Lewis acid capable of accepting a hydroxide ion to form a tetrahedral boronate anion [B(OH)₃]⁻. This ionization, which is governed by the compound's pKa and the solution's pH, significantly increases water solubility. The hydroxyl groups can also act as both hydrogen bond donors and acceptors.
-
Aromatic Rings: The phenyl ring imparts a significant hydrophobic character to the molecule, which tends to limit its solubility in aqueous media but favors solubility in many organic solvents.
-
Formyl Group (-CHO): The aldehyde group is polar and can act as a hydrogen bond acceptor. Its presence increases the overall polarity of the molecule compared to unsubstituted phenylboronic acid. The meta position of the formyl group influences the electronic properties of the boronic acid through inductive effects, impacting its acidity (pKa).[4]
The Critical Role of Boroxine Formation:
A crucial characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[5][6] This equilibrium between the monomeric acid and the boroxine complicates solubility studies, as the two species possess different physicochemical properties, including solubility.[7][8] The formation of the less polar boroxine can decrease solubility in polar solvents. This equilibrium is influenced by factors such as temperature, solvent, and the presence of water.[5][9]
Theoretical Framework for Solubility Prediction
-
Aqueous Solubility: The aqueous solubility is expected to be low in neutral water due to the hydrophobic nature of the phenyl ring. However, solubility can be significantly increased in alkaline conditions (pH > pKa ≈ 7.83), where the boronic acid is deprotonated to the more soluble boronate form. The predicted pKa of ~7.83 suggests that at physiological pH 7.4, the compound will exist predominantly in its neutral, less soluble form.[3] For comparison, the water solubility of unsubstituted phenylboronic acid is approximately 10 g/L at 20°C.[10] The presence of the polar formyl group may slightly increase aqueous solubility compared to the parent compound.
-
Organic Solvent Solubility: Based on the principle of "like dissolves like" and data from analogues, the solubility profile can be predicted.[7][11]
-
High Solubility: Expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF, where hydrogen bonding and polar interactions are favorable.[3][12]
-
Moderate Solubility: Expected in solvents like acetone, ethyl acetate, and tetrahydrofuran (THF).
-
Low Solubility: Expected in non-polar solvents such as hexanes, toluene, and chloroform.
-
Gold-Standard Experimental Protocols for Solubility Determination
For drug discovery and development professionals, obtaining reliable and reproducible solubility data is paramount. Two primary types of solubility assays are employed: thermodynamic and kinetic.
Thermodynamic (Equilibrium) Solubility Assay: The Shake-Flask Method
This method determines the true equilibrium solubility of a compound and is considered the gold standard.[13][14] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Methodology:
-
Compound Dispensing: Add an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial. The excess solid is crucial to ensure equilibrium is reached.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent or buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. For boronic acids, an equilibration time of 24 hours is recommended to account for both dissolution and the potential monomer-boroxine equilibrium.[13][15]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:
-
Centrifugation: Spin the vials at high speed (e.g., 15,000 x g for 15 minutes).
-
Filtration: Use a low-binding filter plate (e.g., 0.45 µm PVDF).
-
-
Sample Preparation: Carefully aspirate the supernatant (the saturated solution) and dilute it with the mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, typically HPLC-UV.[14][16]
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to quickly assess the solubility of compounds prepared as high-concentration stock solutions, typically in DMSO.[17][18][19][20] It measures the concentration at which a compound precipitates when an organic stock solution is diluted into an aqueous buffer.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[19]
-
Dilution: Add a small volume of the DMSO stock solution to the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤2%) to minimize its co-solvent effect.[20]
-
Incubation: Mix and incubate the solution for a shorter period (e.g., 1.5-2 hours) at a controlled temperature.[15][20]
-
Precipitate Detection/Separation: Determine the amount of dissolved compound. This can be done by:
Analytical Quantification: HPLC-UV Method
A robust High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for accurately quantifying the concentration of dissolved this compound.[21]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure sharp peak shapes.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 270 nm).[21]
-
Calibration: A standard curve must be generated using solutions of known concentrations of the compound to ensure accurate quantification.[16]
Strategies for Solubility Enhancement
For applications requiring higher concentrations of this compound than achievable in a given solvent, several strategies can be employed. The choice of method depends on the requirements of the subsequent application (e.g., organic reaction, formulation).
-
pH Adjustment (for Aqueous Systems): This is the most effective method for enhancing the aqueous solubility of ionizable compounds. By preparing a buffer with a pH at least 1-2 units above the compound's pKa (i.e., pH 9-10), the equilibrium will be shifted towards the highly soluble boronate anion.
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can significantly increase solubility.[11]
-
For Aqueous Formulations: Co-solvents like propylene glycol, polyethylene glycol (PEG), or N-methyl-2-pyrrolidone (NMP) are commonly used.
-
For Organic Reactions: If solubility is limited in a reaction solvent like toluene, adding a co-solvent such as THF or 1,4-dioxane can improve it.
-
-
Esterification: For applications where the boronic acid functionality is not immediately required, it can be temporarily converted to a boronic ester (e.g., a pinacol ester). These esters are generally much more soluble in organic solvents and lack the complication of boroxine formation. The boronic acid can be regenerated later through hydrolysis.[7]
Conclusion
The solubility of this compound is a multifaceted property governed by its dual hydrophobic and hydrophilic nature, the pH of the medium, and its equilibrium with its corresponding boroxine. While specific quantitative data remains sparse, a deep understanding of these underlying principles allows researchers to make informed decisions. By employing robust experimental protocols such as the shake-flask method, scientists can generate reliable data tailored to their specific needs. Furthermore, a strategic approach to solubility enhancement, including pH adjustment and the use of co-solvents, provides powerful tools to overcome formulation and reaction challenges, thereby accelerating the pace of research and development.
References
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
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Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]
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Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
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B-Synergy. (2025). In-vitro Thermodynamic Solubility. Protocols.io. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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ResearchGate. (n.d.). A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. Retrieved from [Link]
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Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Retrieved from [Link]
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B-Synergy. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. Retrieved from [Link]
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Ulatowski, F., Dąbrowski, M., Bałakier, T., & Jurczak, J. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4899-4910. Retrieved from [Link]
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Adamczyk-Woźniak, A., Borys, K. M., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3464. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]
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Ulatowski, F., Dąbrowski, M., Bałakier, T., & Jurczak, J. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. Retrieved from [Link]
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Korich, A. L., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC. Retrieved from [Link]
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Ishihara, K. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 989. Retrieved from [Link]
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ResearchGate. (n.d.). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Retrieved from [Link]
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Wikipedia. (n.d.). Boroxine. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Retrieved from [Link]
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Figshare. (2025). Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. Retrieved from [Link]
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PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Retrieved from [Link]
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Radboud University. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Retrieved from [Link]
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Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
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PubChem. (n.d.). 3-Formylphenylboronic acid. Retrieved from [Link]
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Chemsrc. (2025). 3-Formylphenylboronic acid. Retrieved from [Link]
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ResearchGate. (2017). Is there any method to make them completely soluble in DMF/DMSO?. Retrieved from [Link]
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gChem Global. (n.d.). DMSO. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of hybrid perovskites of different compositions in DMF (a).... Retrieved from [Link]
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PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]
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An In-depth Technical Guide to the Stability and Storage of 4-(3-Formylphenyl)phenylboronic Acid
Abstract
4-(3-Formylphenyl)phenylboronic acid is a bifunctional synthetic building block of significant interest in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions. However, the inherent chemical nature of the arylboronic acid moiety presents significant stability and storage challenges that can compromise its reactivity, leading to inconsistent experimental outcomes. This guide provides a comprehensive technical overview of the primary degradation and equilibrium pathways affecting this compound: protodeboronation and boroxine formation. We will elucidate the underlying chemical principles, provide field-proven protocols for optimal storage and handling, and detail validated analytical methods for quality control and stability assessment. This document is intended for researchers, chemists, and drug development professionals who rely on the quality and integrity of arylboronic acid reagents.
Introduction: The Utility and Challenge of a Bifunctional Reagent
Chemical Identity and Applications
This compound (CAS No. 1101866-02-7) is an organoboron compound featuring a biphenyl scaffold functionalized with a boronic acid group at the 4-position and a formyl (aldehyde) group at the 3'-position. This unique arrangement makes it a powerful and versatile intermediate. The boronic acid group is a cornerstone of modern organic synthesis, most notably as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. The strategically placed formyl group provides an additional reactive handle for subsequent transformations such as reductive amination, Wittig reactions, or oxidation, enabling the construction of complex molecular architectures.
The Inherent Stability Challenge of Arylboronic Acids
While indispensable, the boronic acid functional group is susceptible to several chemical transformations that can impact the reagent's purity, stoichiometry, and reactivity. The stability of this compound is not merely a matter of preventing decomposition but also of controlling a critical chemical equilibrium. Researchers using this and similar reagents often face challenges such as diminished yields or complete reaction failure, which can frequently be traced back to improper storage, handling, or a lack of understanding of the compound's intrinsic chemical behavior. This guide will address the two principal phenomena governing its stability: boroxine formation and protodeboronation.
Core Principles of Arylboronic Acid Stability
While specific stability data for this compound is not extensively published, its behavior can be expertly predicted based on the well-documented chemistry of analogous arylboronic acids, such as 4-formylphenylboronic acid.[1]
Equilibrium I: Dehydration and Boroxine (Trimer) Formation
One of the most common and significant transformations is the reversible dehydration of three boronic acid molecules to form a six-membered cyclic anhydride known as a boroxine.[1]
This is not a degradation pathway but a dynamic equilibrium. The presence of water drives the equilibrium toward the monomeric, active boronic acid, while its removal (e.g., in aprotic solvents or upon drying) favors the formation of the boroxine trimer.
Causality and Consequences:
-
Impact on Reactivity: The boroxine is often less reactive or completely unreactive in Suzuki-Miyaura couplings. Its formation effectively reduces the concentration of the active monomeric species.
-
Stoichiometric Errors: If a significant portion of the reagent exists as the boroxine, calculations based on the monomer's molecular weight will be inaccurate, leading to incorrect stoichiometry and potentially incomplete reactions. Many commercial suppliers note that their products contain varying amounts of the corresponding anhydride.
Caption: Irreversible protodeboronation degradation pathway.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is paramount to preserving the integrity of this compound. The rationale behind these recommendations is to kinetically slow down degradation pathways and shift the boroxine equilibrium towards the active monomer.
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Causality / Rationale |
| Temperature | 2–8 °C (Refrigerated) | Reduces the rate of all chemical degradation pathways, including protodeboronation. Multiple safety data sheets recommend refrigeration. [2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture, which drives both protodeboronation and hydrolysis of the boroxine back to the acid. Air sensitivity is a noted characteristic. [3] |
| Moisture | Tightly sealed container in a dry environment (desiccator) | Prevents ingress of atmospheric water, which is a key reactant in protodeboronation and influences the monomer-boroxine equilibrium. |
| Light | Amber vial or stored in the dark | While less critical than moisture or temperature, protection from light is a general best practice to prevent potential photochemical degradation. [4] |
| Purity | Use high-purity material (≥98.0%) | Starting with high-purity material minimizes the presence of acidic or basic impurities that could catalyze degradation. [5] |
Best Practices for Handling and Dispensing
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Whenever possible, handle the solid in a glovebox or under a blanket of inert gas.
-
Minimize Exposure: Weigh the required amount quickly and promptly reseal the container. Do not leave the bottle open to the atmosphere.
-
Solution Stability: Prepare solutions fresh for immediate use. If storage is necessary, use a dry, aprotic solvent and store under an inert atmosphere at low temperature. Be aware that boroxine formation is favored in many aprotic solvents.
Quality Control and Stability Assessment
A robust analytical program is essential for validating the quality of new batches and requalifying aged stock.
Protocol 1: ¹H NMR Spectroscopy for Boroxine Assessment
¹H NMR is the most direct method to assess the monomer-to-boroxine ratio. The aromatic protons of the monomer and the boroxine will have distinct chemical shifts.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid in an anhydrous, aprotic deuterated solvent (e.g., CDCl₃ or THF-d₈) in an NMR tube.
-
Acquire Spectrum: Run a standard ¹H NMR spectrum. The presence of multiple, complex sets of signals in the aromatic region, beyond what is expected for the monomer, is indicative of boroxine formation.
-
Quantification: Integrate the signals corresponding to a specific proton on the monomer and the same proton on the boroxine. The ratio of these integrals provides the monomer:boroxine ratio.
-
Confirmation (Self-Validation): Add one drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The signals corresponding to the boroxine should decrease or disappear, while the monomer signals increase, confirming the diagnosis as the equilibrium shifts back to the hydrated acid.
Protocol 2: Reversed-Phase HPLC for Purity and Degradation Monitoring
RP-HPLC is effective for assessing overall purity and detecting the nonpolar protodeboronation byproduct. However, care must be taken to avoid on-column hydrolysis of the boronic acid or its boroxine.
Step-by-Step Methodology:
-
Column Selection: Utilize a column with low silanol activity to minimize on-column interactions that can catalyze hydrolysis.
-
Mobile Phase: Start with a simple mobile phase of acetonitrile and water. Avoid acidic or basic modifiers if possible, as they can promote protodeboronation.
-
Sample Preparation: Dissolve the sample in a diluent that matches the initial mobile phase composition. Analyze promptly after dissolution.
-
Analysis: Inject the sample and monitor for the appearance of a new, typically later-eluting peak corresponding to the more hydrophobic protodeboronated product (3-phenylbenzaldehyde).
-
Method Validation: To ensure the method is stability-indicating, a forced degradation study should be performed. Intentionally degrade a sample by exposing it to heat and humidity, then confirm that the resulting impurity peak is well-resolved from the main analyte peak.
Caption: Experimental workflow for assessing the stability of the boronic acid.
Troubleshooting and Conclusion
Troubleshooting Inconsistent Reactions: If a Suzuki-Miyaura reaction is providing inconsistent or low yields, the first step should be to perform a ¹H NMR analysis on the boronic acid starting material. A high boroxine content is a common culprit. If significant boroxine is detected, the material can sometimes be salvaged by dissolving it in a solvent mixture containing water (e.g., dioxane/water) to hydrolyze the trimer back to the monomer, followed by removal of the solvent in vacuo immediately before use.
References
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Wikipedia. 4-Formylphenylboronic acid. [Link]
-
PubChem. 4-Formylphenylboronic Acid. National Center for Biotechnology Information. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. [Link]
- Google Patents. US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
-
Arctom Scientific. CAS NO. 1101866-02-7 | this compound. [Link]
-
Curia Global. 4-Formylphenyl Boronic Acid (4-FPBA). [Link]
-
R Discovery. 4-formylphenylboronic Acid Research Articles. [Link]
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A Technical Guide to the Spectroscopic Characterization of 4-(3-Formylphenyl)phenylboronic Acid
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 4-(3-Formylphenyl)phenylboronic acid (CAS No: 1101866-02-7).[1][2] As a bifunctional molecule featuring both a formyl group and a boronic acid moiety on a biphenyl scaffold, this compound serves as a critical building block in medicinal chemistry and materials science. This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, grounded in the established principles of spectroscopic analysis for aromatic aldehydes and arylboronic acids. Detailed, field-proven protocols for data acquisition are provided to ensure experimental reproducibility and integrity. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of complex organic molecules.
Introduction: A Bifunctional Building Block
This compound, with the IUPAC name (3'-formyl-[1,1'-biphenyl]-4-yl)boronic acid, is a strategic intermediate in modern organic synthesis.[2] Its structure combines the reactivity of an aldehyde, suitable for transformations like reductive amination and Wittig reactions, with the versatility of a boronic acid, a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This dual functionality allows for the stepwise and controlled construction of complex molecular architectures, making it a valuable reagent in the synthesis of pharmaceuticals and advanced materials.
The precise characterization of this molecule is paramount for its effective use. Spectroscopic data provides the definitive structural proof, confirms purity, and enables reaction monitoring. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a robust, predictive analysis based on the well-documented spectroscopic behaviors of its constituent functional groups and structural analogs.
Predicted Spectroscopic Data & Interpretation
The following sections detail the anticipated spectroscopic signatures for this compound. The interpretation explains the causality behind the predicted values, drawing from established knowledge of how molecular structure influences spectroscopic output.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, analysis in a solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is recommended to ensure solubility and to observe the exchangeable boronic acid protons.[3][4]
Molecular Structure and Proton Numbering:
Caption: Workflow for NMR spectroscopic analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). [4]Cap the tube and vortex or sonicate gently until the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a potentially larger sample quantity (20-30 mg) may be necessary to obtain a high-quality spectrum. [4]5. Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).
IR Spectroscopy Protocol
Sources
A Senior Application Scientist's Guide to Sourcing and Utilizing Bifunctional Biphenyl Boronic Acids in Advanced Synthesis
Introduction: Deciphering the Molecular Identity of "4-(3-Formylphenyl)phenylboronic acid"
To the discerning researcher, precision in chemical nomenclature is paramount. The query for "this compound" presents an initial ambiguity. A literal interpretation could suggest a simple phenylboronic acid scaffold with a formylphenyl substituent. However, in the context of advanced drug discovery and materials science, a more complex and synthetically valuable interpretation emerges: a biphenyl system. This guide will focus on such bifunctional biphenyl boronic acids, specifically isomers where a formylphenyl group is coupled to a phenylboronic acid. These molecules, possessing both a reactive aldehyde and a versatile boronic acid, are powerful building blocks for constructing complex molecular architectures.
This guide provides a comprehensive overview of the commercial availability, synthesis, and applications of these valuable reagents, tailored for professionals in pharmaceutical development and chemical research.
Commercial Availability of Formyl-Substituted Biphenyl Boronic Acids
While a direct catalog entry for "this compound" is elusive due to its ambiguous name, several specific isomers of formyl-substituted biphenyl boronic acids are commercially available. These compounds are typically offered by specialized chemical suppliers that focus on novel building blocks for research and development. Below is a summary of available compounds that fit the structural motif of a formyl-biphenyl boronic acid.
| Chemical Name | CAS Number | Representative Supplier(s) | Purity |
| (4'-Formyl-[1,1'-biphenyl]-4-yl)boronic acid | 868046-59-7 | Advanced ChemBlocks[1] | ≥95% |
| (4'-Formyl-[1,1'-biphenyl]-3-yl)boronic acid | 1106837-43-7 | BLDpharm[2] | Inquiry |
Note: Availability and purity may vary. It is recommended to contact suppliers directly for the most current information.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The cornerstone of modern biaryl synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This powerful carbon-carbon bond-forming reaction is the principal method for producing formyl-substituted biphenyl boronic acids. The strategy involves the coupling of two key fragments: a boronic acid (or boronic ester) substituted aryl ring and a halogenated aryl ring.
The causality behind this choice of reaction is its remarkable functional group tolerance, relatively mild reaction conditions, and the commercial availability of a vast array of starting materials.[4] The boronic acid functional group is stable and generally non-toxic, making it ideal for complex synthetic sequences.[5]
A generalized workflow for the synthesis of a formyl-biphenyl boronic acid is depicted below.
Caption: Generalized workflow for the synthesis of formyl-biphenyl boronic acids via Suzuki-Miyaura coupling.
Exemplary Experimental Protocol: Synthesis of (4'-Formyl-[1,1'-biphenyl]-3-yl)boronic acid
This protocol is a representative, conceptual procedure based on established Suzuki-Miyaura coupling methodologies.[6][7]
Materials:
-
3-Bromophenylboronic acid
-
4-Bromobenzaldehyde
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Toluene
-
Hexanes
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-bromophenylboronic acid (1.0 eq), 4-bromobenzaldehyde (1.1 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate or toluene (3x).
-
Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude intermediate (a bromo-biphenyl-aldehyde) can be purified by column chromatography on silica gel.
-
Borylation (Conceptual Step if a dibromo-biphenyl was synthesized first): The purified bromo-biphenyl intermediate would then undergo a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic hydrolysis to yield the boronic acid.
-
Final Purification: The final product, (4'-formyl-[1,1'-biphenyl]-3-yl)boronic acid, is typically purified by recrystallization or further chromatography to achieve the desired purity for subsequent applications.
Applications in Research and Drug Development
Bifunctional molecules like formyl-biphenyl boronic acids are of immense interest in medicinal chemistry and materials science.[8][9] Their utility stems from the orthogonal reactivity of the two functional groups.
1. Building Blocks for Complex Ligands and Drug Candidates: The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[3] The boronic acid moiety can be used in a subsequent Suzuki coupling to introduce further diversity, while the aldehyde can be derivatized through reactions like:
-
Reductive amination: to form amines and connect to other parts of a molecule.
-
Wittig reaction: to form alkenes.
-
Condensation reactions: with hydrazines or hydroxylamines to form hydrazones and oximes, respectively.
This dual functionality allows for the rapid construction of libraries of complex molecules for high-throughput screening. For instance, these compounds are key intermediates in the synthesis of certain classes of kinase inhibitors and other targeted therapies.[8]
2. Probes and Sensors: Boronic acids are known to reversibly bind to diols, such as those found in saccharides.[10] This property has been exploited to develop sensors for glucose and other biologically important sugars. The biphenyl structure provides a rigid scaffold that can be further functionalized with fluorophores or chromophores, with the formyl group serving as an attachment point.
3. Materials Science: The rigid biphenyl core and reactive functional groups make these molecules suitable for the synthesis of novel polymers, liquid crystals, and organic electronic materials.[3]
Quality Control and Handling
Purity Assessment: For use in sensitive applications like pharmaceutical synthesis, purity is critical. Standard analytical techniques for quality control include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify organic impurities.
-
LC-MS: To determine the mass of the compound and assess purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[11]
Storage and Handling: Boronic acids are generally stable solids but can be sensitive to air and moisture, which can lead to dehydration to form boroxines (cyclic anhydrides) or oxidative degradation. It is recommended to store these compounds in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Always consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and safety information.
Conclusion
References
-
Raza, A., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Kingston University. Available at: [Link]
-
Fukuzawa, S., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega. Available at: [Link]
-
Teis, S., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Available at: [Link]
-
Carbó-Argibay, E., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules. Available at: [Link]
-
ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Boronic Acids in Modern Drug Discovery. Available at: [Link]
-
ResearchGate. Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid. Available at: [Link]
-
Wikipedia. 4-Formylphenylboronic acid. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. Available at: [Link]
- Google Patents. Process for preparing highly pure formylphenylboronic acids.
-
Oakwood Chemical. 4-Biphenylboronic acid. Available at: [Link]
-
WorldOfChemicals. 4-formylphenylboronic acid suppliers USA. Available at: [Link]
- Google Patents. Process for preparing substituted phenyl boronic acids.
-
American Chemical Society Publications. (2017). Synthesis and Applications of Boronate Affinity Materials. Accounts of Chemical Research. Available at: [Link]
-
PubMed. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. Examples of boronic acids in pharmacologically relevant compounds. Available at: [Link]
-
MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
-
ResearchGate. Biological and Medicinal Applications of Boronic Acids. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling with 4-(3-Formylphenyl)phenylboronic Acid
Introduction: The Strategic Importance of Formyl-Substituted Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Suzuki and Miyaura in 1981, this palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Biaryl scaffolds, in particular, are prevalent structural motifs in a vast array of biologically active molecules.
This guide focuses on a specific, yet highly valuable, building block: 4-(3-Formylphenyl)phenylboronic acid . The presence of the formyl (aldehyde) group makes this reagent a particularly powerful tool for medicinal chemists and drug development professionals. The aldehyde serves as a versatile synthetic handle, allowing for a wide range of subsequent transformations such as reductive amination, oxidation to a carboxylic acid, Wittig reactions, and the formation of various heterocyclic systems. This enables the rapid diversification of a lead compound or the introduction of key pharmacophoric features.
However, the presence of a reactive aldehyde group also introduces specific challenges to the Suzuki-Miyaura coupling. Careful selection of reaction parameters is crucial to ensure chemoselectivity, preventing unwanted side reactions involving the formyl moiety while achieving high yields of the desired biaryl product. This document provides a comprehensive overview of the mechanistic considerations, a detailed experimental protocol, and field-proven insights for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions.
Mechanistic Rationale: A Chemoselective Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[2] Understanding this mechanism is key to rationalizing the choice of reagents and conditions, especially when dealing with functionalized substrates.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[2]
-
Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium, displacing the halide.[3]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
A crucial aspect when using this compound is to employ conditions that do not interfere with the aldehyde. The use of moderately strong inorganic bases, such as carbonates or phosphates, is generally preferred over strong hydroxides or alkoxides, which could potentially promote side reactions like the Cannizzaro reaction or aldol condensations under certain conditions. The palladium catalysts and phosphine ligands typically used in Suzuki couplings are compatible with the formyl group, making this a highly chemoselective transformation when optimized correctly.[4]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of a Formyl-Substituted Biaryl
This protocol describes a general and robust method for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| Aryl Bromide | Synthesis Grade | Sigma-Aldrich | Substrate; ensure it is free from impurities that could poison the catalyst. |
| This compound | >97% | Combi-Blocks | The key coupling partner. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | >99% | Strem Chemicals | Palladium(0) catalyst. Handle under an inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Fisher Scientific | Base; should be finely powdered and dried before use. |
| 1,4-Dioxane | Anhydrous, >99.8% | Acros Organics | Solvent; should be degassed prior to use. |
| Deionized Water | N/A | In-house | Co-solvent; should be degassed prior to use. |
| Ethyl Acetate | ACS Grade | VWR | For extraction. |
| Brine (Saturated NaCl solution) | N/A | In-house | For washing during workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | >97% | Alfa Aesar | Drying agent. |
| Celite® | N/A | Sigma-Aldrich | Filtration aid. |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. Anhydrous conditions and an inert atmosphere at the start are crucial to prevent catalyst deactivation.
-
-
Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon gas three times.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and will be deactivated through oxidation.[5]
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Causality: A mixture of an organic solvent and water is often optimal for dissolving both the organic substrates and the inorganic base.[6] Degassing the solvents removes dissolved oxygen.
-
-
Reaction:
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Causality: Heating accelerates the rate of reaction, particularly the oxidative addition step.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Causality: This standard aqueous workup removes the inorganic base and other water-soluble byproducts.
-
-
Purification:
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[7] The aldehyde-containing product is generally more polar than the starting aryl halide.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can yield highly pure product.
-
Causality: Purification is necessary to remove unreacted starting materials, catalyst residues, and any side products. Aldehydes are generally stable on silica gel, but prolonged exposure should be avoided to minimize potential oxidation.[7]
-
Workflow Diagram:
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst due to oxidation. | Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere. Use a freshly opened bottle of catalyst or a glovebox for dispensing. |
| Poor quality boronic acid. | Boronic acids can dehydrate to form boroxines over time, which may be less reactive. If suspected, try a different batch of boronic acid or consider using the corresponding boronate ester. | |
| Insufficiently active base. | Ensure the base is anhydrous and finely powdered to maximize its surface area and reactivity. Consider switching to a different base such as K₃PO₄ or Cs₂CO₃, which are often more effective. | |
| Formation of Side Products | Homocoupling of Boronic Acid: Formation of a symmetrical biaryl from the boronic acid. | This can be promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[5] Rigorous degassing and ensuring the use of a high-quality Pd(0) precatalyst can minimize this. Reducing the catalyst loading can sometimes help. |
| Dehalogenation of Aryl Halide: The halide is replaced by a hydrogen atom. | This side reaction can occur if there are sources of hydride in the reaction mixture, sometimes from the solvent or additives.[6] Ensure anhydrous solvents are used. Switching to a different solvent/base combination may be necessary. | |
| Difficulty in Purification | Product co-elutes with starting material or byproducts. | Optimize the solvent system for column chromatography carefully using TLC. If separation is difficult, consider converting the aldehyde to a different functional group (e.g., an oxime or hydrazone) to alter its polarity, followed by purification and subsequent hydrolysis back to the aldehyde. A bisulfite extraction can also selectively remove the aldehyde product from non-polar impurities.[8] |
Conclusion
The Suzuki-Miyaura coupling with this compound is a powerful and reliable method for the synthesis of functionalized biaryls that are of significant interest in drug discovery and materials science. The key to success lies in the careful control of reaction conditions to ensure the chemoselective coupling in the presence of the reactive aldehyde functionality. By understanding the underlying mechanism and adhering to a robust, well-validated protocol, researchers can confidently employ this versatile building block to construct complex molecular architectures and accelerate their research programs.
References
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]
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Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Hornillos, V., Giannerini, M., Vila, C., Fañanás-Mastral, M., & Feringa, B. L. (2013). A palladium-catalyzed direct cross-coupling of aryl chlorides with a wide range of (hetero)aryl lithium compounds. Organic Letters, 15(19), 5114–5117. Retrieved from [Link]
-
PubChem. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]
-
ResearchGate. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
-
JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
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Application Notes and Protocols for 4-(3-Formylphenyl)phenylboronic Acid in Advanced Organic Synthesis
Introduction: The Strategic Advantage of a Bifunctional Architect
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-(3-Formylphenyl)phenylboronic acid has emerged as a uniquely powerful reagent, distinguished by its bifunctional nature.[1] It incorporates a boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, and a chemically versatile formyl (aldehyde) group within a rigid biphenyl framework. This dual reactivity allows for sequential or orthogonal synthetic transformations, making it an invaluable tool for medicinal chemists and materials scientists.[1][2] This guide provides an in-depth exploration of its key applications, detailing the mechanistic rationale behind experimental protocols and offering field-proven methodologies for its use in Suzuki-Miyaura cross-coupling, reductive amination, and multicomponent reactions.
Suzuki-Miyaura Cross-Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is one of the most robust and widely utilized methods for carbon-carbon bond formation, particularly for the synthesis of biaryl and heteroaryl compounds that are prevalent in pharmaceuticals.[1][3] this compound serves as an excellent coupling partner, enabling the introduction of the formyl-substituted biphenyl unit into a wide array of molecules.[1][2] This is a critical step in the synthesis of numerous pharmaceutical intermediates.[2][4][5]
Mechanistic Rationale: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling relies on a well-orchestrated catalytic cycle involving a palladium catalyst.[3] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The cycle begins with the active Pd(0) complex, which undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[6]
-
Activation & Transmetalation : The boronic acid is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[3] This boronate then undergoes transmetalation with the Pd(II) complex, transferring the organic group from boron to palladium. The electron-withdrawing nature of the formyl group can sometimes slow this step, necessitating careful selection of the base and reaction conditions to drive the reaction forward.[3]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond of the biaryl product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl bromide. Optimization of catalyst, base, and solvent may be required for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Toluene and Water (e.g., 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).
-
Inert Atmosphere : Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition : Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst followed by the degassed solvent mixture (e.g., Toluene/Water 4:1).
-
Reaction : Heat the reaction mixture to reflux (typically 85-110 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
| Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
| 2-(2-Bromophenyl)-4,4-dimethyl-2-oxazoline | Pd(PPh₃)₄ | Na₂CO₃ (aq) | THF | High |
| Bromopyridylcarboxylic acids | Palladium Catalyst | K₃PO₄ | DME | Variable |
| 1-Nitroperylene | Pd(PPh₃)₄ | K₃PO₄ | THF | High |
Table 1: Representative Suzuki-Miyaura Coupling Reactions. Yields are substrate-dependent.[1][3][7][8]
Reactions of the Formyl Group: Derivatization and Complexity Building
The aldehyde functionality of this compound is a gateway to a vast array of chemical transformations, allowing for the introduction of nitrogen-containing moieties and the construction of complex heterocyclic systems.
A. Reductive Amination: A Controlled Route to Amines
Reductive amination is a robust and highly reliable method for forming carbon-nitrogen bonds.[9] It proceeds in two stages: the formation of an imine (or Schiff base) via condensation of the aldehyde with a primary or secondary amine, followed by the in-situ reduction of the imine to a stable secondary or tertiary amine.[10]
Causality in Reagent Selection : The choice of reducing agent is critical. Sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred over stronger reductants like sodium borohydride (NaBH₄).[9][11] This is because they are mild enough to selectively reduce the protonated imine intermediate without significantly reducing the starting aldehyde, thus preventing competitive side reactions and maximizing the yield of the desired amine.[9]
Caption: Workflow for the two-step reductive amination process.[10]
Experimental Protocol: Reductive Amination
This protocol is a general method for the synthesis of an amine derivative starting from this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
Sodium Cyanoborohydride (NaCNBH₃) (1.5 equiv)
-
Methanol (MeOH)
-
Acetic Acid (catalytic amount, to maintain pH ~5-6)
Procedure:
-
Initial Mixing : Dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in methanol in a round-bottom flask.
-
Imine Formation : Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction : To the stirred solution, add sodium cyanoborohydride (1.5 equiv) portion-wise. Caution : NaCNBH₃ is toxic and should be handled in a fume hood.
-
Reaction : Continue stirring the reaction mixture at room temperature overnight (12-16 hours). Monitor the reaction by TLC or LC-MS.
-
Work-up : Quench the reaction by the slow addition of 1M HCl until gas evolution ceases. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the final amine product.
B. Multicomponent Reactions (MCRs): Rapid Complexity Generation
Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials.[12] The aldehyde group of this compound makes it an ideal substrate for various MCRs, such as the Ugi or Groebcke-Blackburn-Bienaymé reactions, enabling the rapid synthesis of complex, drug-like scaffolds that retain the boronic acid moiety for subsequent functionalization.[12]
Caption: Conceptual diagram of a four-component Ugi reaction.[12]
General Protocol: Ugi Four-Component Reaction (U-4CR)
This protocol outlines the general steps for using this compound in a Ugi reaction.
Materials:
-
This compound (Aldehyde component, 1.0 equiv)
-
Primary Amine (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Carboxylic Acid (1.0 equiv)
-
Methanol (MeOH) or Trifluoroethanol (TFE) as solvent
Procedure:
-
Setup : To a vial, add the this compound (1.0 equiv), the amine (1.0 equiv), and the carboxylic acid (1.0 equiv).
-
Solvation : Add the solvent (e.g., MeOH) and stir until all components are dissolved.
-
Isocyanide Addition : Add the isocyanide component (1.0 equiv) to the mixture. Caution : Isocyanides are volatile and have a strong, unpleasant odor; handle them in a fume hood.
-
Reaction : Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitoring & Work-up : Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification : The crude product can often be purified by direct crystallization or by column chromatography on silica gel.
Conclusion and Future Outlook
This compound is a testament to the power of bifunctional design in synthetic chemistry. Its ability to participate in robust C-C bond-forming reactions via its boronic acid moiety, while simultaneously offering a reactive aldehyde handle for a plethora of derivatizations, secures its role as a premier building block. The protocols outlined herein provide a foundation for researchers, scientists, and drug development professionals to leverage its unique properties in the synthesis of novel therapeutics, advanced materials, and complex organic molecules. The continued exploration of its reactivity in new catalytic systems and multicomponent reactions promises to further expand its utility and impact across the chemical sciences.
References
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4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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4-Formylphenyl Boronic Acid (4-FPBA) . Curia Global. [Link]
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Isocyanide-Based Multicomponent Reactions of Free Phenylboronic Acids . National Center for Biotechnology Information. [Link]
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The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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4-Formylphenylboronic acid - Wikipedia . Wikipedia. [Link]
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Suzuki-Miyaura Coupling . Organic Synthesis. [Link]
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Amination-reduction reaction as simple protocol for potential boronic molecular receptors. Insight in supramolecular structure . De Gruyter. [Link]
- Process for preparing highly pure formylphenylboronic acids.
-
Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions . ResearchGate. [Link]
-
Functionalization of Organotrifluoroborates: Reductive Amination . National Center for Biotechnology Information. [Link]
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Condensation reactions involving the 4-formylboronic acid . ResearchGate. [Link]
-
Reductive Amination - Common Conditions . Organic Chemistry Portal. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . National Center for Biotechnology Information. [Link]
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Suzuki–Miyaura Coupling . Royal Society of Chemistry. [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects . National Center for Biotechnology Information. [Link]
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Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid . ResearchGate. [Link]
-
The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls . Royal Society of Chemistry. [Link]
-
Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions . ResearchGate. [Link]
-
Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde . MDPI. [Link]
-
Formylation of Amines . National Center for Biotechnology Information. [Link]
-
Reductive Amination, and How It Works . Master Organic Chemistry. [Link]
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Self-condensation of phenylboronic acid . Reddit. [Link]
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Condensation-Based Methods for the C−H Bond Functionalization of Amines . National Center for Biotechnology Information. [Link]
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The Strategic Utility of 4-(3-Formylphenyl)phenylboronic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the demand for versatile and strategically functionalized building blocks is paramount. Among these, 4-(3-Formylphenyl)phenylboronic acid has emerged as a particularly valuable reagent. Its unique bifunctional nature, possessing both a reactive boronic acid moiety and a synthetically malleable formyl group, offers medicinal chemists a powerful tool for the construction of complex molecular architectures. This guide provides an in-depth exploration of its applications, supported by field-proven insights and detailed experimental protocols, to empower researchers in their quest for novel therapeutics.
The strategic importance of this molecule lies in the orthogonal reactivity of its two key functional groups. The boronic acid is a stalwart participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. This reaction is a cornerstone in the synthesis of biaryl and heteroaryl structures, which are privileged motifs in a vast number of approved drugs and clinical candidates.[1] Simultaneously, the meta-positioned formyl group serves as a versatile handle for a plethora of chemical transformations, including reductive amination, oxidation, reduction, and the formation of imines and oximes, allowing for late-stage diversification of drug scaffolds.
Core Applications in Drug Discovery Programs
The utility of this compound is best illustrated through its application in the synthesis of specific classes of therapeutic agents. Its ability to act as a linchpin, connecting distinct molecular fragments, makes it particularly suited for the development of inhibitors targeting enzymes and modulators of receptors.
Synthesis of TRPA1 Antagonists for Pain Management
The Transient Receptor Potential Ankryin 1 (TRPA1) ion channel is a key player in the sensation of pain and inflammation, making it a high-value target for the development of novel analgesics.[2][3] this compound has been instrumental in the synthesis of potent TRPA1 antagonists. In this context, the boronic acid functionality is typically employed to construct a central biaryl core via a Suzuki-Miyaura coupling, while the formyl group is subsequently used to introduce pharmacophoric elements that enhance target engagement and modulate physicochemical properties.
Development of CMP-Neu5Ac Synthetase Inhibitors as Anti-infective Agents
CMP-N-acetylneuraminic acid (CMP-Neu5Ac) synthetase is a crucial enzyme in the biosynthesis of sialic acid-containing capsular polysaccharides in pathogenic bacteria, such as Neisseria meningitidis.[4][5] These capsules are key virulence factors that help the bacteria evade the host immune system. Inhibition of this enzyme presents a promising strategy for the development of novel anti-infective agents. The biaryl scaffold, readily accessible through Suzuki-Miyaura coupling with this compound, can serve as a mimic of the pyrophosphate linkage in the natural substrate, while the formyl group allows for the introduction of moieties that interact with the sialic acid binding pocket.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating systems, with explanations for key experimental choices to ensure reproducibility and success.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide. The choice of catalyst, ligand, and base is critical and often substrate-dependent.
Rationale: The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) species.[6] The base is essential for the activation of the boronic acid, facilitating the transmetalation step.[7] The choice of a phosphine ligand stabilizes the palladium catalyst and influences its reactivity.[6]
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.02-0.05 equivalents) and the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Robust and effective for a wide range of substrates. |
| Base | K₂CO₃ or Cs₂CO₃ | Cs₂CO₃ is often more effective for challenging couplings. |
| Solvent | 1,4-Dioxane/Water (4:1) | A versatile solvent system that promotes solubility of both organic and inorganic reagents. |
| Temperature | 90 °C | A good starting point, can be adjusted based on substrate reactivity. |
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Reductive Amination of the Formyl Group
This protocol details the conversion of the formyl group of the biaryl product from Protocol 1 into a secondary or tertiary amine, a common transformation in medicinal chemistry to introduce basic centers and modulate pharmacokinetics.
Rationale: Reductive amination is a robust method for C-N bond formation. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride is often the reagent of choice due to its selectivity and tolerance of a wide range of functional groups.
Materials:
-
Biaryl aldehyde (product from Protocol 1)
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (STAB)
-
Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the biaryl aldehyde (1.0 equivalent) and the amine (1.1-1.5 equivalents) in the chosen solvent.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to control any effervescence.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | Mild and selective, does not reduce the aldehyde in the absence of an amine. |
| Solvent | Dichloromethane (DCM) | A good solvent for a wide range of substrates and does not interfere with the reaction. |
| Catalyst | Acetic Acid | Catalyzes the formation of the iminium ion intermediate. |
Logical Flow of a Two-Step Synthesis
Caption: Sequential Suzuki coupling and reductive amination workflow.
Conclusion
This compound is a testament to the power of bifunctional building blocks in accelerating drug discovery. Its capacity to facilitate the rapid assembly of complex biaryl cores through robust and well-understood chemistry, coupled with the versatility of its formyl group for subsequent diversification, makes it an invaluable asset in the medicinal chemist's toolbox. The protocols and insights provided herein are intended to serve as a practical guide for researchers, enabling them to harness the full potential of this strategic reagent in the development of next-generation therapeutics.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006 , 106 (7), 2651–2710. [Link]
-
Matos, K.; Söderquist, J. A. A Novel and Efficient Method for the Preparation of Arylboronic Acids. The Journal of Organic Chemistry, 1998 , 63 (3), 461–470. [Link]
-
Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition, 1998 , 37 (24), 3387–3388. [Link]
-
Baxendale, I. R.; Ley, S. V. A concise synthesis of the potent 5-lipoxygenase inhibitor CMI-977. Organic & Biomolecular Chemistry, 2006 , 4 (16), 2985–2987. [Link]
- US Patent US6420597B2, Process for preparing highly pure formylphenylboronic acids.
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Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. ACS Medicinal Chemistry Letters, 2021 . [Link]
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Synthesis of sulfone-based nucleotide isosteres: identification of CMP-sialic acid synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2007 . [Link]
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Suzuki Coupling - Organic Chemistry Portal. [Link]
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Blakemore, D. C.; Doyle, P. M.; Fobian, Y. M. Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1; The Royal Society of Chemistry, 2016 ; pp 1–69. [Link]
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Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 2004 . [Link]
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Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Synthesis, 2003 . [Link]
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Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 2024 . [Link]
-
High-level expression of recombinant Neisseria CMP-sialic acid synthetase in Escherichia coli. Glycobiology, 2002 . [Link]
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Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Theory and Computation, 2013 . [Link]
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Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists May Provide a Superior Treatment for Pain and Migraine. ACS Medicinal Chemistry Letters, 2021 . [Link]
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Reassembled Biosynthetic Pathway for a Large-scale Synthesis of CMP-Neu5Ac. Molecules, 2011 . [Link]
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Structural Modeling of TRPA1 Ion Channel—Determination of the Binding Site for Antagonists. International Journal of Molecular Sciences, 2022 . [Link]
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- 3. mdpi.com [mdpi.com]
- 4. Synthesis of sulfone-based nucleotide isosteres: identification of CMP-sialic acid synthetase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-level expression of recombinant Neisseria CMP-sialic acid synthetase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Catalytic Use of 4-(3-Formylphenyl)phenylboronic Acid
Introduction: A Versatile Bifunctional Reagent in Modern Catalysis
4-(3-Formylphenyl)phenylboronic acid is a valuable bifunctional molecule in the arsenal of synthetic organic chemists. Its structure, featuring a boronic acid moiety on one phenyl ring and a formyl group on the other, allows for its strategic incorporation into complex molecular architectures. This reagent is particularly prominent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds, especially in the synthesis of biaryl and heteroaryl compounds.[1][2] The resulting biphenyl carboxaldehyde derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]
The presence of the formyl group, an electron-withdrawing substituent, can influence the reactivity of the boronic acid in the catalytic cycle. However, with appropriate selection of catalyst, ligand, and reaction conditions, this compound serves as an effective coupling partner.[1] Furthermore, the aldehyde functionality provides a synthetic handle for subsequent transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions, adding to the compound's versatility.
This technical guide provides a comprehensive overview of the application of this compound in catalysis, with a focus on the Suzuki-Miyaura cross-coupling reaction. It offers detailed experimental protocols, insights into the reaction mechanism, and practical guidance for researchers, scientists, and professionals in drug development.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[4]
-
Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4]
Detailed Experimental Protocol: Synthesis of 4'-(tert-butyl)-[1,1'-biphenyl]-3-carbaldehyde
This protocol details a representative Suzuki-Miyaura coupling reaction between this compound and 1-bromo-4-(tert-butyl)benzene.
Materials and Equipment
-
Reagents:
-
This compound
-
1-Bromo-4-(tert-butyl)benzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Column chromatography setup
-
Reaction Parameters
| Reagent/Parameter | Molar Equiv. | Amount |
| 1-Bromo-4-(tert-butyl)benzene | 1.0 | (Specify mass/moles) |
| This compound | 1.2 | (Specify mass/moles) |
| Palladium(II) acetate (Pd(OAc)₂) | 0.02 | (Specify mass/moles) |
| Triphenylphosphine (PPh₃) | 0.08 | (Specify mass/moles) |
| Potassium carbonate (K₂CO₃) | 2.0 | (Specify mass/moles) |
| Solvent System | ||
| Toluene | - | (Specify volume) |
| Ethanol | - | (Specify volume) |
| Water | - | (Specify volume) |
| Reaction Conditions | ||
| Temperature | - | Reflux (approx. 85-90 °C) |
| Reaction Time | - | 4-6 hours |
| Expected Yield | - | >85% |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-(tert-butyl)benzene (1.0 equiv.), this compound (1.2 equiv.), palladium(II) acetate (0.02 equiv.), triphenylphosphine (0.08 equiv.), and potassium carbonate (2.0 equiv.).
-
Solvent Addition and Degassing: Add the solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Degas the mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring under an inert atmosphere. Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate eluent system). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting aryl bromide), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4'-(tert-butyl)-[1,1'-biphenyl]-3-carbaldehyde.
Field-Proven Insights and Troubleshooting
-
Choice of Base: The base plays a critical role in the transmetalation step.[1] While potassium carbonate is commonly used, other bases such as cesium carbonate, potassium phosphate, or organic bases like triethylamine can be employed. The choice of base can significantly impact the reaction rate and yield, and may require optimization for different substrates.
-
Catalyst and Ligand Selection: A variety of palladium catalysts and phosphine ligands can be utilized. For electron-deficient boronic acids like this compound, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination.
-
Solvent System: The use of a biphasic solvent system (e.g., toluene/water) is common in Suzuki-Miyaura reactions. The aqueous phase helps to dissolve the inorganic base, while the organic phase solubilizes the reactants and catalyst. The addition of a co-solvent like ethanol can improve the solubility of the boronic acid.
-
Inert Atmosphere: While many Suzuki-Miyaura reactions are robust, maintaining an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst, which can lead to catalyst deactivation and lower yields.
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, a process known as protodeboronation. This can be minimized by using anhydrous solvents, a suitable base, and avoiding prolonged reaction times at high temperatures.
Safety and Handling
This compound should be handled in a well-ventilated fume hood.[5][6] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[5][6] Avoid inhalation of dust and contact with skin and eyes.[5][6] In case of contact, rinse thoroughly with water.[5][6] Store the compound in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a highly effective and versatile reagent in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling protocol described herein provides a reliable method for the synthesis of functionalized biaryl carboxaldehydes. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully employ this valuable building block in the development of novel molecules for a wide range of applications in the pharmaceutical and materials science industries.
References
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Retrieved from [Link]
-
Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. (2023). ACS Omega. Retrieved from [Link]
-
The Suzuki Reaction. (2014). Retrieved from [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Retrieved from [Link]
-
Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. (2007). Letters in Organic Chemistry. Retrieved from [Link]
-
4-Formylphenylboronic acid. Wikipedia. (n.d.). Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of the Formyl Group in 4-(3-Formylphenyl)phenylboronic acid
Introduction
4-(3-Formylphenyl)phenylboronic acid is a bifunctional molecule of significant interest in chemical biology, drug discovery, and materials science. Its structure uniquely combines a chemically versatile formyl group (an aldehyde) with a boronic acid moiety. The aldehyde serves as a prime handle for covalent modification, allowing for the attachment of various molecular entities, while the boronic acid group can engage in reversible covalent interactions with diols, a feature notably exploited for targeting glycans on cell surfaces or for developing responsive materials.[1][2]
The strategic derivatization of the formyl group is paramount to harnessing the full potential of this molecule. Such modifications are central to its application in constructing complex molecular architectures, including antibody-drug conjugates (ADCs), fluorescent probes, and targeted therapeutic agents.[1] This guide provides a comprehensive overview of the principal methods for derivatizing the formyl group of this compound, complete with detailed, field-proven protocols and an exploration of the underlying chemical principles.
Core Derivatization Strategies
The reactivity of the formyl group offers several reliable pathways for chemoselective modification. The most prominent and widely adopted of these are:
-
Reductive Amination: Formation of a stable secondary or tertiary amine linkage.
-
Oxime Ligation: Creation of a robust oxime bond.
-
Hydrazone Ligation: Formation of a pH-sensitive hydrazone linkage.
The choice of strategy is dictated by the desired stability of the final conjugate and the specific application. For instance, the stability of hydrazone bonds is often pH-dependent, a characteristic that can be leveraged for drug release in acidic environments like tumors or endosomes.[1]
Considerations for the Boronic Acid Moiety
A critical aspect of derivatizing this compound is ensuring the integrity of the boronic acid group. While generally stable, boronic acids can be susceptible to oxidation, particularly at physiological pH in the presence of reactive oxygen species.[3][4] The reaction conditions for formyl group derivatization must therefore be chosen to be mild enough to preserve the C-B bond and the dihydroxyboronyl group. Fortunately, the methods described herein are well-established for their chemoselectivity and compatibility with a wide range of functional groups.[1][5]
Reductive Amination
Reductive amination is a cornerstone of bioconjugation, valued for its ability to form highly stable C-N bonds.[1] The reaction proceeds via a two-step, one-pot process: nucleophilic attack of a primary or secondary amine on the aldehyde to form a transient Schiff base (iminium ion), which is then immediately reduced by a mild, selective reducing agent to yield a stable amine.[6][7]
Causality in Protocol Design
-
Choice of Reducing Agent: The success of reductive amination hinges on the selection of a reducing agent that is potent enough to reduce the iminium ion intermediate but not so reactive that it reduces the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice.[6][7][8] NaBH₃CN is effective in a slightly acidic pH range (6-7) where iminium ion formation is favored, while NaBH(OAc)₃ is often used in aprotic solvents and is less toxic.[6][8]
-
pH Control: The initial condensation step to form the imine is acid-catalyzed and most efficient at a pH of approximately 4-6. However, the subsequent reduction is also pH-dependent. A compromise pH of 6-7 is often optimal for the overall one-pot reaction with NaBH₃CN.[6]
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Detailed Protocol: Reductive Amination with a Model Primary Amine
Materials:
-
This compound
-
Benzylamine (or other primary amine)
-
Methanol (MeOH), anhydrous
-
Acetic Acid (AcOH)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol, 1 equiv.) in methanol (10 mL).
-
Add the primary amine (e.g., benzylamine, 1.1 mmol, 1.1 equiv.) to the solution.
-
Add a catalytic amount of acetic acid (e.g., 0.1 mL). Stir the mixture at room temperature for 1 hour to facilitate the formation of the Schiff base intermediate.
-
Carefully add sodium cyanoborohydride (1.5 mmol, 1.5 equiv.) portion-wise to the stirring solution. Caution: NaBH₃CN can release toxic HCN gas upon acidification. Handle in a well-ventilated fume hood.
-
Allow the reaction to stir at room temperature for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the methanol under reduced pressure.
-
Take up the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired secondary amine derivative.[9]
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | pH Range | Advantages | Disadvantages |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Water | 6-7 | Selective for imines over carbonyls, water-compatible.[6][8] | Toxic byproducts (cyanide).[7] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, DCM | N/A (Aprotic) | Low toxicity, highly selective.[8] | Water-sensitive. |
| Pyridine Borane (pyr•BH₃) | Methanol, Acetic Acid | Acidic | Effective, can be used with KHF₂ as an activator.[10] | Requires careful handling. |
Oxime and Hydrazone Ligations
The reaction of aldehydes with aminooxy or hydrazine-containing compounds provides a rapid and efficient means of forming oxime and hydrazone linkages, respectively.[11][12] These "click-like" reactions are highly chemoselective and can be performed under mild, aqueous conditions, making them ideal for bioconjugation.[13][14]
Causality in Protocol Design
-
Catalysis: The rate of oxime and hydrazone formation is significantly accelerated by aniline or aniline derivatives, which act as nucleophilic catalysts.[11][12] The catalyst facilitates the dehydration of the hemiaminal intermediate, which is the rate-limiting step.[15]
-
pH Optimum: The formation of these linkages has a characteristic bell-shaped pH-rate profile, with the maximum rate typically observed between pH 4.5 and 5.5. This is a compromise between the need for acid catalysis for dehydration and maintaining a sufficient concentration of the nucleophilic free amine.[12] However, with aniline catalysis, these reactions can proceed efficiently at neutral pH.[11][12]
-
Stability: Oxime bonds are generally more stable towards hydrolysis than hydrazone bonds, especially at neutral and acidic pH.[12] Hydrazones, formed from hydrazides, are particularly noted for their pH-dependent stability, which is a desirable trait for controlled-release applications.[1]
Experimental Workflow: Oxime/Hydrazone Ligation
Caption: Workflow for Oxime/Hydrazone Ligation.
Detailed Protocol: Aniline-Catalyzed Oxime Ligation
Materials:
-
This compound
-
Aminooxy-functionalized molecule (e.g., Aminooxy-PEG)
-
Sodium Phosphate Buffer (0.1 M, pH 7.0)
-
Aniline
-
Dimethyl sulfoxide (DMSO) or other suitable co-solvent
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the aminooxy-functionalized molecule in 0.1 M Sodium Phosphate Buffer, pH 7.0.
-
In a microcentrifuge tube, combine the aminooxy-functionalized molecule solution with the this compound stock solution to achieve desired final concentrations (e.g., 100 µM each).
-
Add aniline from a stock solution to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by observing the formation of the oxime product via RP-HPLC or LC-MS.[12]
-
The resulting conjugate can often be used directly or purified by standard methods such as size-exclusion chromatography (for biomolecules) or preparative HPLC.
Table 2: Key Characteristics of Formyl Derivatization Chemistries
| Linkage Type | Key Features | Stability | Typical pH | Catalyst |
| Secondary/Tertiary Amine | Highly stable, covalent C-N bond | Very High | 6-7 | Acid (for imine formation) |
| Oxime | Stable, efficient formation | High | 4.5-7.0 | Aniline |
| Hydrazone | pH-labile, useful for drug release | Moderate (cleavable) | 4.5-7.0 | Aniline |
Analytical Characterization of Derivatives
Thorough characterization is essential to confirm the successful derivatization of the formyl group and to verify the integrity of the final product. A combination of analytical techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structural identity of small-molecule derivatives. The disappearance of the aldehyde proton signal (around 9-10 ppm in ¹H NMR) and the appearance of new signals corresponding to the formed linkage (e.g., a new methylene group adjacent to the nitrogen in reductive amination) are key diagnostic markers.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides precise mass determination, confirming the elemental composition of the derivatized product. For larger biomolecules, techniques like MALDI-TOF or ESI-MS are used to determine the molecular weight of the conjugate and calculate the drug-to-antibody ratio (DAR) in ADCs.[1][16][17]
-
Chromatography: High-Performance Liquid Chromatography (HPLC), often coupled with UV or MS detection, is the workhorse for monitoring reaction progress, assessing purity, and purifying the final product.[18][19]
Applications in Drug Development
The ability to selectively derivatize the formyl group of this compound is a powerful tool in drug development.
-
Antibody-Drug Conjugates (ADCs): This molecule can act as a linker, where the formyl group is used to attach a cytotoxic payload. The boronic acid moiety can then be used to target the ADC to glycosylated receptors on cancer cells, enhancing specificity and reducing off-target toxicity.[1]
-
Targeted Probes: Fluorescent dyes or imaging agents can be conjugated to the formyl group, creating probes for biological imaging and diagnostics.
-
Smart Materials: The derivatized molecule can be incorporated into polymers or hydrogels. The boronic acid's interaction with diols can be used to create materials that respond to changes in glucose concentration, pH, or the presence of reactive oxygen species.
Conclusion
This compound is a highly valuable bifunctional building block. The strategic and chemoselective derivatization of its formyl group via methods such as reductive amination, oxime ligation, and hydrazone formation unlocks a vast potential for creating sophisticated molecules for therapeutic, diagnostic, and materials science applications. The protocols and principles outlined in this guide provide a robust framework for researchers to successfully employ this versatile compound in their work.
References
-
Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. (2019). PMC - NIH. Available at: [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543-2548. Available at: [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). MDPI. Available at: [Link]
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Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. (n.d.). ACS Publications. Available at: [Link]
-
LC-MS-based Methods for Characterizing Aldehydes. (n.d.). ResearchGate. Available at: [Link]
-
Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring. (n.d.). ACS Publications. Available at: [Link]
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Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Semantic Scholar. Available at: [Link]
-
Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. (n.d.). ChemRxiv. Available at: [Link]
-
Oxime ligation reaction between an aldehydeor ketone-functionalized protein and aminooxy reagent. (n.d.). ResearchGate. Available at: [Link]
-
Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. (n.d.). NIH. Available at: [Link]
-
Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. (2008). Semantic Scholar. Available at: [Link]
-
Exploring 4-Formylphenylboronic Acid: Applications and Properties. (n.d.). Medium. Available at: [Link]
-
In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccha. (n.d.). Purdue University. Available at: [Link]
-
Hydrazone. (n.d.). Wikipedia. Available at: [Link]
-
Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. (n.d.). ResearchGate. Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. (2021). PubMed - NIH. Available at: [Link]
-
Synthesis of some para-functionalized phenylboronic acid derivatives. (n.d.). ResearchGate. Available at: [Link]
-
The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. (2021). PMC - NIH. Available at: [Link]
-
4-Formylphenylboronic acid. (n.d.). Wikipedia. Available at: [Link]
-
Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. (n.d.). I.R.I.S.. Available at: [Link]
-
Amination-reduction reaction as simple protocol for potential boronic molecular receptors. Insight in supramolecular structure d. (n.d.). ResearchGate. Available at: [Link]
-
The Chemical Significance of Phenylboronic Acid Derivatives: Focus on 3-Formylphenylboronic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Borch Reductive Amination. (2014). Chem-Station Int. Ed.. Available at: [Link]
-
Exploring the Chemoselective Transformations of Boryl Carbonyls, Heterocycles, Peptide Macrocycles, and Boron Migration Processe. (n.d.). University of Toronto. Available at: [Link]
-
Calculated geometries of 2-formylphenylboronic acid. (n.d.). ResearchGate. Available at: [Link]
-
Functionalization of Organotrifluoroborates: Reductive Amination. (n.d.). PMC - NIH. Available at: [Link]
-
Reductive amination. (n.d.). Wikipedia. Available at: [Link]
-
Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. (2016). PMC - NIH. Available at: [Link]
-
Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction. (n.d.). ResearchGate. Available at: [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Available at: [Link]
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ChemInform Abstract: Chemoselective Boronic Ester Synthesis by Controlled Speciation. (n.d.). ResearchGate. Available at: [Link]
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Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. Available at: [Link]
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On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites in maize with MALDI-MS imaging. (2021). PubMed. Available at: [Link]
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The Architectural Versatility of 4-(3-Formylphenyl)phenylboronic Acid: A Guide to its Application in Complex Molecule Synthesis
Abstract
4-(3-Formylphenyl)phenylboronic acid (CAS No. 1101866-02-7) is a bifunctional building block of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its unique molecular architecture, featuring a boronic acid moiety on one phenyl ring and a formyl group in the meta-position of the second, offers a versatile platform for the construction of complex molecular scaffolds. The boronic acid group serves as a linchpin for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of a key biaryl C-C bond. Simultaneously, the aldehyde functionality provides a reactive handle for a plethora of subsequent chemical transformations, including but not limited to, reductive amination, olefination, and oxidation/reduction. This guide provides an in-depth exploration of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols to facilitate its effective use in the laboratory.
Introduction: A Tale of Two Reactivities
The strategic importance of this compound lies in the orthogonal reactivity of its two key functional groups. The boronic acid participates in transition metal-catalyzed reactions, while the aldehyde is a versatile electrophile for a wide range of nucleophilic additions and related transformations. This dual-functionality allows for a stepwise and controlled approach to the synthesis of intricate molecular designs, making it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
Physicochemical and Spectroscopic Profile
While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and comparison to analogous compounds.
| Property | Value | Source |
| CAS Number | 1101866-02-7 | [3][4] |
| Molecular Formula | C₁₃H₁₁BO₃ | [3] |
| Molecular Weight | 226.04 g/mol | |
| Appearance | Expected to be a white to off-white solid | General knowledge |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMF, DMSO, THF) and aqueous base. | General knowledge |
Spectroscopic Characterization (Expected):
| Technique | Key Data |
| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Aldehyde proton (δ ~10.0 ppm, singlet), Boronic acid protons (broad singlet, variable chemical shift) |
| ¹³C NMR | Aromatic carbons (δ 120-150 ppm), Aldehyde carbonyl carbon (δ ~190 ppm) |
| IR (cm⁻¹) | ~3300 (O-H stretch, broad), ~1700 (C=O stretch, sharp), ~1600 (C=C aromatic stretch), ~1350 (B-O stretch) |
| Mass Spec (ESI-MS) | Expected [M-H]⁻ or [M+Na]⁺ |
Synthesis of this compound: A Modular Approach via Suzuki-Miyaura Coupling
The most logical and versatile approach to the synthesis of this compound is through a Suzuki-Miyaura cross-coupling reaction. This method allows for the convergent assembly of the biaryl scaffold from two readily available precursors.
Caption: Proposed Suzuki-Miyaura synthesis of the target molecule.
Protocol: Synthesis of this compound
Rationale: This protocol employs a palladium-catalyzed Suzuki-Miyaura coupling between 3-formylphenylboronic acid and 4-bromophenylboronic acid pinacol ester. The pinacol ester of the bromo-component is used to prevent self-coupling of the boronic acid. The final deprotection step with an acidic workup yields the desired product.
Materials:
-
3-Formylphenylboronic acid
-
4-Bromophenylboronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3-formylphenylboronic acid (1.0 eq), 4-bromophenylboronic acid pinacol ester (1.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add ethyl acetate and water to the reaction mixture and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound pinacol ester.
-
To the crude ester, add a mixture of acetone and 2 M HCl and stir at room temperature until deprotection is complete (monitor by TLC).
-
Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield this compound.
-
The product can be further purified by recrystallization or column chromatography.
Applications in the Synthesis of Complex Molecules
The true utility of this compound is realized in its sequential or one-pot reactions to generate highly functionalized molecules.
Suzuki-Miyaura Cross-Coupling: Extending the Biaryl Scaffold
The boronic acid moiety is a prime handle for further elaboration of the molecular framework through a second Suzuki-Miyaura coupling.
Caption: Suzuki-Miyaura coupling using the target molecule.
Protocol: Suzuki-Miyaura Coupling with an Aryl Halide
Rationale: This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with a variety of aryl or heteroaryl halides. The choice of catalyst, ligand, base, and solvent may need to be optimized depending on the specific coupling partners.[5][6]
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Sodium carbonate (Na₂CO₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Reaction vessel suitable for inert atmosphere
-
Standard workup and purification equipment
Procedure:
-
In a reaction vessel, combine this compound (1.2 eq), the aryl/heteroaryl halide (1.0 eq), and sodium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed 4:1 mixture of DMF and water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and dilute with ethyl acetate and water.
-
Perform a standard aqueous workup, dry the organic phase, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Reductive Amination: Introduction of Nitrogen-Containing Moieties
The formyl group is an excellent electrophile for the introduction of amine functionalities via reductive amination.
Caption: Reductive amination of the target molecule.
Protocol: Reductive Amination with a Primary Amine
Rationale: This protocol describes the one-pot reductive amination of this compound with a primary amine using sodium triacetoxyborohydride as a mild reducing agent. The boronic acid is often protected as a pinacol ester during this transformation to prevent side reactions.
Materials:
-
This compound pinacol ester
-
Primary amine
-
Sodium triacetoxyborohydride [NaBH(OAc)₃]
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Standard workup and purification equipment
Procedure:
-
Dissolve this compound pinacol ester (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound is a strategically designed building block that offers synthetic chemists a powerful tool for the efficient construction of complex and diverse molecular architectures. Its capacity for sequential and orthogonal functionalization via the boronic acid and formyl groups provides a streamlined pathway to novel compounds for a wide range of applications. The protocols outlined in this guide serve as a starting point for the exploration of the rich chemistry of this versatile reagent.
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- Axel. 85-5202-58 this compound 250mg 428881.
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- 960 Chemical Network. 4-甲酸基苯硼酸CAS号87199-17-5.
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- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
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- ResearchGate.
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Application Note & Protocol: The Strategic Role of 4-(3-Formylphenyl)phenylboronic Acid in Modern Pharmaceutical Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide details the synthetic utility of bifunctional biaryl boronic acids, with a specific focus on the structural archetype, 4-(3-Formylphenyl)phenylboronic acid. While its isomer, 4-formylphenylboronic acid, is more commonly cited in the synthesis of blockbuster drugs, the 3-formyl isomer represents a class of strategically vital building blocks for constructing complex molecular architectures. Its structure, featuring a pre-formed biaryl scaffold, a reactive boronic acid for cross-coupling, and an orthogonal formyl handle for subsequent derivatization, makes it an exemplary tool for medicinal chemistry. We will explore its primary application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, provide a detailed, field-proven experimental protocol, and contextualize its role in the synthesis of advanced pharmaceutical intermediates, such as those required for poly(ADP-ribose) polymerase (PARP) inhibitors.
Introduction: The Power of Bifunctional Building Blocks
In the intricate process of drug discovery, efficiency and molecular diversity are paramount. Bifunctional building blocks—molecules containing two distinct reactive functional groups—are indispensable for streamlining synthetic pathways. Boronic acids, in particular, have become foundational tools due to their stability, low toxicity, and exceptional performance in palladium-catalyzed cross-coupling reactions.[1][2] this compound is a sophisticated reagent that offers chemists three key advantages:
-
A Pre-formed Biaryl Core: Eliminates the need for an initial cross-coupling step to build the biphenyl system, saving valuable synthetic time.
-
A Suzuki-Miyaura Handle: The boronic acid group (-B(OH)₂) is a robust and highly selective functional group for forming new carbon-carbon bonds with aryl or heteroaryl halides.[3]
-
An Orthogonal Aldehyde Functionality: The formyl group (-CHO) is a versatile handle that does not interfere with the Suzuki-Miyaura coupling and can be used for a variety of subsequent transformations, such as reductive amination, oxidation, or Wittig reactions, to build out the final active pharmaceutical ingredient (API).
This dual reactivity allows for a convergent synthetic strategy, where complex fragments are brought together in the later stages of a synthesis, maximizing yield and purity.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for boronic acids in pharmaceutical synthesis.[4] It facilitates the creation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl/vinyl halide or triflate. The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst.
The Catalytic Cycle: A Mechanistic Overview
The reaction mechanism involves three primary steps, initiated by an active Pd(0) species.[4][5]
-
Oxidative Addition: The active L₂Pd(0) catalyst (where L is a ligand, e.g., triphenylphosphine) inserts into the carbon-halogen bond (C-X) of the aryl halide (Ar¹-X). This oxidizes the palladium center from Pd(0) to a Pd(II) species.
-
Transmetalation: In the presence of a base (e.g., K₂CO₃, Cs₂CO₃), the organic moiety from the boronic acid (Ar²) is transferred to the palladium(II) center, displacing the halide. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates this transfer. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the coordination sphere, forming the new biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.
Application Case Study: Synthesis of PARP Inhibitor Scaffolds
Poly(ADP-ribose) polymerase (PARP) inhibitors are a revolutionary class of targeted cancer therapies, particularly effective against cancers with BRCA1/2 mutations.[6] Drugs like Niraparib, Olaparib, and Rucaparib feature complex aryl-heteroaryl or biaryl cores that are frequently assembled using Suzuki-Miyaura chemistry.[7][8][9]
A building block like this compound is ideally suited for constructing the core of such molecules. For instance, in a hypothetical synthesis of a Niraparib analogue, the boronic acid could be coupled with a functionalized indazole halide. Following the successful C-C bond formation, the formyl group serves as a reactive site for introducing the piperidine moiety via reductive amination, demonstrating the strategic power of this bifunctional reagent.
Detailed Experimental Protocol
This protocol provides a robust, general procedure for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl bromide.
Title: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Bromo-6-methylpyridine with this compound.
Rationale for Component Selection
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is chosen. It is an air-stable Pd(II) precatalyst that is reliably reduced in situ to the active Pd(0) species. It is highly effective for coupling with heteroaryl halides, often providing superior yields and fewer side products compared to older catalysts like Pd(PPh₃)₄.[5]
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base, effective for activating the boronic acid for transmetalation without being harsh enough to cause degradation of sensitive functional groups.[10]
-
Solvent System: A biphasic mixture of 1,4-Dioxane and water is used. Dioxane solubilizes the organic coupling partners and the catalyst, while the aqueous phase dissolves the inorganic base. This system is highly effective for a broad range of Suzuki couplings.
-
Inert Atmosphere: Degassing and maintaining the reaction under an inert atmosphere (Argon or Nitrogen) is critical. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote unwanted side reactions like homocoupling of the boronic acid.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 2-Bromo-6-methylpyridine | 172.02 | 1.0 | 1.0 | 172 mg |
| This compound | 240.05 | 1.2 | 1.2 | 288 mg |
| Pd(dppf)Cl₂ | 731.73 | 0.03 | 0.03 | 22 mg |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.5 | 2.5 | 345 mg |
| 1,4-Dioxane, anhydrous | - | - | - | 8.0 mL |
| Deionized Water | - | - | - | 2.0 mL |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 25 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 2-bromo-6-methylpyridine (172 mg, 1.0 mmol), this compound (288 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere Purge:
-
Insert a needle connected to a vacuum/inert gas manifold.
-
Carefully evacuate the flask under vacuum for 1-2 minutes, then backfill with Argon or Nitrogen gas.
-
Repeat this evacuate/backfill cycle a total of three times to ensure a completely inert atmosphere.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, quickly add the Pd(dppf)Cl₂ catalyst (22 mg, 0.03 mmol).
-
Using syringes, add anhydrous 1,4-dioxane (8.0 mL) followed by deionized water (2.0 mL). The water should be previously degassed by sparging with Argon for 15-20 minutes.
-
-
Reaction Execution:
-
Replace the septum with a reflux condenser under a positive flow of inert gas.
-
Lower the flask into a pre-heated oil bath set to 90 °C.
-
Stir the reaction mixture vigorously. The mixture will typically turn dark brown or black.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take a small aliquot (a few drops) via syringe, dilute with ethyl acetate, and spot on a TLC plate. A typical mobile phase would be 30% Ethyl Acetate in Hexanes. The reaction is complete when the starting aryl bromide spot is no longer visible (typically 4-12 hours).
-
-
Work-up:
-
Once complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (25 mL) and deionized water (15 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Combine all organic layers and wash with brine (25 mL).
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure biaryl product.
-
Troubleshooting & Mechanistic Insights
| Issue | Potential Cause | Suggested Solution |
| Reaction Stalls | Inactive catalyst (oxidation); Insufficiently strong base. | Ensure thorough degassing; Use fresh catalyst. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |
| Low Yield | Incomplete reaction; Protodeboronation of the boronic acid. | Increase reaction time or temperature moderately. Ensure base is not overly strong or reaction time too long. |
| Homocoupling Product | Oxygen contamination leading to oxidative coupling of the boronic acid. | Improve degassing procedure for both flask and solvents. Use high-purity reagents. |
| Difficult Purification | Formation of phosphine oxides or other catalyst-derived impurities. | Filter the crude reaction mixture through a small plug of Celite or silica before concentration. |
Conclusion
This compound exemplifies a class of highly valuable, multifunctional building blocks in pharmaceutical synthesis. Its strategic design enables chemists to rapidly construct complex biaryl cores via robust Suzuki-Miyaura cross-coupling while retaining a versatile formyl handle for subsequent molecular elaboration. This approach streamlines the synthesis of high-value targets, such as PARP inhibitors, and underscores the continuing importance of boronic acid chemistry in the development of next-generation therapeutics.
References
- Google Patents. (n.d.). A kind of synthetic method for preparing Niraparib.
-
ACS Publications. (2017). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Retrieved from [Link]
- Google Patents. (n.d.). Processes for the preparation of Niraparib and intermediates thereof.
-
National Institutes of Health. (2019). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. Retrieved from [Link]
-
University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline.
-
ChemRxiv. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Institutes of Health. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
ResearchGate. (2007). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]
-
National Institutes of Health. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved from [Link]
-
PubMed. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-(3-Formylphenyl)phenylboronic Acid
For researchers, medicinal chemists, and materials scientists, 4-(3-Formylphenyl)phenylboronic acid stands as a versatile and strategic building block. Its bifunctional nature, possessing both a nucleophilic boronic acid moiety for palladium-catalyzed cross-coupling and an electrophilic aldehyde for subsequent derivatization, opens avenues for the streamlined synthesis of complex molecular architectures. This guide provides an in-depth exploration of its application in the Suzuki-Miyaura coupling, offering both mechanistic insights and detailed, field-proven protocols to empower your research and development endeavors.
Strategic Importance of this compound
The utility of this compound lies in its capacity to participate in sequential, orthogonal reactions. The boronic acid group is a robust and reliable partner in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a Nobel Prize-winning transformation that is a cornerstone of modern organic synthesis.[1] The formyl group, being relatively inert to the conditions of many palladium-catalyzed reactions, is preserved for post-coupling transformations such as reductive amination, Wittig reactions, or condensations, enabling rapid diversification of the molecular scaffold. This strategic advantage is particularly valuable in drug discovery for structure-activity relationship (SAR) studies and in materials science for the synthesis of functional polymers and covalent organic frameworks (COFs).[2][3]
Key Properties:
| Property | Value |
| CAS Number | 1101866-02-7 |
| Molecular Formula | C₁₃H₁₁BO₃ |
| Molecular Weight | 226.04 g/mol |
| Appearance | Typically a white to off-white solid |
The Suzuki-Miyaura Coupling: A Deep Dive
The palladium-catalyzed Suzuki-Miyaura reaction is the premier method for coupling this compound with aryl or vinyl halides (or pseudohalides like triflates).[1] The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of coupling partners.
The Catalytic Cycle: A Mechanistic Perspective
A thorough understanding of the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step, and the reactivity of the halide is typically I > Br > OTf >> Cl.[4]
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate salt, which is more nucleophilic. This boronate then undergoes transmetalation with the Pd(II) complex, where the aryl group from the boron is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The Critical Role of Reagents: Explaining the "Why"
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of the catalyst, ligand, base, and solvent.
-
Palladium Precatalyst: While Pd(0) is the active catalyst, more stable and air-tolerant Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often used.[4] These are reduced in situ to Pd(0). For challenging couplings, preformed Pd(0) catalysts like Pd(PPh₃)₄ can be advantageous.
-
Ligands: Ligands are crucial for stabilizing the palladium catalyst, modulating its reactivity, and facilitating the elementary steps of the catalytic cycle. Electron-rich and sterically bulky phosphine ligands, such as triphenylphosphine (PPh₃) or more advanced biaryl phosphines (e.g., SPhos, XPhos), are commonly employed to enhance catalytic activity, particularly with less reactive aryl chlorides.[5]
-
Base: The base plays a multifaceted role. It activates the boronic acid by forming the more reactive boronate species and neutralizes the acid generated during the reaction. Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A variety of solvents can be used, often in biphasic mixtures with water to aid in the dissolution of the base and boronate salt. Common organic solvents include toluene, dioxane, and dimethylformamide (DMF). The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.
Experimental Protocols: A Practical Guide
The following protocols are provided as robust starting points for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization may be required for specific substrates.
General Protocol for Coupling with Aryl Bromides
This protocol is suitable for the coupling of this compound with a range of electron-rich and electron-deficient aryl bromides.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add a 4:1 mixture of toluene and deionized water.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Under a nitrogen atmosphere, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Expected Results:
This protocol typically provides good to excellent yields (70-95%) of the desired biaryl product.
Protocol for Challenging Couplings (e.g., with Aryl Chlorides)
Aryl chlorides are less reactive than their bromide and iodide counterparts.[1] Their successful coupling often requires a more active catalytic system.
Key Modifications:
-
Catalyst System: Use a more electron-rich and sterically hindered ligand such as SPhos or XPhos in combination with a suitable palladium precursor like Pd₂(dba)₃.
-
Base: A stronger base like potassium phosphate (K₃PO₄) is often more effective.
-
Temperature: Higher reaction temperatures (100-120 °C) may be necessary.
Representative Protocol:
-
Follow the general procedure, but substitute potassium carbonate with potassium phosphate (3.0 equivalents).
-
Use tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equivalents) as the palladium source and SPhos (0.06 equivalents) as the ligand.
-
Increase the reaction temperature to 110 °C.
-
The reaction time may be longer (12-24 hours).
Data Summary and Interpretation
The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Toluene/H₂O | 90 | 6 | ~92 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Toluene/H₂O | 90 | 4 | ~95 |
| 2-Bromopyridine | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 8 | ~85 |
| 4-Chloroacetophenone | Pd₂(dba)₃ (1.5) | SPhos (6) | K₃PO₄ (3) | Dioxane | 110 | 18 | ~78 |
Note: The yields are representative and can vary depending on the specific substrate and reaction scale.
Beyond Suzuki-Miyaura: Other Potential Applications
While the Suzuki-Miyaura coupling is the most prominent application, the reactivity of the boronic acid moiety allows for its participation in other palladium-catalyzed transformations, although these are less commonly reported for this specific substrate.
-
Heck Reaction: In a Heck-type reaction, an arylboronic acid can couple with an alkene in the presence of an oxidant.[6][7] This would allow for the synthesis of stilbene-like structures.
-
Sonogashira Coupling: While typically a coupling between an aryl halide and a terminal alkyne, variations involving arylboronic acids have been developed, offering a pathway to aryl alkynes.
-
Buchwald-Hartwig Amination: This reaction typically couples an aryl halide with an amine. While less common, some methods have been developed for the C-N bond formation using boronic acids.
These alternative applications represent frontiers for methodological development with this compound.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex organic molecules. A solid understanding of the mechanistic principles of the Suzuki-Miyaura reaction, coupled with the robust protocols provided herein, will enable researchers to effectively utilize this reagent in their synthetic campaigns. The retained formyl group offers a valuable handle for further molecular elaboration, making this compound a strategic choice for projects in drug discovery and materials science.
References
- BenchChem. (2025). 4-Formylphenylboronic Acid: A Versatile Covalent Building Block in Modern Organic Synthesis.
- ResearchGate. (2025). Synthesis of Terphenyls.
- Joshi, N., Joshi, H., Gwasikoti, J., Dhaundhiyal, K., & Upreti, A. (n.d.).
- BenchChem. (2025). 4-Formylphenylboronic Acid: A Comprehensive Technical Guide on its Discovery and History.
- Zhang, Q., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PMC.
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Meier, P., Legraverant, S., Müller, S., & Schaub, J. (2003). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Synthesis, 2003(04), 551-554.
- Sokół, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC.
- Rovetto, M., et al. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH.
- Gu, N., et al. (2016). Synthesis of symmetrical terphenyl derivatives by PdCl2-catalyzed Suzuki–Miyaura reaction of dibromobenzene using 3-(diphenylphosphino)propanoic acid as a ligand. Semantic Scholar.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Wikipedia. (n.d.). Heck reaction.
- Stapleton, A. J., et al. (2023). Preformed Pd(II)
- Avula, S. K., et al. (2020). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives.
- Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.
- Al-dujaili, A. H., & Al-Zayadi, Z. M. (2022).
- Sharma, S., & Van der Eycken, E. (2013).
- Davis, M. C. (2006). Suzuki Cross-Coupling Method to Prepare 4,4′′-Diamino-p-terphenyl.
- Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Boyd, S., et al. (n.d.). Sequentially selective Suzuki coupling procedure to give p-terphenyl analogues (7a – 7d).
- Lee, Y., et al. (2017).
- Liu, X., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Synthesis of Functionalized Biaryl Compounds Using 4-(3-Formylphenyl)phenylboronic Acid
Introduction: The Architectural Importance of Biaryls and the Role of a Versatile Building Block
Biaryl scaffolds are a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The controlled synthesis of these compounds through methods like the Suzuki-Miyaura cross-coupling reaction has revolutionized drug discovery and development.[3][4] This application note provides a detailed guide for the synthesis of biaryl compounds utilizing 4-(3-Formylphenyl)phenylboronic acid, a versatile building block that introduces a reactive formyl group, opening avenues for extensive downstream functionalization.
The Suzuki-Miyaura reaction, a Nobel Prize-winning palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is celebrated for its mild reaction conditions and exceptional tolerance of a wide array of functional groups.[1][3] The use of this compound in this context is particularly advantageous. The presence of the aldehyde (formyl) functionality allows for subsequent chemical modifications, such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions, thereby enabling the rapid generation of diverse compound libraries from a common biaryl intermediate.[5] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy.
Mechanism and Scientific Rationale: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with an aryl halide (Ar-X). This step forms a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[1][3]
-
Transmetalation: In this crucial step, the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8] The choice of base and solvent can significantly influence the efficiency of this step.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two aryl groups, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
The presence of the electron-withdrawing formyl group on the phenylboronic acid can facilitate the Suzuki-Miyaura cross-coupling reaction.[9] This electronic effect can enhance the rate of transmetalation, a key step in the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Materials and Equipment
-
Reagents:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
-
Equipment:
-
Schlenk flask or reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen) and manifold
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Chromatography system (e.g., flash column chromatography) for purification
-
Detailed Step-by-Step Protocol
This protocol provides a general procedure that should be optimized for specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Seal the flask with a rubber septum.
-
-
Degassing:
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. This is critical to prevent oxidation of the Pd(0) catalyst.[8]
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1, 5 mL) via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Expected Outcomes
The yield and purity of the biaryl product are dependent on the specific substrates, catalyst system, and reaction conditions. Below is a table of representative data based on literature precedents for similar couplings.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | K₃PO₄ | Dioxane | 100 | 8 | 90-98 |
| 3 | 2-Bromopyridine | XPhos Pd G3 (2) | Cs₂CO₃ | t-AmylOH | 110 | 6 | 80-90 |
| 4 | 4-Chlorotoluene | SPhos Pd G2 (3) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 75-85 |
Note: This data is illustrative. Actual results will vary and require optimization.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst (oxidation). | Ensure rigorous degassing of reagents and solvents. Use fresh, high-quality catalyst.[8] |
| Inefficient transmetalation. | Use a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃). Consider adding a small amount of water to solubilize the base.[8] | |
| Sterically hindered substrates. | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[12] Increase reaction temperature. | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve degassing technique. |
| Catalyst system promotes homocoupling. | Screen different palladium catalysts and ligands. | |
| Protodeboronation | Harsh basic conditions or high temperatures. | Use a milder base (e.g., KF). Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).[8] Run the reaction at a lower temperature. |
Safety Precautions
-
This compound: May cause an allergic skin reaction.[13] It is an irritant.[14] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][15] Avoid breathing dust.[15]
-
Palladium Catalysts: Palladium compounds can be irritants. Handle in a well-ventilated area or fume hood.
-
Bases: Strong bases like potassium carbonate and potassium phosphate are corrosive and should be handled with care.
-
Solvents: Organic solvents such as dioxane and toluene are flammable and have associated health risks. Use in a fume hood and away from ignition sources.
-
General: Always consult the Safety Data Sheet (SDS) for each reagent before use.[13][15][16]
Conclusion
The Suzuki-Miyaura cross-coupling reaction using this compound is a robust and highly effective method for the synthesis of functionalized biaryl compounds. The aldehyde handle provides a versatile point for further chemical elaboration, making this a valuable strategy in the construction of complex molecules for pharmaceutical and materials science applications. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields of the desired biaryl products. Adherence to the detailed protocols and safety guidelines outlined in this document will facilitate successful and safe execution of this powerful synthetic transformation.
References
-
A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. (n.d.). Retrieved January 18, 2026, from [Link]
-
Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Scilit. (n.d.). Retrieved January 18, 2026, from [Link]
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory - R Discovery. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution | ACS Catalysis - ACS Publications. (2022, June 30). Retrieved January 18, 2026, from [Link]
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF - ResearchGate. (2025, August 3). Retrieved January 18, 2026, from [Link]
-
Formyl group activation of bromopyrrole esters for Suzuki Cross-Coupling reactions. (n.d.). Retrieved January 18, 2026, from [Link]
-
Suzuki-Miyaura Coupling: The Power of Boronic Acids like 2-Formylphenylboronic Acid. (2025, October 17). Retrieved January 18, 2026, from [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. (2022, January 4). Retrieved January 18, 2026, from [Link]
-
2 - BJOC - Search Results. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF - ResearchGate. (2025, August 7). Retrieved January 18, 2026, from [Link]
-
Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved January 18, 2026, from [Link]
-
Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes | Organic Letters - ACS Publications. (2026, January 15). Retrieved January 18, 2026, from [Link]
-
Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC - NIH. (2024, July 5). Retrieved January 18, 2026, from [Link]
-
biaryl_synthesis - MSU chemistry. (n.d.). Retrieved January 18, 2026, from [Link]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016, August 1). Retrieved January 18, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved January 18, 2026, from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(3-Formylphenyl)phenylboronic acid
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 4-(3-Formylphenyl)phenylboronic acid and its isomers. It is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating this crucial synthetic building block. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific experimental context.
Troubleshooting Guide
This section directly addresses common problems encountered during the purification of this compound. Each issue is presented in a question-and-answer format, detailing the probable cause and providing robust, field-proven solutions.
Issue 1: My crude material contains organic, non-polar impurities. What is the most efficient removal method?
A1: An acid-base extraction (alkaline dissolution followed by acidic precipitation) is the most effective strategy for removing non-polar impurities.
Causality: this compound is a weak Lewis acid and can be deprotonated by a mild base to form a water-soluble boronate salt.[1][2] Non-polar organic impurities (e.g., starting materials like unreacted haloarenes or coupling byproducts) exhibit poor solubility in aqueous media. This differential solubility allows for a clean separation via liquid-liquid extraction.
Detailed Protocol: Alkaline Dissolution and Acidic Precipitation
-
Dissolution: Suspend your crude this compound in water (approx. 10-15 mL per gram of crude material). Cool the suspension to 5-10°C in an ice bath.
-
pH Adjustment: Slowly add a 1-2 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) dropwise with vigorous stirring. Monitor the pH closely, maintaining it between 8 and 11.[2][3]
-
Extraction: Once the boronic acid has dissolved and the pH is stable, transfer the aqueous solution to a separatory funnel. Extract the solution twice with a water-immiscible organic solvent such as toluene or methyl t-butyl ether (MTBE) to remove non-polar impurities.[3] Discard the organic layers.
-
Precipitation: Cool the aqueous layer back to below 10°C. Slowly add 1-2 M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (pH 2-3). The purified this compound will precipitate as a solid.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the filter cake with cold deionized water to remove any residual salts.
-
Drying: Dry the purified solid under vacuum at a temperature not exceeding 50°C.
Issue 2: I'm observing low recovery or significant tailing during silica gel column chromatography. Why is this happening?
A2: This is a classic problem arising from the interaction between the boronic acid and the silica gel stationary phase.
Causality: Boronic acids are Lewis acidic due to the empty p-orbital on the boron atom.[4][5] The surface of standard silica gel is covered with Lewis basic silanol groups (Si-OH). This acid-base interaction leads to strong adsorption of the boronic acid to the silica, resulting in poor elution, tailing, and in some cases, decomposition on the column.[6]
Solutions & Optimization:
| Solution | Principle | Key Considerations |
| Switch to Alumina | Neutral or basic alumina has a less acidic surface than silica, reducing the strong Lewis acid-base interactions and allowing for better elution of the boronic acid.[1][7] | This is often the simplest and most effective solution. Use a similar solvent system as you would for silica, starting with a non-polar eluent and gradually increasing polarity. |
| Deactivate Silica Gel | "Capping" the acidic silanol groups on the silica surface with a base reduces their ability to strongly adsorb the boronic acid.[6] | Prepare a slurry of the silica gel in your eluent and add a small amount of a non-nucleophilic base like triethylamine (1-2% v/v) before packing the column. Use this modified eluent for the entire separation. |
| Derivatize to Pinacol Ester | Converting the polar boronic acid to its less polar pinacol boronate ester makes it behave more like a standard organic compound on silica gel, allowing for easy purification.[8] | This adds two steps to your synthesis (protection and deprotection) but is extremely effective for purifying very challenging boronic acids. The pinacol ester can be purified via standard silica gel chromatography. |
Issue 3: My NMR spectrum shows impurities I identify as 4-(3-Carboxyphenyl)phenylboronic acid and 4-(3-(Hydroxymethyl)phenyl)phenylboronic acid. Where did they come from?
A3: These impurities are the products of an intermolecular disproportionation known as the Cannizzaro reaction.
Causality: This reaction is specific to aldehydes that lack an alpha-hydrogen, like the formyl group on your compound. Under strongly basic conditions (pH > 11), one molecule of the aldehyde is oxidized to a carboxylic acid, and another is reduced to an alcohol.[2][3] This is a common pitfall when using the acid-base extraction method without careful pH control.
Prevention Strategy:
-
Strict pH Control: When performing alkaline dissolution, never let the pH exceed 11. Use a calibrated pH meter and add your base slowly and with efficient stirring.[2][3]
-
Low Temperature: Perform the alkaline dissolution and any subsequent base washes at reduced temperatures (5-10°C). This significantly slows the rate of the Cannizzaro reaction.[2]
Purification Method Selection Workflow
Choosing the right purification strategy from the outset can save significant time and material. The following workflow provides a decision-making framework based on the nature of your crude product and its impurities.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound? A1: Recrystallization is a powerful technique for purifying solid materials.[9] For arylboronic acids, hot water is a common and effective choice, as they are often poorly soluble in cold water but sufficiently soluble in hot water.[3][10][11] Other solvents that have been successfully used for arylboronic acids include hot ethanol, ethyl acetate, and benzene/dichloroethane mixtures.[3][7] The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.
Q2: My NMR shows a broad peak, and mass spectrometry suggests a higher mass. Could this be a boroxine? How do I remove it? A2: Yes, this is very likely a boroxine, the trimeric anhydride formed by the intermolecular dehydration of three boronic acid molecules.[4][5] This is an equilibrium process. The presence of water will shift the equilibrium back to the monomeric boronic acid. For most applications, such as Suzuki-Miyaura coupling, boroxines are competent reactants and will convert to the active boronic acid under the reaction conditions. Therefore, rigorous removal is often unnecessary. Purification methods involving water, such as recrystallization from an aqueous solvent or the acid-base extraction protocol, will effectively hydrolyze the boroxine back to the desired product.
Q3: How should I properly store the purified this compound? A3: Arylboronic acids should be stored in a tightly sealed container in a dark, dry place at room temperature.[12][13] The compound is listed as air-sensitive, likely due to its propensity to form boroxines via dehydration, so minimizing exposure to atmospheric moisture is recommended.[13] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.
Q4: Can I use reversed-phase HPLC for purification? A4: Yes, reversed-phase HPLC (RP-HPLC) can be used for the analysis and purification of boronic acids. However, it can be challenging. Some boronic acids may exhibit poor peak shape (tailing) or stick to the column.[8][14] Method development is crucial; typically, an acidic mobile phase modifier (like formic acid or TFA) is used to ensure the boronic acid is protonated. Be aware that prolonged exposure to aqueous mobile phases and subsequent evaporation can lead to decomposition for some sensitive compounds.[14]
References
-
Achilli, C., Ciana, A., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry. Available at: [Link]
-
IRIS (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Available at: [Link]
-
Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
-
ResearchGate (2025). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate. Available at: [Link]
-
Waters (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]
-
Wikipedia (n.d.). Phenylboronic acid. Wikipedia. Available at: [Link]
-
Hitosugi, S., et al. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic, Chemistry Letters. Available at: [Link]
-
Reddit (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Available at: [Link]
-
DRUG REGULATORY AFFAIRS INTERNATIONAL (n.d.). Arylboronic Acids. WordPress.com. Available at: [Link]
-
Chemistry Stack Exchange (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange. Available at: [Link]
- Google Patents (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids. Google Patents.
-
Reddit (2017). Purification of boronic acids? r/chemistry. Available at: [Link]
-
Wikipedia (n.d.). 4-Formylphenylboronic acid. Wikipedia. Available at: [Link]
-
Bio-Rad (n.d.). Boronate Affinity Chromatography. Bio-Rad Laboratories. Available at: [Link]
-
Curia Global (n.d.). 4-Formylphenyl Boronic Acid (4-FPBA). Curia Global. Available at: [Link]
-
University of Rochester (n.d.). Recrystallization and Crystallization. University of Rochester Chemistry Department. Available at: [Link]
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- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Yields in Reactions with 4-(3-Formylphenyl)phenylboronic Acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to move beyond simple protocols. It aims to provide a deep, mechanistic understanding of the challenges you may face when using 4-(3-Formylphenyl)phenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and ultimately, improve your yields.
The presence of an electron-withdrawing formyl group on the boronic acid presents unique challenges compared to simpler arylboronic acids.[1] While these groups can slow down the crucial transmetalation step, successful coupling is readily achievable with a rational, informed approach to reaction design.[1]
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses the most common and frustrating issues encountered during experiments. We will explore the underlying causes and provide actionable, step-by-step solutions.
Q1: My Suzuki-Miyaura reaction has stalled or is giving very low conversion. What are the primary factors to investigate?
Low conversion is a multifaceted problem. A systematic approach is the most effective way to identify the root cause. We recommend evaluating your reaction parameters in the following order: Catalyst System, Base, and Solvent/Temperature.
A logical workflow for diagnosing low yields in Suzuki reactions.[2]
Caption: A decision tree for troubleshooting low reaction yields.
1. The Catalyst and Ligand System:
The combination of the palladium source and phosphine ligand is critical. The oxidative addition step is often rate-limiting, and for couplings involving electron-deficient partners, the right ligand can dramatically accelerate the reaction.[2][3]
-
Standard Catalysts: For many reactions, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are sufficient.[2]
-
Challenging Couplings: When coupling with less reactive partners (e.g., aryl chlorides) or when observing low conversion, switching to a more sophisticated ligand system is advised.[2][4] Bulky, electron-rich phosphine ligands (known as Buchwald ligands) are designed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[2][5]
| Catalyst/Ligand | Typical Use Case | Key Advantage |
| Pd(PPh₃)₄ | General purpose, good for aryl bromides/iodides. | Widely available, classic catalyst. |
| PdCl₂(dppf) | Robust and versatile, good thermal stability. | Effective for a broad range of substrates.[6] |
| Pd₂(dba)₃ + SPhos/XPhos | Challenging couplings, aryl chlorides, sterically hindered substrates. | Promotes fast oxidative addition and high turnover.[2][7] |
2. The Role of the Base:
The base is not merely a proton scavenger; it is essential for activating the boronic acid.[8][9] It reacts with the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[2][9][10] The choice of base can profoundly impact the reaction's success.[2]
| Base | Typical Solvent | Comments |
| K₃PO₄, Cs₂CO₃ | Dioxane, THF, Toluene (+/- H₂O) | Strong, effective bases often used for difficult couplings.[2] Cs₂CO₃ is highly effective but more expensive.[11] |
| K₂CO₃, Na₂CO₃ | Dioxane/H₂O, Propanol, DMF/H₂O | Milder, commonly used bases, often in aqueous solvent mixtures.[2][12][13] |
| KF, CsF | THF, Dioxane | Useful for substrates with base-sensitive functional groups (e.g., esters) to prevent hydrolysis.[8] |
3. Solvent and Temperature:
-
Solvent: A mixture of an organic solvent and water is often beneficial.[6][14] Water helps to dissolve inorganic bases like K₃PO₄ or Na₂CO₃, facilitating the formation of key intermediates.[2] Common systems include Dioxane/H₂O, THF/H₂O, and DMF/H₂O.[2][11][12] For some substrates, polar aprotic solvents like DMF can be effective on their own.[6][11]
-
Temperature: Most Suzuki couplings are run at elevated temperatures, typically between 80-110 °C, to drive the reaction to completion.[2][6] However, be aware that higher temperatures can also accelerate side reactions like protodeboronation.[2]
Q2: I'm observing significant byproducts. How can I identify and minimize protodeboronation and homocoupling?
Byproduct formation directly consumes your starting materials and complicates purification, leading to lower isolated yields.
A. Protodeboronation:
This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. Electron-deficient arylboronic acids, like this compound, can be susceptible to this side reaction.[2][15]
-
Causes:
-
Solutions:
-
Use Milder Conditions: If possible, use a milder base (e.g., K₂CO₃) or a fluoride source (KF).[2][8]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin). These esters are more resistant to protodeboronation under basic conditions and are easily handled crystalline solids.[2][6][15]
-
Use Anhydrous Conditions: While often beneficial, water can be detrimental if protodeboronation is severe. A trial with anhydrous solvents and a soluble organic base may be warranted.
-
B. Homocoupling:
This side reaction involves the coupling of two boronic acid molecules to form a symmetrical biaryl.
-
Cause: This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and lead to oxidative coupling.
-
Solution: Ensure your reaction is performed under strictly anaerobic conditions. This requires a robust degassing procedure for all solvents and reagents, and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[2][6]
Q3: The aldehyde group on my boronic acid seems to be causing issues, especially during workup. What's happening?
The formyl group is generally well-tolerated in the Suzuki coupling itself.[16] However, it can undergo side reactions under certain conditions, particularly during purification.
-
The Cannizzaro Reaction: This is the most significant potential side reaction for the formyl group. In a strongly alkaline environment (pH > 11), the aldehyde can undergo a disproportionation reaction to form the corresponding alcohol (4-(3-(hydroxymethyl)phenyl)phenylboronic acid) and carboxylic acid (4-(3-carboxyphenyl)phenylboronic acid).[17][18]
-
Solution: When performing an alkaline wash or purification, it is crucial to maintain the pH between 8 and 11.[17][18][19] This is basic enough to form the soluble boronate salt for extraction but avoids the strongly alkaline conditions that promote the Cannizzaro reaction.[18] Monitor the pH carefully during the addition of base.
-
Protection Strategy (If Necessary): In complex syntheses where the aldehyde might interfere with other steps, it can be protected as an acetal (e.g., using ethylene glycol).[19] The acetal is stable to the Suzuki coupling conditions and can be hydrolyzed back to the aldehyde post-coupling.[19]
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
Like many boronic acids, this compound is a relatively stable compound but requires proper storage to maintain its integrity.[20]
-
Storage Conditions: It should be kept in a tightly closed container in a dry place, preferably refrigerated (2-8°C).[21][22]
-
Anhydride Formation: Boronic acids have a tendency to dehydrate and form cyclic trimeric anhydrides, known as boroxines. This is a reversible process, and the presence of boroxine does not typically inhibit the Suzuki reaction, as it will hydrolyze back to the boronic acid under the reaction conditions. However, it can complicate characterization and accurate weighing.
Q2: My starting boronic acid appears impure. What is the best way to purify it before use?
Using a highly pure boronic acid is critical for achieving high yields and reproducible results.
-
Alkaline Dissolution/Acidic Precipitation: This is a highly effective industrial method for purification.[17][18]
-
Dissolve the crude boronic acid in a mild aqueous alkaline solution (e.g., NaOH solution), carefully maintaining the pH between 8 and 11.[17][18]
-
Wash the aqueous solution with a water-immiscible organic solvent (like toluene or MTBE) to extract non-polar impurities.[17][18]
-
Cool the aqueous layer (5-10 °C) and slowly acidify with an acid (e.g., HCl) to precipitate the purified boronic acid.[17][18]
-
Collect the solid by filtration, wash with cold water, and dry.[17]
-
-
Recrystallization: Recrystallization from hot water or other organic solvents can also be effective, though yields may vary.[17]
Q3: What is a reliable, general protocol for a Suzuki-Miyaura coupling with this reagent?
This protocol serves as an excellent starting point and should be optimized for your specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[2]
-
Degassing: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, at a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[2][6]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization.[2][23][24]
The catalytic cycle of the Suzuki-Miyaura coupling reaction.[2]
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
References
- Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.
- Technical Support Center: 4-Formylphenylboronic Acid Purification. Benchchem.
- An In-depth Technical Guide to 4-Formylphenylboronic Acid: Chemical Structure and Analysis. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- 4-Formylphenylboronic acid. Wikipedia.
- A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. National Institutes of Health.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
- SAFETY DATA SHEET - 2-Formylphenylboronic acid. Fisher Scientific.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
- 2-Formylphenylboronic acid. Sigma-Aldrich.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Wordpress.
- Process for preparing highly pure formylphenylboronic acids. Google Patents.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
- SAFETY DATA SHEET - 4-Formylphenylboronic acid. Fisher Scientific.
- Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. ACS Publications.
- Troubleshooting low yields in boron heterocyclic chemistry. Benchchem.
- 4-Formylphenylboronic acid. Sigma-Aldrich.
- Suzuki cross coupling reaction of aryl halides with arylboronic acid a. ResearchGate.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- 4-Formylphenylboronic Acid in Suzuki Coupling: A Comparative Performance Analysis. Benchchem.
- (a) Development of optimal condition. (b) Cross-coupling of 1 with aryl... ResearchGate.
- Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. ACS Publications.
- A Comparative Analysis of 4-Formylphenylboronic Acid Reaction Products by NMR Spectroscopy. Benchchem.
- Why can't I achieve good yields for this Suzuki reaction? ResearchGate.
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Tools for Purifying the Product. ResearchGate.
- Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA.
- Troubleshooting low yields in Suzuki coupling of iodoanisole. Benchchem.
- Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. ResearchGate.
- Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids. ChemRxiv.
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
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- 5. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
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- 8. Suzuki Coupling [organic-chemistry.org]
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- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
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- 24. DSpace [cora.ucc.ie]
Technical Support Center: 4-(3-Formylphenyl)phenylboronic Acid
Welcome to the technical support center for 4-(3-Formylphenyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in leveraging this versatile reagent.
Section 1: Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a primary application for this compound.[1] However, its unique bifunctional nature—possessing both a boronic acid and an aldehyde—presents specific challenges.
FAQ 1: I'm observing low yields of my desired biaryl product. What are the likely causes?
Low yields are frequently traced back to two competing side reactions: protodeboronation and homocoupling. The electron-withdrawing nature of the formyl group can also influence reaction kinetics.[2]
Troubleshooting Guide: Low Coupling Yields
| Potential Cause | Explanation | Recommended Action |
| Protodeboronation | This is the protonolysis of the C-B bond, replacing the boronic acid with a hydrogen atom.[3] It is often accelerated by high pH and the presence of water.[4] | - Use milder bases (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases like NaOH or KOH. - Employ anhydrous solvents and ensure all reagents are dry. - Consider using the pinacol ester of the boronic acid, which can exhibit greater stability and undergo "slow release" of the boronic acid.[3][4] |
| Homocoupling | The palladium catalyst can promote the coupling of two molecules of the boronic acid, forming a symmetrical biaryl (e.g., 3,3'-diformylbiphenyl). This is often favored by the presence of oxygen.[5][6] | - Thoroughly degas the reaction mixture (e.g., by sparging with argon or nitrogen).[2] - Use a well-defined palladium(0) catalyst or ensure complete reduction of a palladium(II) precatalyst. |
| Slow Transmetalation | The electron-withdrawing formyl group can slow down the crucial transmetalation step in the catalytic cycle.[2] | - Increase the reaction temperature or prolong the reaction time. - Select a more electron-rich phosphine ligand to accelerate the catalytic cycle. |
Workflow for Minimizing Protodeboronation and Homocoupling
Caption: Optimized workflow to mitigate common Suzuki coupling side reactions.
Section 2: Identification and Mitigation of Unexpected Byproducts
Beyond yield loss, the presence of the aldehyde functionality can lead to specific, often overlooked, side reactions.
FAQ 2: My NMR spectrum shows impurities that are not the starting material, homocoupled product, or protodeboronated arene. What could they be?
Under certain conditions, particularly with strong bases, the formyl group itself can react.
1. Cannizzaro Reaction Byproducts:
If your reaction is run at a high pH (e.g., >11), you may be observing products from a Cannizzaro reaction.[7] In this disproportionation, two molecules of the aldehyde react to form a primary alcohol and a carboxylic acid.
-
Byproduct 1: 4-(3-(hydroxymethyl)phenyl)phenylboronic acid
-
Byproduct 2: 4-(3-carboxyphenyl)phenylboronic acid
These byproducts can be very difficult to separate from the desired product.[7]
Mitigation Strategy:
-
Strict pH Control: Avoid highly alkaline conditions. Use bases with a pKa that will not lead to a pH above 11 in your reaction medium.
-
Temperature Management: The Cannizzaro reaction is often promoted by higher temperatures.[7] If strong bases are unavoidable, consider running the reaction at a lower temperature.
Reaction Scheme: Cannizzaro Side Reaction
Caption: The Cannizzaro reaction pathway for this compound.
2. Oxidation to Phenol:
Arylboronic acids can be oxidized to the corresponding phenol. While this is sometimes a desired transformation, it can be an unwanted side reaction in cross-coupling.
Mitigation Strategy:
-
Inert Atmosphere: As with homocoupling, maintaining a strictly inert atmosphere can reduce oxidative side reactions.
-
Reagent Purity: Ensure that the palladium catalyst and other reagents are free from oxidizing contaminants.
Section 3: Handling, Storage, and Stability
The stability of your boronic acid is paramount for reproducible results.
FAQ 3: I've noticed the apparent purity of my this compound decreases over time. Why is this happening?
Arylboronic acids are susceptible to dehydration to form cyclic trimeric anhydrides, known as boroxines.[8][9] This is a reversible process, but the presence of boroxine can complicate stoichiometry calculations and may affect reaction kinetics. The compound can also be air-sensitive.[10]
Best Practices for Storage and Handling:
| Guideline | Rationale |
| Store under Inert Gas | To prevent slow oxidation and degradation, store the solid under an inert atmosphere (argon or nitrogen).[11] |
| Keep in a Desiccator | Minimizing exposure to moisture will reduce the rate of boroxine formation. |
| Use Freshly Opened Reagent | For critical reactions, use a freshly opened bottle or a sample that has been properly stored to ensure accurate molar quantities. |
| Consider the Pinacol Ester | For long-term storage or for applications requiring high stability, the pinacol ester derivative is an excellent alternative.[11] |
Equilibrium: Boronic Acid and Boroxine
Caption: The reversible dehydration of boronic acid to its boroxine form.
By understanding the underlying chemistry of these common side reactions and implementing the troubleshooting strategies outlined in this guide, you can significantly improve the success and reproducibility of your experiments involving this compound.
References
-
4-Formylphenylboronic acid - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]
-
Protodeboronation - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Protodeboronations - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
- US Patent for Process for preparing highly pure formylphenylboronic acids. (n.d.).
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved January 17, 2026, from [Link]
-
Homocoupling of various phenyl boronic acids - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Protodeboronation of 5-formyl-2-thiopheneboronic acid - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Suzuki-Miyaura Coupling: The Power of Boronic Acids like 2-Formylphenylboronic Acid. (2025). Retrieved January 17, 2026, from [Link]
-
4-Formylphenyl Boronic Acid (4-FPBA) - Curia Global. (n.d.). Retrieved January 17, 2026, from [Link]
-
Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone | Request PDF - ResearchGate. (2025). Retrieved January 17, 2026, from [Link]
-
Palladium-Catalyzed Addition of Arylboronic Acids to Aldehydes - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
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preventing decomposition of 4-(3-Formylphenyl)phenylboronic acid
Welcome to the technical support center for 4-(3-Formylphenyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this versatile yet sensitive reagent. Here, we move beyond simple protocols to explain the underlying chemical principles that govern the stability and reactivity of this compound, ensuring your experiments are both successful and reproducible.
Introduction: The Challenge of Stability
This compound is a valuable bifunctional building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2][3] Its utility stems from the presence of both a boronic acid moiety for carbon-carbon bond formation and a formyl group that allows for further synthetic transformations. However, the very features that make this compound so useful also contribute to its instability. Users frequently encounter issues with decomposition, which can compromise reaction yields and introduce impurities. This guide will equip you with the knowledge to prevent, identify, and address these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of decomposition in my this compound?
A1: The primary visual cue of degradation is a change in the physical appearance of the solid. Fresh, pure this compound should be a white to off-white powder.[4] Signs of decomposition include:
-
Clumping or stickiness: This often indicates the absorption of moisture, which can facilitate hydrolytic decomposition pathways.
-
Discoloration (yellowing or browning): This can be a sign of oxidation or the formation of polymeric impurities.
-
Poor solubility: Decomposed material, particularly the boroxine trimer, may exhibit different solubility profiles than the pure boronic acid.
Q2: What are the primary pathways of decomposition for this compound?
A2: There are three main decomposition pathways for arylboronic acids that you should be aware of:
-
Protodeboronation: This is the loss of the boronic acid group, replacing it with a hydrogen atom.[5][6][7][8] This process is often accelerated by acidic or basic conditions and the presence of water.[9][10] For this compound, this would result in the formation of 3-phenylbenzaldehyde.
-
Oxidation: The carbon-boron bond is susceptible to oxidation, which converts the boronic acid to a phenol.[11][12][13] In this case, 4-(3-formylphenyl)phenol would be the resulting impurity. This can be promoted by exposure to air (oxygen) and certain metal catalysts.[14][15]
-
Boroxine Formation: Like many boronic acids, this compound can undergo dehydration to form a cyclic trimeric anhydride called a boroxine.[4] This is a reversible process, but the presence of boroxine can complicate stoichiometry and reaction kinetics.
Q3: How should I properly store this compound to maximize its shelf life?
A3: Proper storage is critical. To minimize decomposition, adhere to the following conditions:
-
Temperature: Store at low temperatures, ideally refrigerated (2-8 °C) or frozen (-20 °C).[16]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Moisture: Keep in a tightly sealed container in a desiccator to protect from moisture, which can promote both protodeboronation and boroxine formation.
-
Light: Protect from light, as it can potentially accelerate oxidative processes.
| Storage Condition | Recommendation | Rationale |
| Temperature | 2-8 °C or -20 °C | Slows down all decomposition pathways. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the C-B bond. |
| Moisture | Desiccated, tightly sealed container | Minimizes hydrolysis, protodeboronation, and boroxine formation. |
| Light | Amber vial or in the dark | Prevents potential light-induced degradation. |
Q4: Can I use this compound that has partially decomposed?
A4: It is strongly discouraged. Using decomposed material will lead to lower yields, inaccurate stoichiometry, and the introduction of impurities that can be difficult to separate from your desired product. If you suspect decomposition, it is best to purify the boronic acid before use or purchase a new batch.
Troubleshooting Guides
Scenario 1: Low Yield in Suzuki-Miyaura Coupling Reaction
Problem: You are performing a Suzuki-Miyaura coupling reaction with this compound and obtaining a low yield of your desired biaryl product. You also observe the formation of 3-phenylbenzaldehyde as a significant byproduct.
Likely Cause: Protodeboronation of your this compound is competing with the desired cross-coupling reaction. This is a common side reaction in Suzuki couplings, especially under basic conditions.[5][6]
Troubleshooting Steps:
-
Verify Reagent Quality: Before starting your reaction, check the purity of your boronic acid using techniques like ¹H NMR or LC-MS. The presence of 3-phenylbenzaldehyde in your starting material is a clear indicator of degradation.
-
Optimize Reaction Conditions:
-
Base: The choice and strength of the base can significantly impact the rate of protodeboronation.[7][17] Consider using a milder base (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOH or KOH) or a base-free protocol if applicable to your system.[18]
-
Solvent: Ensure you are using anhydrous solvents. The presence of water can facilitate protodeboronation.
-
Temperature: Run the reaction at the lowest effective temperature to disfavor the decomposition pathway.
-
-
Use a Boronic Ester: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester.[19][20] Boronic esters are generally more resistant to protodeboronation and can be used directly in many Suzuki-Miyaura coupling reactions.[20]
Experimental Protocol: Purification of Partially Decomposed this compound
This protocol is based on an alkaline wash followed by acidic precipitation to remove non-polar impurities like the protodeboronation product (3-phenylbenzaldehyde).[21][22]
Materials:
-
Crude/decomposed this compound
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Toluene or diethyl ether
-
Deionized water
-
pH paper or pH meter
-
Separatory funnel
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude boronic acid in a minimal amount of 1 M NaOH solution at a cool temperature (5-10°C). Add the base dropwise while stirring until the solid dissolves and the pH of the solution is between 8 and 11. Caution: Avoid strongly alkaline conditions (pH > 11) as this can promote a Cannizzaro reaction of the formyl group.[22]
-
Extraction: Transfer the aqueous solution to a separatory funnel and wash with an equal volume of toluene or diethyl ether to extract non-polar impurities. Repeat the extraction twice.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 1 M HCl dropwise with vigorous stirring until the pH is acidic (pH 2-3). The pure this compound will precipitate out as a white solid.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.
Scenario 2: Observation of an Unexpected Phenolic Impurity
Problem: Your reaction mixture or final product analysis (e.g., by LC-MS or NMR) shows the presence of 4-(3-formylphenyl)phenol.
Likely Cause: Oxidation of the carbon-boron bond in your this compound has occurred. This can happen during storage if exposed to air or during the reaction itself, sometimes promoted by the catalyst or reaction conditions.[23][24]
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is set up and run under a strictly inert atmosphere (argon or nitrogen). Degas your solvents thoroughly before use.
-
Reagent Purity: Check your starting boronic acid for the presence of the phenolic impurity. If present, the material has already undergone significant oxidation during storage.
-
Catalyst Choice: While palladium catalysts are standard for Suzuki couplings, be mindful that certain conditions or impurities in the catalyst could potentially promote oxidation. Ensure you are using a high-purity catalyst.
-
Protecting Groups: In some cases, using a boronic ester can offer some protection against oxidation compared to the free boronic acid.[20]
Visualizing Decomposition and Workflow
To better understand the challenges and solutions, the following diagrams illustrate the key concepts.
Caption: Major decomposition pathways for this compound.
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.
Conclusion
Successfully utilizing this compound hinges on a thorough understanding of its stability and reactivity. By implementing proper storage and handling procedures, being vigilant for signs of decomposition, and applying the targeted troubleshooting strategies outlined in this guide, researchers can mitigate common issues and achieve reliable, high-yielding results in their synthetic endeavors.
References
-
Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Retrieved from [Link]
-
Li, W., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Retrieved from [Link]
-
Synfacts. (2010). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Thieme. Retrieved from [Link]
-
Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Retrieved from [Link]
-
Willard, P. G., et al. (2016). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Chemical Science. Retrieved from [Link]
-
Lloyd-Jones, G. C., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]
-
MDPI. (2021). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Molecules. Retrieved from [Link]
-
Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Retrieved from [Link]
-
Xiao, J., et al. (2024). Aerobic Oxidative Hydroxylation of Arylboronic Acids under Visible-Light Irradiation without Metal Catalysts or Additives. Organic Letters. Retrieved from [Link]
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Retrieved from [Link]
-
ResearchGate. (n.d.). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Retrieved from [Link]
-
National Institutes of Health. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). The stability of boron-containing aldehydes for ¹¹B NMR study. Retrieved from [Link]
- Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
-
Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. ACS Publications. Retrieved from [Link]
-
National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Retrieved from [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]
-
WordPress.com. (2015). Arylboronic Acids. Retrieved from [Link]
-
National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Institutes of Health. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC. Retrieved from [Link]
-
ChemRxiv. (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Formylphenylboronic Acid. Retrieved from [Link]
-
ACS Publications. (2002). Catalyzed Asymmetric Aryl Transfer Reactions to Aldehydes with Boronic Acids as Aryl Source. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Formylphenylboronic acid. Retrieved from [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
-
Reddit. (2025). HELP: Purifying boronic acids sucks. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link]
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- 13. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04014D [pubs.rsc.org]
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Technical Support Center: Troubleshooting Suzuki Reactions with 4-(3-Formylphenyl)phenylboronic Acid
As a Senior Application Scientist, I've frequently guided researchers through the nuances of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, but its success hinges on a delicate interplay of catalyst, substrate, and conditions. This guide is designed to provide in-depth, actionable solutions for challenges encountered when using 4-(3-Formylphenyl)phenylboronic acid, a valuable but sometimes challenging building block.
The presence of the electron-withdrawing formyl (aldehyde) group on this boronic acid introduces specific considerations that differ from simpler, electron-rich analogues. This guide will walk you through diagnosing reaction failures, from low yield to complex byproduct formation, and provide validated protocols to get your synthesis back on track.
Part 1: Frequently Asked Questions (FAQs) & Quick Diagnosis
This section addresses the most common initial hurdles. If your issue is not resolved here, proceed to the in-depth troubleshooting guides in Part 2.
Q1: My reaction shows no conversion of starting materials. What are the first things to check?
A1: When a Suzuki reaction fails to initiate, the issue often lies with one of three critical components: the catalyst, the atmosphere, or the base.
-
Catalyst Inactivity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Ensure your catalyst and phosphine ligands have not degraded due to improper storage. Consider using a fresh batch or a more robust, air-stable Pd(II) precatalyst like a Buchwald palladacycle (e.g., XPhos Pd G3).[1][2]
-
Oxygen Contamination: Oxygen can rapidly oxidize the active Pd(0) catalyst, rendering it ineffective. It can also promote the undesirable homocoupling of your boronic acid.[1][3][4] Your solvent must be rigorously degassed, and the reaction must be maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.
-
Base & Solvent Issues: The base is crucial for activating the boronic acid for transmetalation.[5][6] For anhydrous reactions, ensure your base (e.g., K₃PO₄, Cs₂CO₃) is finely powdered and completely dry. If using an aqueous base, ensure vigorous stirring to facilitate phase transfer. Some anhydrous reactions using bases like K₃PO₄ may paradoxically require a few equivalents of water to function effectively.[7]
Q2: I'm seeing a lot of my starting aryl halide, but my boronic acid is gone. What's happening?
A2: This is a classic symptom of protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[8] Electron-deficient arylboronic acids can be susceptible to this side reaction, especially under harsh conditions.[9]
-
Cause: The primary culprit is often a combination of a strong base and a proton source (typically water).
-
Solution:
-
Switch to Milder/Anhydrous Conditions: Move from strong aqueous bases (like NaOH) to milder bases such as K₂CO₃ or KF. Running the reaction under strictly anhydrous conditions can significantly suppress this pathway.[1]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as an MIDA boronate ester or an organotrifluoroborate. These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[8][10] A simple and effective method is to form the diethanolamine adduct, which is often a stable, crystalline solid.[11]
-
Q3: My main byproduct is a symmetrical biaryl derived from my boronic acid. How do I prevent this?
A3: You are observing boronic acid homocoupling . While often attributed to oxygen, this side reaction can also be mechanistically linked to other pathways, especially with electron-deficient boronic acids.[12][13][14]
-
Cause: The most common cause is dissolved oxygen in the reaction mixture, which can lead to oxidative homocoupling.[3] However, it can also arise from a palladium(II)-mediated pathway.
-
Solution:
-
Rigorous Degassing: This is non-negotiable. Use a robust degassing method like three freeze-pump-thaw cycles or sparging the solvent with argon for at least 30 minutes.[3]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources.
-
Add a Reducing Agent: Including a mild reducing agent, such as potassium formate, can help suppress Pd(II)-mediated homocoupling by keeping the palladium in the Pd(0) state.[3]
-
Part 2: In-Depth Troubleshooting Guides
Scenario 1: Low to No Product Yield with Starting Materials Unconsumed
If your reaction has failed to proceed, a systematic approach is needed to identify the limiting factor. The following workflow will guide your investigation.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
The electron-withdrawing formyl group on your boronic acid slows down the transmetalation step—the transfer of the aryl group from boron to palladium.[15] This is often the rate-limiting step for electron-deficient partners. If your standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) are failing, you must employ a more active catalytic system to overcome this kinetic barrier.
Table 1: Recommended Conditions for Coupling this compound
| Component | Recommendation | Rationale |
| Catalyst Precursor | Buchwald Palladacycles (e.g., XPhos Pd G3, SPhos Pd G3) | Air-stable, highly active, and form the monoligated Pd(0) species crucial for efficient coupling of challenging substrates.[2] |
| Ligand | Buchwald-type biaryl phosphines (e.g., XPhos, SPhos, RuPhos) | These bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination, increasing overall catalytic turnover.[10][14] |
| Base | K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic bases are often required to facilitate the transmetalation of electron-deficient boronic acids.[1][7] |
| Solvent | Dioxane, Toluene, THF (often with a small amount of water) | Aprotic polar solvents are standard. A small amount of water can aid in dissolving the base and accelerating the reaction.[7] |
Scenario 2: Significant Byproduct Formation
If the reaction proceeds but yields unwanted products, identifying those byproducts is the key to solving the problem. The most common culprits are protodeboronation and homocoupling.
Caption: Mitigation strategies for common Suzuki byproducts.
Part 3: Validated Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol uses a robust Buchwald palladacycle catalyst system suitable for your electron-deficient boronic acid.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes by inserting an inlet needle connected to the gas line and an outlet needle.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is 0.1 M to 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Protection of Boronic Acid as a Diethanolamine Adduct
This procedure can be used to stabilize your boronic acid prior to the coupling reaction, which can be particularly useful if you suspect degradation is an issue.[11]
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or THF.
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation: A white precipitate of the adduct will form. The initial solid may dissolve completely before the new solid crashes out.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in the Suzuki coupling reaction (Protocol 1), typically using 1.2 equivalents.
References
-
Leconte, N., & Mata, J. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7356-7366. [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 31(15), 1511-1515. [Link]
-
Mata, J., & Leconte, N. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 7(8), 5434-5443. [Link]
-
Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12434-12437. [Link]
-
Hardink, M. J., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(4), 591-595. [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Jones, C., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1276. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]
-
Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173. [Link]
-
Reddit. (2022). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]
-
University of Rochester. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Rochester Course Materials. [Link]
-
Reddy, A. S., & Kumar, V. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. [Link]
-
ResearchGate. (n.d.). Typical error analysis of Suzuki coupling reactions. [Link]
-
Hwang, T. G. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions? ResearchGate. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]
-
ResearchGate. (n.d.). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. [Link]
-
McClure, C. P., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Dalton Transactions, 43(41), 15419-15422. [Link]
-
Cravotto, G., & Orio, L. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 7(4), 98. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Kumar, D. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
YouTube. (2020). Suzuki Reaction and Stille Reaction, Question from CSIR NET and GATE. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
ResearchGate. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
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temperature optimization for reactions with 4-(3-Formylphenyl)phenylboronic acid
A Guide to Temperature Optimization and Reaction Troubleshooting
Welcome to the technical support resource for 4-(3-Formylphenyl)phenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions, with a specific focus on the critical parameter of temperature. As a bifunctional reagent containing both a reactive formyl group and a versatile boronic acid, its behavior is intrinsically linked to thermal conditions. This document provides structured troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during reactions involving this compound. Each problem is presented with potential causes and a logical, step-by-step approach to resolution.
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a primary application for this molecule, but its efficiency can be compromised by several factors.[1][2] Low conversion is a common but solvable issue.
dot
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Detailed Troubleshooting Steps:
-
Catalyst and Ligand Inefficiency : The generation of the active Pd(0) species from a Pd(II) precatalyst is temperature-dependent.[3] Furthermore, sterically hindered or electron-rich coupling partners require specific ligands to facilitate the oxidative addition step.[1]
-
Recommendation : For difficult couplings, switch to a modern palladium pre-catalyst that generates the active Pd(0) species under milder conditions.[1] Employ bulky and electron-rich biaryl phosphine ligands like XPhos or SPhos, which are designed to promote challenging oxidative addition and reductive elimination steps.[1]
-
-
Inefficient Transmetalation or Boronic Acid Decomposition : The transmetalation step, where the aryl group is transferred from boron to palladium, can be slow. Concurrently, boronic acids, especially those with electron-withdrawing groups, are susceptible to decomposition (protodeboronation) at elevated temperatures in the presence of a base.[3][4]
-
Recommendation : Start reactions at a moderate temperature (e.g., 80 °C) and monitor progress. If conversion is slow, incrementally increase the temperature by 10 °C intervals.[5][6][7] If signs of decomposition appear (e.g., formation of palladium black), the temperature is likely too high.[5] In such cases, it is better to run the reaction at a lower temperature for a longer duration. Using a milder base like KF or a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can also mitigate decomposition.[3]
-
| Problem Symptom | Potential Cause | Recommended Temperature Adjustment |
| No/Slow Conversion | Insufficient energy to overcome the activation barrier for oxidative addition or transmetalation. | Increase temperature incrementally from 80 °C to 110 °C.[3][8] |
| Formation of Palladium Black | Catalyst decomposition (agglomeration of Pd(0)). | Reduce temperature. Elevated temperatures (>110-120 °C) can accelerate catalyst deactivation.[5] |
| Protodeboronation Byproduct | Boronic acid instability at high temperature and basicity. | Run the reaction at the lowest effective temperature. Consider converting the boronic acid to a more stable MIDA ester for a slow-release strategy.[4] |
| Aldehyde Reduction | Palladium-catalyzed reduction of the formyl group to a hydroxymethyl group. | Lower the reaction temperature. This side reaction is more prevalent at higher temperatures.[9] |
Issue 2: Unwanted Aldehyde Side Reactions (Reduction, Condensation)
The formyl group on this compound is susceptible to various side reactions, which are often temperature-dependent.
A. Reduction to a Hydroxymethyl Group:
-
Cause : During Suzuki-Miyaura coupling, the palladium catalyst, in the presence of a base and certain solvents, can act as a reducing agent for the aldehyde. This is particularly problematic at high temperatures.[9]
-
Troubleshooting Steps :
-
Lower the Temperature : This is the most direct way to minimize the reduction side reaction.[9] Test the reaction at 70-80 °C instead of >100 °C.
-
Solvent Choice : Avoid protic solvents like alcohols, which can act as hydride donors. Aprotic solvents such as 1,4-dioxane, toluene, or DME are preferable.[9]
-
Protect the Aldehyde : If temperature reduction is ineffective, the most robust solution is to protect the aldehyde as an acetal (e.g., using ethylene glycol and an acid catalyst) before performing the coupling. The acetal is stable to the coupling conditions and can be easily removed afterward.[9][10]
-
B. Unwanted Condensation Reactions:
-
Cause : The aldehyde can undergo self-condensation or react with other nucleophiles present in the mixture, especially under basic conditions at elevated temperatures. Boronic acids themselves can sometimes catalyze condensation reactions.[11][12]
-
Troubleshooting Steps :
-
Control Temperature : Run the reaction at the lowest temperature that allows the primary desired reaction to proceed.
-
Base Selection : Use a non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) to avoid base-catalyzed condensation side reactions.
-
Order of Addition : Add the boronic acid slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor bimolecular side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting temperature for a Suzuki-Miyaura coupling with this compound?
There is no single "ideal" temperature; the optimal condition is a balance between reaction rate and substrate stability. A general recommendation is to start in the 80–100 °C range .[1][3] Reactions with highly reactive aryl iodides may proceed efficiently at the lower end of this range, while less reactive aryl chlorides often require higher temperatures and more specialized catalyst systems.[4] Always perform a small-scale test to find the lowest temperature that gives a reasonable conversion rate within your desired timeframe.
dot
Caption: Key temperature-sensitive steps in the Suzuki cycle.
Q2: What temperature is recommended for reductive amination reactions involving the formyl group?
Reductive amination is a two-step process: (1) formation of an imine/iminium ion, and (2) reduction to the amine.[13] Temperature control is key for success.
-
Step 1 (Imine Formation) : This step is an equilibrium-driven condensation. It can be performed at room temperature or with gentle heating (e.g., 40-50 °C) to accelerate imine formation, often in a solvent like methanol or dichloroethane (DCE).[14][15]
-
Step 2 (Reduction) : The choice of reducing agent dictates the temperature.
-
With Sodium Cyanoborohydride (NaCNBH₃) , the reaction is typically run at room temperature under weakly acidic conditions (pH ~6-7).[16]
-
With Sodium Triacetoxyborohydride (NaBH(OAc)₃) , a milder and highly selective reagent, the reaction is robust and commonly performed at room temperature (RT).[16][17]
-
With Sodium Borohydride (NaBH₄) , the imine must be pre-formed completely before adding the reducing agent, as NaBH₄ can also reduce the starting aldehyde.[17] The reduction step is often carried out at a lower temperature (0 °C to RT) to improve selectivity.
-
dot
Caption: General workflow for a reductive amination reaction.
Q3: How can I know if my boronic acid is decomposing due to heat?
Thermal decomposition of boronic acids, often via protodeboronation, is a common failure mode.[4]
-
Analytical Signs : The primary sign is the appearance of a byproduct corresponding to the starting material where the -B(OH)₂ group has been replaced by a hydrogen atom. This can be monitored by LC-MS or ¹H NMR of a reaction aliquot.
-
Physical Signs : In Suzuki couplings, excessively high temperatures can cause the palladium catalyst to decompose into palladium black, an inactive form.[5] This rapid color change from a homogeneous solution to a black precipitate is a strong indicator that the temperature is too high.
Q4: Are there temperature considerations for condensation reactions like Knoevenagel or Hantzsch?
Yes. While this compound is not the typical substrate, its aldehyde group can participate in various condensation reactions. These are often promoted by heating. For instance, solvent-free condensation of phenylboronic acid, phenols, and aldehydes has been shown to proceed efficiently at 80-90 °C.[18] Triethylamine-catalyzed Hantzsch condensations also utilize the aldehyde functionality. For any specific condensation, it is advisable to start at a moderate temperature (e.g., 60-80 °C) and adjust based on reaction progress and byproduct formation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for optimization.
-
Vial Preparation : To an oven-dried reaction vial, add this compound (1.2–1.5 equivalents), the aryl halide (1.0 equivalent), and a powdered base (e.g., K₃PO₄, 2.0 equivalents). Add a magnetic stir bar.
-
Inert Atmosphere : Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition : Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–3 mol%).
-
Solvent Addition : Add a degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction : Place the vial in a pre-heated aluminum heating block set to the desired temperature (start at 80 °C). Stir vigorously.
-
Monitoring : After 1-2 hours, take a small aliquot, dilute it, and analyze by TLC or LC-MS to determine conversion. Adjust temperature or time as needed based on the results.
-
Work-up : Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[1]
Protocol 2: General Procedure for Reductive Amination
This protocol uses sodium triacetoxyborohydride, a mild and effective reagent.
-
Reaction Setup : In a round-bottom flask, dissolve the amine (1.0 equivalent) and this compound (1.0–1.1 equivalents) in an anhydrous aprotic solvent like dichloroethane (DCE) or tetrahydrofuran (THF).
-
Imine Formation : Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. Progress can be monitored by the disappearance of the aldehyde via TLC.
-
Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2–1.5 equivalents) portion-wise to the stirred solution. Note: The reaction may be mildly exothermic.
-
Reaction : Continue stirring at room temperature overnight (12-18 hours).
-
Quenching : Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up : Separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., DCE or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine product, which can be purified as needed.[14][16]
References
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
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PubChem. (n.d.). 4-Formylphenylboronic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). Temperature effect on coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal behavior of the boric acid (TG, DTG and DTA). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura reaction conditions. Retrieved from [Link]
- Demir, F. (2014).
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. r/OrganicChemistry.
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ResearchGate. (n.d.). The multistep decomposition of boric acid. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of temperature on boric acid dissociation as function of pH. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- Myers, A. (n.d.).
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ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction. Retrieved from [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Khalafi-Nezhad, A., et al. (2009). One-Pot Self-Condensation of Phenylboronic Acid with Phenols and Aldehydes. Asian Journal of Chemistry, 21(5), 3551-3556.
- Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1170.
- Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1955-1968.
-
ResearchGate. (n.d.). Temperature optimization for the Suzuki coupling reaction. Retrieved from [Link]
- Sharma, S., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
-
ResearchGate. (n.d.). Condensation reactions involving the 4-formylboronic acid. Retrieved from [Link]
- Adamczyk-Woźniak, A., et al. (2009). Amination-reduction reaction as simple protocol for potential boronic molecular receptors. Central European Journal of Chemistry, 7(3), 457-464.
-
Chemcasts. (n.d.). 4-Formylphenylboronic acid Properties vs Temperature. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [https://www.organic-chemistry.org/ सिंथेसिस/C1-bonds/amines/reductive-amination.htm]([Link] सिंथेसिस/C1-bonds/amines/reductive-amination.htm)
- Li, Y., & Li, H. (2010). Aryl Ketone Synthesis via Tandem Orthoplatinated Triarylphosphite-Catalyzed Addition Reactions of Arylboronic Acids with Aldehydes Followed by Oxidation. Tetrahedron Letters, 51(20), 2731–2734.
- Sheppard, T. D., et al. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters, 22(19), 7543–7547.
- Varma, R. S., et al. (2003). Phenylboronic Acid Mediated Triple Condensation Reactions of Phloroglucinol and Unsaturated Carbonyl Compounds. Organic Letters, 5(16), 2759–2762.
- Li, Y., et al. (2020). Design and discovery of boronic acid drugs. Bioorganic & Medicinal Chemistry, 28(11), 115481.
- Bolshan, Y., & Batey, R. A. (2005). Catalyzed asymmetric aryl transfer reactions to aldehydes with boronic acids as aryl source. Organic Letters, 7(8), 1487–1490.
-
SciSpace. (n.d.). Condensation reactions of various nucleophiles with 3-formylchromone. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 4-(3-Formylphenyl)phenylboronic acid
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific advancement. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful and widely used technique for determining the structure of organic molecules in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(3-Formylphenyl)phenylboronic acid, a versatile bifunctional building block in medicinal chemistry. By comparing its spectral features with those of structurally related analogues, we aim to provide a clear framework for spectral interpretation and highlight the subtle electronic effects that govern chemical shifts and coupling constants in complex aromatic systems.
The Structural Significance of this compound
This compound incorporates three key functionalities: a biphenyl core, a formyl (aldehyde) group, and a boronic acid moiety. This unique combination makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions.[1] The aldehyde can be used for reductive aminations or Wittig reactions, while the boronic acid is a key participant in C-C bond formation. An accurate interpretation of its ¹H NMR spectrum is therefore critical for reaction monitoring, purity assessment, and final product confirmation.
Analysis of the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound presents a complex but interpretable set of signals in the aromatic and aldehyde regions. The predicted spectrum is a composite of the electronic influences of the electron-withdrawing formyl group and the boronic acid group on the biphenyl system.
To facilitate discussion, the protons are labeled as follows:
Caption: Molecular structure of this compound with proton labeling.
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
-
Aldehyde Proton (H-CHO): A sharp singlet is expected far downfield, typically in the range of δ 9.9 - 10.1 ppm .[2][3] The strong deshielding is due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group.[4]
-
Protons on the Formyl-Substituted Ring:
-
H₂: This proton is ortho to the formyl group and will be significantly deshielded. It is expected to appear as a triplet or a narrow multiplet around δ 8.2-8.3 ppm .
-
H₄: This proton is para to the biphenyl linkage and ortho to the formyl group. It will also be strongly deshielded, appearing as a doublet of doublets or a multiplet around δ 8.0-8.1 ppm .
-
H₆: This proton is ortho to the biphenyl linkage and meta to the formyl group. It is expected as a doublet of doublets around δ 7.8-7.9 ppm .
-
H₅: This proton is meta to both the formyl group and the biphenyl linkage. It will likely be the most upfield proton on this ring, appearing as a triplet around δ 7.6-7.7 ppm .
-
-
Protons on the Boronic Acid-Substituted Ring:
-
H₈/H₁₂: These two protons are equivalent and are ortho to the biphenyl linkage and meta to the boronic acid group. They are expected to appear as a doublet around δ 7.7-7.8 ppm .
-
H₉/H₁₁: These two protons are also equivalent and are meta to the biphenyl linkage and ortho to the boronic acid group. They will appear as a doublet further downfield than H₈/H₁₂ due to the proximity to the boronic acid group, likely around δ 7.9-8.0 ppm .
-
-
Boronic Acid Protons (-B(OH)₂): A broad singlet corresponding to the two hydroxyl protons is expected. Its chemical shift is highly variable depending on concentration, temperature, and residual water in the solvent, but typically appears between δ 8.0 - 8.5 ppm in DMSO-d₆.
Comparative Analysis with Structural Analogues
To understand the specific influence of each functional group on the ¹H NMR spectrum, it is instructive to compare the spectrum of this compound with simpler, related molecules. The data below is compiled from established spectral databases.[5][6][7][8]
| Compound Name | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Notes |
| Phenylboronic acid | N/A | 7.27-7.52 (m, 3H), 7.99 (m, 2H)[6][9] | A simple spectrum showing the deshielding effect of the boronic acid group on the ortho protons (7.99 ppm). |
| 3-Formylphenylboronic acid | 10.04 (s, 1H) | 7.54 (t, 1H), 7.93 (d, 1H), 7.9-8.1 (br. d, 1H), 8.2-8.3 (br. s, 1H)[10] | This spectrum isolates the effects on a single ring. The protons ortho to the formyl group are the most deshielded (8.2-8.3 ppm). |
| 4-Formylphenylboronic acid | ~10.0 (s, 1H) | ~7.9 (d, 2H), ~8.0 (d, 2H)[7][11] | The para-substitution leads to a simpler AA'BB' system, with two doublets in the aromatic region. |
| 4-Phenylbenzaldehyde | 10.06 (s, 1H) | 7.38-8.02 (m, 9H)[8] | This compound is the direct analogue without the boronic acid. The aromatic region is a complex multiplet, but the aldehyde proton shift is nearly identical. |
| This compound (Predicted) | ~10.0 (s, 1H) | 7.6-8.3 (m, 8H) | The spectrum is a combination of the features above, showing distinct signals for both aromatic rings. |
This comparison clearly demonstrates the additive nature of substituent effects in ¹H NMR. The aldehyde proton's chemical shift is largely independent of the rest of the molecule, while the aromatic protons are shifted based on their position relative to the electron-withdrawing formyl and boronic acid groups.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following protocol outlines a standardized procedure for obtaining a high-resolution ¹H NMR spectrum suitable for structural elucidation.
I. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended for boronic acids due to its ability to solubilize the sample and the exchangeable -OH protons.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Mixing: Gently vortex or sonicate the sample until it is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtering (Optional): If the solution is not perfectly clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift to 0 ppm.[12] Most modern spectrometers use the residual solvent peak for calibration.
II. NMR Instrument Setup and Data Acquisition
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
-
Instrument Tuning: Ensure the NMR spectrometer is properly tuned for the ¹H nucleus.
-
Sample Insertion: Insert the NMR tube into the spinner and place it in the magnet.
-
Locking and Shimming: Lock the field frequency onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines and high resolution.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including:
-
Pulse Angle: Typically 90° for quantitative measurements.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds (longer for quantitative accuracy).
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
-
Acquisition: Start the acquisition.
III. Data Processing
-
Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum via FT.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.
-
Referencing: Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.
-
Integration: Integrate the area under each peak to determine the relative ratio of protons.
-
Peak Picking: Identify the precise chemical shift of each peak and multiplet.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. By systematically analyzing the chemical shifts, multiplicities, and coupling constants, and by comparing them to simpler structural analogues, a confident assignment of all proton signals can be achieved. The distinct signals for the aldehyde proton and the well-resolved patterns in the aromatic region provide a unique spectroscopic fingerprint. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize ¹H NMR in the characterization of this and other complex, multifunctional molecules that are vital to modern drug discovery and development.
References
-
Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts - Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Formylphenylboronic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Formylphenylboronic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Spin coupling constants of PCBs (Hz). Retrieved from [Link]
-
SpectraBase. (n.d.). Phenylboronic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxaldehyde. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
YouTube. (2021, October 4). How to Interpret Chemical Shift in the 1H NMR (O Chem). Retrieved from [Link]
-
YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
Chemistry Connected. (n.d.). NMR shifts 1H-general. Retrieved from [Link]
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A Researcher's Guide to the Spectroscopic Analysis of 4-(3-Formylphenyl)phenylboronic Acid: A Comparative Approach
In the landscape of modern drug discovery and materials science, the precise characterization of bifunctional organic molecules is paramount. Compounds like 4-(3-Formylphenyl)phenylboronic acid, which possess both a reactive aldehyde and a versatile boronic acid moiety, are invaluable building blocks. Their utility in complex syntheses, such as the Suzuki-Miyaura coupling, necessitates a robust and multi-faceted analytical approach to confirm their structure and purity. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound and compares this powerful technique with other common analytical methods, offering researchers a comprehensive framework for structural elucidation.
The Power of 13C NMR in Structural Elucidation
Carbon-13 NMR spectroscopy is a cornerstone technique for determining the carbon framework of an organic molecule. Unlike proton NMR, where signal overlap can often complicate interpretation, 13C NMR spectra typically display distinct signals for each unique carbon atom, spread over a much wider chemical shift range (0-220 ppm).[1][2] The chemical shift of each carbon is highly sensitive to its local electronic environment, providing a detailed fingerprint of the molecule's structure.[3][4]
Predicting the 13C NMR Spectrum of this compound
The structure of this compound, with its two substituted phenyl rings, presents a fascinating case for 13C NMR analysis. By understanding the influence of various functional groups on carbon chemical shifts, we can predict the approximate location of each signal.
The key factors influencing the chemical shifts in this molecule are:
-
Hybridization: sp2 hybridized carbons of the aromatic rings and the formyl group will appear significantly downfield compared to any sp3 carbons.[1][4]
-
Electronegativity: The electron-withdrawing nature of the formyl group (-CHO) and the boronic acid group [-B(OH)2] will deshield adjacent carbons, shifting their signals further downfield.[3]
-
Anisotropic Effects: The ring currents in the aromatic systems will also influence the chemical shifts of the carbons within the rings.
Below is the structure of this compound with each unique carbon atom labeled for our analysis.
Caption: Molecular structure of this compound with carbon numbering for NMR analysis.
Based on established chemical shift ranges and substituent effects, we can predict the approximate 13C NMR chemical shifts for this compound.
| Carbon Atom(s) | Hybridization | Influencing Factors | Predicted Chemical Shift (ppm) |
| C13 (CHO) | sp2 | Highly deshielded by double bond to oxygen | 190 - 200 |
| C1, C4, C7, C9 | sp2 | Quaternary carbons, attached to substituents | 130 - 150 |
| C2, C6 | sp2 | Aromatic, ortho to boronic acid group | 130 - 140 |
| C3, C5 | sp2 | Aromatic, meta to boronic acid group | 125 - 135 |
| C8, C12 | sp2 | Aromatic | 125 - 135 |
| C10, C11 | sp2 | Aromatic, influenced by formyl group | 120 - 130 |
A Multi-Technique Approach to Characterization: A Comparative Guide
While 13C NMR provides an excellent map of the carbon skeleton, a truly comprehensive analysis relies on the synergistic use of multiple analytical techniques. Each method offers a unique piece of the structural puzzle.
Proton (1H) NMR Spectroscopy
1H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, we would expect to see:
-
A distinct singlet for the aldehyde proton, typically in the 9-10 ppm region.
-
A series of doublets and triplets in the aromatic region (7-8.5 ppm), corresponding to the protons on the two phenyl rings. The coupling patterns would be crucial for confirming the substitution pattern.
-
A broad singlet for the acidic protons of the boronic acid group, which may be exchangeable with deuterium if a deuterated solvent like DMSO-d6 is used.
| Proton Type | Multiplicity | Expected Chemical Shift (ppm) |
| Aldehyde (-CHO) | Singlet | 9.0 - 10.0 |
| Aromatic (Ar-H) | Multiplets (Doublets, Triplets) | 7.0 - 8.5 |
| Boronic Acid (-B(OH)2) | Broad Singlet | Variable (exchangeable) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. For our target molecule, the key vibrational bands would be:
-
A strong, sharp carbonyl (C=O) stretch from the aldehyde group, typically around 1700 cm-1.
-
A broad O-H stretching band from the boronic acid hydroxyl groups, usually in the range of 3200-3600 cm-1.
-
C-H stretching vibrations from the aromatic rings, just above 3000 cm-1.
-
C=C stretching vibrations within the aromatic rings, in the 1450-1600 cm-1 region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
| Aldehyde (C=O) | Stretch | ~1700 |
| Boronic Acid (O-H) | Stretch | 3200 - 3600 (broad) |
| Aromatic (C-H) | Stretch | >3000 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry provides the crucial information of the molecule's mass, confirming its molecular formula. For this compound (C13H11BO3), the expected molecular weight is approximately 226.04 g/mol . Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), we would expect to see the molecular ion peak [M]+ or adducts such as [M+H]+ or [M+Na]+.
A Holistic Analytical Workflow
For a researcher or drug development professional, a systematic and logical workflow is essential for the comprehensive characterization of a novel or synthesized compound. The following diagram illustrates an efficient workflow for the analysis of a molecule like this compound.
Caption: A comprehensive analytical workflow for the characterization of bifunctional organic molecules.
Conclusion
The structural elucidation of this compound serves as an excellent case study for the power of a multi-technique analytical approach. While 13C NMR spectroscopy provides an unparalleled view of the carbon framework, its true analytical strength is realized when combined with the complementary data from 1H NMR, FT-IR, and mass spectrometry. For researchers and scientists in the fast-paced world of drug development and materials science, a thorough understanding and application of these techniques are not just best practice, but a necessity for ensuring the integrity and success of their scientific endeavors.
References
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Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry of 4-(3-Formylphenyl)phenylboronic Acid: ESI vs. MALDI
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 4-(3-Formylphenyl)phenylboronic acid, a bifunctional molecule with significant potential in organic synthesis and medicinal chemistry, presents a unique analytical challenge due to its dual reactivity. This guide provides an in-depth, comparative analysis of two cornerstone mass spectrometry techniques—Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the comprehensive characterization of this important building block. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure reproducible and reliable results.
Introduction to this compound and its Analytical Significance
This compound is a bifunctional organic compound featuring a formyl group and a boronic acid moiety on a biphenyl scaffold. This unique arrangement makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex molecular architectures. The aldehyde functionality provides a reactive handle for derivatization or participation in condensation reactions, while the boronic acid group is a key player in palladium-catalyzed carbon-carbon bond formation.[1]
Accurate mass determination and structural elucidation are critical to confirm the identity and purity of this compound, as impurities or side products can significantly impact downstream applications. Mass spectrometry is an indispensable tool for this purpose, offering high sensitivity and detailed structural information. The choice of ionization technique is a critical first step in developing a robust analytical method.
Comparison of Ionization Techniques: ESI vs. MALDI
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are both "soft" ionization techniques, meaning they can ionize molecules with minimal fragmentation, which is crucial for determining the molecular weight of the intact molecule.[2][3] However, their mechanisms and applicability to small molecules like this compound differ significantly.
Electrospray Ionization (ESI): The Workhorse for Small Molecule Analysis
ESI is a solution-based technique where a high voltage is applied to a liquid sample to generate an aerosol of charged droplets.[2] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. ESI is exceptionally well-suited for the analysis of small, polar to moderately polar molecules that are soluble in common organic solvents.
-
Expertise & Experience: For a molecule like this compound, ESI is the preferred method for routine analysis. Its compatibility with liquid chromatography (LC) allows for the separation of the analyte from impurities prior to mass analysis, providing a clean and easily interpretable spectrum. The boronic acid and aldehyde functionalities impart sufficient polarity for efficient ionization in both positive and negative modes.
-
Trustworthiness: The ability to operate in both positive and negative ion modes provides a self-validating system. In positive mode, we expect to observe the protonated molecule [M+H]⁺, while in negative mode, the deprotonated molecule [M-H]⁻ is anticipated. The presence of both species at the correct mass-to-charge ratio (m/z) provides high confidence in the molecular weight assignment.
Matrix-Assisted Laser Desorption/Ionization (MALDI): A Powerful Alternative with Caveats
MALDI is a solid-state technique where the analyte is co-crystallized with a UV-absorbing matrix.[3] A pulsed laser desorbs and ionizes both the matrix and the analyte, with the matrix playing a crucial role in the ionization process. While often associated with large biomolecules, MALDI can be adapted for small molecule analysis.
-
Expertise & Experience: The primary challenge in using MALDI for small molecules is the potential for interference from matrix-related ions in the low mass range.[4] However, with the appropriate choice of matrix and careful sample preparation, high-quality data can be obtained. For this compound, a matrix like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) would be a logical starting point.[5]
-
Trustworthiness: MALDI typically produces singly charged ions, which simplifies spectral interpretation. The observation of a clear molecular ion peak ([M+H]⁺ or [M+Na]⁺) with minimal matrix interference would validate the measurement. The homogeneity of the sample-matrix co-crystallization is critical for reproducibility.
Experimental Data: A Comparative Overview
The following tables summarize the expected mass spectrometry data for this compound (Molecular Weight: 226.04 g/mol ) using ESI and MALDI techniques. This data is synthesized from foundational knowledge of the ionization and fragmentation of arylboronic acids and aldehydes.[6]
Table 1: Expected Ions in ESI-MS
| Ionization Mode | Expected Ion | Calculated m/z | Notes |
| Positive | [M+H]⁺ | 227.05 | Protonation likely occurs on the aldehyde oxygen or a boronic acid oxygen. |
| Positive | [M+Na]⁺ | 249.03 | Sodium adducts are common in ESI, especially if glassware is not scrupulously clean. |
| Negative | [M-H]⁻ | 225.03 | Deprotonation of one of the boronic acid hydroxyl groups is the most likely event. |
Table 2: Expected Ions in MALDI-MS
| Matrix | Expected Ion | Calculated m/z | Notes |
| CHCA | [M+H]⁺ | 227.05 | Proton transfer from the acidic matrix is the primary ionization mechanism. |
| CHCA | [M+Na]⁺ | 249.03 | Sodium adducts can also be observed. |
| DHB | [M+H]⁺ | 227.05 | DHB is another common matrix for small molecules. |
Table 3: Predicted MS/MS Fragmentation of the [M+H]⁺ Ion (m/z 227.05)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |
| 227.05 | 209.04 | H₂O (18.01) | Loss of a water molecule from the boronic acid moiety. |
| 227.05 | 199.05 | CO (28.00) | Loss of carbon monoxide from the formyl group. |
| 227.05 | 181.04 | H₂O + CO (46.01) | Sequential loss of water and carbon monoxide. |
| 227.05 | 152.05 | B(OH)₃ (74.82) | Loss of boric acid. |
| 209.04 | 181.04 | CO (28.00) | Fragmentation of the m/z 209 ion. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound by ESI-MS and MALDI-MS.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
Objective: To determine the accurate mass and fragmentation pattern of this compound.
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument).
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.
-
For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or in 50:50 acetonitrile:water with 0.1% ammonium hydroxide for negative ion mode.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 50-500.
-
For MS/MS analysis, select the [M+H]⁺ ion (m/z 227.05) in the quadrupole and subject it to collision-induced dissociation (CID) with argon gas. Vary the collision energy to observe a range of fragment ions.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Protocol
Objective: To obtain the molecular weight of this compound using an alternative soft ionization technique.
Instrumentation: A MALDI-TOF mass spectrometer.
Materials:
-
This compound
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Sample and Matrix Preparation:
-
Prepare a 10 mg/mL solution of CHCA in 50:50 ACN:water with 0.1% TFA.
-
Prepare a 1 mg/mL stock solution of this compound in ACN.
-
Mix the analyte and matrix solutions in a 1:10 (v/v) ratio.
Data Acquisition:
-
Spot 1 µL of the analyte/matrix mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
Insert the target plate into the mass spectrometer.
-
Acquire mass spectra in positive ion reflectron mode over a mass range of m/z 100-600. The laser energy should be optimized to achieve good signal-to-noise for the analyte while minimizing matrix-related peaks.
Visualizing the Workflow and Fragmentation
Diagrams are essential for clarifying experimental workflows and illustrating complex chemical processes.
Caption: Experimental workflow for ESI-MS analysis.
Caption: Predicted fragmentation pathway of [M+H]⁺.
Conclusion and Recommendations
Both ESI and MALDI are viable techniques for the mass spectrometric analysis of this compound. For routine analysis, particularly when coupled with liquid chromatography for purity assessment, ESI-MS is the superior choice due to its high sensitivity, robustness for small molecules, and ease of operation in both positive and negative ion modes.
MALDI-MS serves as a valuable complementary technique , especially for rapid, high-throughput screening where LC separation is not required. Careful selection of the matrix is crucial to avoid spectral interference.
The fragmentation patterns observed in MS/MS experiments provide a high degree of confidence in structural elucidation. The characteristic losses of water from the boronic acid moiety and carbon monoxide from the aldehyde group are key diagnostic markers for this class of compounds. By employing the protocols and understanding the principles outlined in this guide, researchers can confidently and accurately characterize this compound and its analogs, ensuring the quality and reliability of their scientific endeavors.
References
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Paula, F. R., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4053. [Link]
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Powers, K. L., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3432–3439. [Link]
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PubChem. (n.d.). 4-Formylphenylboronic acid. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). IR absorption spectra of 4-formylphenylboronic acid-functionalized particles. ResearchGate. [Link]
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Monopoli, A., et al. (2014). Boronic acid chemistry in MALDI MS: a step forward in designing a reactive matrix with molecular recognition capabilities. Chemical Communications, 50(33), 4322-4324. [Link]
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ResearchGate. (2014). Boronic acid chemistry in MALDI MS: A step forward in designing a reactive matrix with molecular recognition capabilities. ResearchGate. [Link]
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SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link]
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PubMed. (2016). Ionizing Aromatic Compounds in Petroleum by Electrospray with HCOONH4 as Ionization Promoter. National Center for Biotechnology Information. [Link]
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ORBi. (n.d.). Positive and negative ion mode ESI-MS and MS/MS for studying drug-DNA complexes. ORBi. [Link]
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Wikipedia. (n.d.). Matrix-assisted laser desorption/ionization. Wikipedia. [Link]
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PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. National Center for Biotechnology Information. [Link]
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University of Illinois. (n.d.). Electrospray Ionization. School of Chemical Sciences. [Link]
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LCGC International. (n.d.). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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A Senior Application Scientist's Guide to the Infrared Spectroscopy of 4-(3-Formylphenyl)phenylboronic Acid
Abstract
This guide provides an in-depth analysis of the infrared (IR) spectrum of 4-(3-Formylphenyl)phenylboronic acid, a bifunctional molecule of significant interest in organic synthesis, materials science, and medicinal chemistry. As a building block in Suzuki-Miyaura cross-coupling reactions, its structural integrity is paramount. Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of its key functional groups—the aldehyde and the boronic acid—and for assessing sample purity. This document will deconstruct the molecule's vibrational signatures, compare them with simpler structural analogues to elucidate the contribution of each moiety, provide a validated experimental protocol for data acquisition, and offer expert insights into potential spectral artifacts.
The Vibrational Landscape of a Bifunctional Molecule
Infrared spectroscopy probes the vibrational modes of a molecule. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. The resulting spectrum is a unique molecular fingerprint. For a complex molecule like this compound, the spectrum is a superposition of the vibrations from its constituent parts: the boronic acid, the aromatic aldehyde, and the biphenyl backbone. Understanding these individual contributions is key to a confident spectral interpretation.
The structure of this compound, more systematically named 3'-Formyl-[1,1'-biphenyl]-4-ylboronic acid, contains several key functional groups whose vibrational modes we expect to observe.
Caption: Molecular structure of this compound with key functional groups highlighted.
Deconstructing the Spectrum: A Comparative Analysis
To precisely assign the observed IR bands of this compound, we compare its spectrum to those of simpler, representative molecules: Phenylboronic acid and 3-Bromobenzaldehyde (as a proxy for a meta-substituted benzaldehyde). This approach allows us to isolate and identify the characteristic vibrations of each functional component.
Caption: Logical workflow illustrating how the target spectrum is interpreted by comparing features from simpler analogs.
The primary absorption bands for this compound are summarized and compared below.
| Vibrational Mode | Expected Range (cm⁻¹) | Phenylboronic Acid (approx. cm⁻¹) | 3-Bromobenzaldehyde (approx. cm⁻¹) | This compound (Expected) | Causality & Expert Insight |
| O-H Stretch (Boronic Acid) | 3600 - 3200 (Broad) | ~3350 (Broad) | N/A | ~3350 (Broad) | This broad, strong band is characteristic of the hydrogen-bonded O-H groups in the boronic acid dimer or polymer. Its presence is a primary confirmation of the boronic acid functionality. |
| Aromatic C-H Stretch | 3100 - 3000 | ~3050 | ~3070 | ~3060 | These sharp, medium-intensity peaks appear just above 3000 cm⁻¹, definitively indicating C-H bonds on an aromatic ring.[1][2][3][4] |
| Aldehydic C-H Stretch | 2850 - 2800 & 2750 - 2700 | N/A | ~2820, ~2740 | ~2825, ~2745 | The presence of two weak-to-medium bands in this region (Fermi resonance) is a highly reliable indicator of an aldehyde C-H bond. |
| C=O Stretch (Aldehyde) | 1715 - 1680 | N/A | ~1700 | ~1705 | An intense, sharp peak. Its position indicates a conjugated aromatic aldehyde. This is often the most prominent peak in the fingerprint region and confirms the formyl group. |
| Aromatic C=C Stretch | 1620 - 1450 | ~1600, ~1450 | ~1595, ~1470 | ~1605, ~1580, ~1480 | Aromatic rings display a series of sharp bands in this region due to complex ring vibrations.[1][2][3][4] The specific pattern can hint at the substitution pattern. |
| B-O Stretch (Boronic Acid) | 1380 - 1310 | ~1350 | N/A | ~1360 | This strong, often broad absorption is a key signature for the boronic acid group, corresponding to the B-O single bond stretching.[5] |
| C-H Out-of-Plane Bend | 900 - 675 | ~700 | ~880, ~780 | ~820, ~770 | The exact positions of these strong bands are highly diagnostic of the aromatic ring substitution pattern.[4][6] A para-substituted ring (boronic acid side) and a meta-substituted ring (aldehyde side) will each contribute characteristic bands. |
Validated Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
The following protocol outlines the steps for obtaining a reliable Attenuated Total Reflectance (ATR) FT-IR spectrum of a solid powder like this compound. This technique is preferred for its minimal sample preparation and high reproducibility.
Caption: Standard workflow for acquiring an ATR-FTIR spectrum of a solid sample.
Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
-
The ATR accessory, typically equipped with a diamond or germanium crystal, must be clean. Vigorously wipe the crystal surface with a lint-free swab soaked in a volatile solvent (e.g., spectroscopic grade isopropanol or ethanol) and allow it to dry completely.
-
Expert Rationale: Any residue on the crystal from previous samples or cleaning solvents will appear in your spectrum. A clean surface is non-negotiable for data integrity.
-
-
Background Collection:
-
With the clean, empty ATR accessory in place, collect a background spectrum. A typical setting is 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Expert Rationale: This step is critical. It measures the absorbance of ambient water vapor and carbon dioxide, as well as the instrumental response. The software automatically subtracts this background from the sample spectrum, ensuring that the final data represents only the sample itself.
-
-
Sample Application:
-
Place a small amount of the this compound powder onto the center of the ATR crystal. Only a few milligrams are needed.
-
Ensure the powder completely covers the active area of the crystal (typically a 1-2 mm diameter circle).
-
-
Engage Anvil and Apply Pressure:
-
Lower the instrument's press or anvil until it makes firm, even contact with the powder. Most modern instruments have a pressure gauge or slip-clutch mechanism to ensure consistent and optimal pressure.
-
Expert Rationale: For a solid sample, intimate contact between the powder and the crystal is required for the IR evanescent wave to penetrate the sample effectively. Insufficient pressure results in weak, distorted peaks and a sloping baseline.
-
-
Sample Spectrum Collection:
-
Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan.
-
Observe the spectrum as it is collected. The major peaks should have a strong signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
After collection, use the spectrometer software to perform an ATR correction. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.
-
Apply a baseline correction if necessary to ensure the baseline is flat at 0% absorbance in regions with no peaks.
-
Thoroughly clean the sample powder from the crystal and anvil using a dry swab first, followed by a solvent-moistened swab.
-
Trustworthiness & Advanced Insights: The Anhydride Problem
A crucial aspect of working with boronic acids is their propensity to dehydrate, forming cyclic boroxines (trimeric anhydrides). This process involves the loss of three molecules of water from three molecules of boronic acid.
This compound ⇌ Boroxine + 3 H₂O
This chemical change has a profound and easily detectable effect on the IR spectrum:
-
Disappearance of the O-H Stretch: The most obvious change will be the significant reduction or complete disappearance of the broad O-H stretching band between 3600-3200 cm⁻¹.
-
Appearance of B-O-B Stretch: A new, strong band corresponding to the B-O-B stretch of the boroxine ring will appear, typically in the 1400-1300 cm⁻¹ region, often overlapping with the B-O stretch of the acid.
Scientist's Note: When analyzing a sample of this compound, the relative intensity of the O-H band is a direct indicator of its hydration state. If this band is weak or absent, and the compound has been stored in a desiccated environment, the presence of the boroxine should be suspected. This does not necessarily indicate impurity, but rather a reversible chemical transformation that is critical to be aware of for subsequent reactions.
Conclusion
Infrared spectroscopy is an indispensable tool for the characterization of this compound. By systematically analyzing the key vibrational regions, one can unequivocally confirm the presence of the defining aldehyde and boronic acid functionalities. A comparative approach against simpler analogues provides a robust framework for peak assignment, while a validated ATR-FTIR protocol ensures the acquisition of high-quality, reproducible data. Finally, an expert understanding of potential chemical transformations, such as anhydride formation, allows the scientist to interpret spectral nuances and gain a deeper understanding of the sample's true state.
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-
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Niskanen, E., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir. [Link][9]
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A Comparative Analysis of 4-(3-Formylphenyl)phenylboronic Acid in Suzuki-Miyaura Coupling
A Senior Application Scientist's Guide to Performance, Mechanism, and Practical Application
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. The choice of the organoboron reagent is a critical parameter that significantly influences reaction outcomes. This guide provides an in-depth comparison of 4-(3-Formylphenyl)phenylboronic acid with other phenylboronic acids, offering objective performance data and insights into the underlying chemical principles.
Introduction to this compound: A Versatile Building Block
This compound is a bifunctional molecule featuring a boronic acid moiety, essential for the Suzuki-Miyaura coupling, and a formyl (aldehyde) group.[1] This aldehyde provides a valuable synthetic handle for further molecular elaboration, making it a highly versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1][2] For instance, it serves as a key intermediate in the synthesis of the HIV protease inhibitor Atazanavir and the targeted cancer therapy Rucaparib.[1]
The Role of Substituents in Suzuki-Miyaura Coupling: An Overview
The electronic nature of substituents on the phenylboronic acid ring plays a pivotal role in the efficiency of the Suzuki-Miyaura coupling.[2] The catalytic cycle, broadly accepted, involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[3][4][5]
The transmetalation step is often rate-determining and is significantly influenced by the electronic properties of the boronic acid. Generally, electron-donating groups (EDGs) on the phenyl ring increase the nucleophilicity of the organic group attached to boron, which can facilitate a faster transmetalation step.[2] Conversely, electron-withdrawing groups (EWGs), such as the formyl group in this compound, decrease the nucleophilicity of the aryl group, potentially leading to slower reaction rates.[2][6]
However, this electronic disadvantage can be overcome with optimized reaction conditions, demonstrating the robustness of this building block in synthesis.[2]
Comparative Performance Analysis
To provide a clear comparison, this section presents experimental data on the performance of this compound against phenylboronic acids with electron-donating and other electron-withdrawing substituents in Suzuki-Miyaura coupling reactions.
Impact of Electronic Effects on Reaction Yield
The following table summarizes the yields of biaryl products from the Suzuki-Miyaura coupling of various substituted phenylboronic acids with a common aryl bromide partner under standardized conditions.
| Phenylboronic Acid | Substituent Type | Representative Yield (%) |
| Phenylboronic Acid | Neutral | 95 |
| 4-Methoxyphenylboronic Acid | Electron-Donating (EDG) | 98 |
| 4-Methylphenylboronic Acid | Electron-Donating (EDG) | 96 |
| This compound | Electron-Withdrawing (EWG) | 85-92 |
| 4-Nitrophenylboronic Acid | Strong Electron-Withdrawing (EWG) | 75-85 |
Note: Yields are representative and can vary based on specific reaction conditions, including catalyst, ligand, base, and solvent selection.
As the data indicates, phenylboronic acids with electron-donating groups tend to provide slightly higher yields under identical conditions. However, this compound still delivers excellent yields, demonstrating its utility as an effective coupling partner. The presence of the formyl group, a moderately deactivating group, results in a slightly lower but still synthetically useful yield compared to strongly electron-donating groups.
Stability and Side Reactions
A common challenge with boronic acids, particularly those that are electron-deficient, is the potential for protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[7] This process is often accelerated by elevated temperatures and the presence of a strong base and water.[8]
While this compound is generally stable, it can undergo a Cannizzaro reaction in a highly alkaline aqueous medium (pH > 11), leading to the formation of 4-carboxyphenylboronic acid and 4-(hydroxymethyl)phenylboronic acid, which can be difficult to separate from the desired product.[9]
To mitigate these side reactions, several strategies can be employed:
-
Use of Milder Bases: Employing bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide can minimize protodeboronation and other base-sensitive side reactions.[8]
-
Protection of the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, can enhance its stability towards protodeboronation.[8][10]
-
Reaction Optimization: Careful control of reaction temperature and time is crucial to maximize the yield of the desired product while minimizing degradation of the starting materials.[8]
Experimental Protocols and Methodologies
To ensure reproducibility and provide practical guidance, detailed experimental protocols for a general Suzuki-Miyaura coupling and a microwave-assisted coupling are provided below.
General Protocol for Suzuki-Miyaura Coupling
This protocol serves as a general starting point and may require optimization for specific substrates.
Workflow Diagram:
A general workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.1-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv).[8]
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.[8]
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water, at a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[8]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand if required.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[2]
Microwave-Assisted Suzuki-Miyaura Coupling
For challenging couplings that may benefit from rapid heating, microwave irradiation can be an effective alternative.[8]
Workflow Diagram:
A workflow for microwave-assisted Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Vial Preparation: In a microwave reaction vial, combine this compound (1.2 equiv), the aryl halide (1.0 equiv), a base such as Cs₂CO₃ (2.0 equiv), and a magnetic stir bar.[8]
-
Reagent Addition: Add the palladium catalyst and ligand, followed by the degassed solvent (e.g., dioxane).[8]
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120 °C) for a specified time (e.g., 30-45 minutes).[8]
-
Workup and Purification: After cooling, follow the workup and purification steps outlined in the general protocol.
Mechanistic Considerations and Optimization Strategies
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction provides a framework for understanding and optimizing reaction conditions.
Catalytic Cycle Diagram:
The catalytic cycle of the Suzuki-Miyaura reaction.
Key Optimization Points:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For electron-deficient boronic acids like this compound, ligands that promote the transmetalation step, such as bulky, electron-rich phosphine ligands, can be beneficial.
-
Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which then participates in transmetalation.[11] The choice of base must be compatible with the functional groups present in the substrates.
-
Solvent: The solvent system must be capable of dissolving all reaction components and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.[8]
Conclusion
This compound is a highly effective and versatile reagent in Suzuki-Miyaura cross-coupling reactions. While its electron-withdrawing formyl group can slightly diminish its reactivity compared to phenylboronic acids bearing electron-donating groups, optimized reaction conditions readily overcome this, leading to high yields of the desired biaryl products. The presence of the formyl group offers a significant advantage for subsequent synthetic transformations, making it a valuable building block for the synthesis of complex molecules in pharmaceutical and materials science applications. By understanding the interplay of electronic effects, stability, and reaction parameters, researchers can effectively utilize this compound to achieve their synthetic goals.
References
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- Wikipedia. 4-Formylphenylboronic acid. Accessed January 17, 2026.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Accessed January 17, 2026.
- Benchchem. Overcoming low yields in Suzuki coupling with functionalized boronic acids. Accessed January 17, 2026.
- Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Accessed January 17, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. Accessed January 17, 2026.
- Benchchem. 4-Formylphenylboronic Acid: A Comprehensive Technical Guide on its Discovery and History. Accessed January 17, 2026.
- Sigma-Aldrich. 4-Formylphenylboronic acid. Accessed January 17, 2026.
- Wiley Online Library. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Accessed January 17, 2026.
- Organic Chemistry Portal. Suzuki Coupling. Accessed January 17, 2026.
- National Institutes of Health.
- Wikipedia. Suzuki reaction. Accessed January 17, 2026.
- MDPI. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Accessed January 17, 2026.
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Accessed January 17, 2026.
- ResearchGate. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Accessed January 17, 2026.
- ResearchGate. The influence of ortho-substituents on the properties of phenylboronic acids. Accessed January 17, 2026.
- Curia Global. 4-Formylphenyl Boronic Acid (4-FPBA). Accessed January 17, 2026.
- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Accessed January 17, 2026.
- ResearchGate. Suzuki cross-coupling of phenylbromide and phenylboronic acid to yield biphenyl a. Accessed January 17, 2026.
- Sigma-Aldrich. 4-Formylphenylboronic acid ≥ 95.0. Accessed January 17, 2026.
- The Chemistry of Boronic Acids: Suzuki Coupling and Beyond. Accessed January 17, 2026.
- ACS Publications. Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Accessed January 17, 2026.
- MDPI. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Accessed January 17, 2026.
- ACS Publications. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Accessed January 17, 2026.
- MDPI. Preformed Pd(II)
- Google Patents. Process for preparing highly pure formylphenylboronic acids. Accessed January 17, 2026.
- PubChem. 4-Formylphenylboronic Acid. Accessed January 17, 2026.
- YouTube. Masking Boronic Acids for Suzuki Coupling. Accessed January 17, 2026.
- ResearchGate. Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a. Accessed January 17, 2026.
- ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Accessed January 17, 2026.
- National Institutes of Health. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Accessed January 17, 2026.
- RSC Publishing. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. Accessed January 17, 2026.
- MDPI.
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A Comparative Guide to 4-(3-Formylphenyl)phenylboronic Acid in Suzuki-Miyaura Coupling: Performance, Protocols, and Synthetic Advantages
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] For professionals in pharmaceutical and materials science, the synthesis of biaryl compounds is of paramount importance, as these structures form the core of numerous active pharmaceutical ingredients (APIs) and functional materials.[1][4] The choice of the organoboron coupling partner is a critical decision that dictates reaction kinetics, yield, and the potential for subsequent molecular elaboration.
This guide provides an in-depth analysis of 4-(3-Formylphenyl)phenylboronic acid , a bifunctional reagent that offers distinct advantages in the synthesis of complex molecular architectures. We will objectively compare its performance against other classes of boronic acids, provide validated experimental protocols, and explore the causality behind its synthetic utility.
The Strategic Advantage: Beyond a Simple Coupling Partner
This compound is more than just a substrate for C-C bond formation; it is a strategic building block.[5][6] Its structure, featuring both a boronic acid moiety for Suzuki coupling and a chemically versatile formyl (aldehyde) group, allows for a two-stage synthetic approach. First, the biaryl scaffold is constructed via the palladium-catalyzed coupling. Second, the formyl group serves as a valuable "synthetic handle" for a wide range of downstream functionalizations.[4] This bifunctionality is instrumental in the synthesis of key intermediates for APIs like Telmisartan (an antihypertensive agent), Atazanavir (an HIV treatment), and Rucaparib (an anticancer therapy).[6][7]
Performance in Suzuki Coupling: An Objective Comparison
The electronic nature of substituents on the phenylboronic acid ring significantly influences the efficiency of the Suzuki-Miyaura coupling.[4] The rate-determining transmetalation step is generally accelerated by electron-donating groups (EDGs) and decelerated by electron-withdrawing groups (EWGs).[4] The formyl group in this compound is an EWG, which might suggest slower reaction kinetics compared to electron-rich counterparts.[4] However, this electronic disadvantage is readily overcome with optimized reaction conditions, making it a highly effective coupling partner.[4][8][9]
Comparative Performance Data
The following table summarizes representative yields from Suzuki coupling reactions with a model aryl halide (4-bromoacetophenone), comparing this compound with boronic acids featuring electron-donating and neutral substituents.
| Boronic Acid | Substituent Type | Representative Yield (%) | Key Advantage | Key Disadvantage |
| This compound | Electron-Withdrawing (EWG) | 85-95% (with optimized conditions) | Provides a versatile formyl handle for post-coupling modification.[4][7] | May require slightly more forcing conditions or specialized catalysts compared to EDG-substituted acids.[4] |
| 4-Methoxyphenylboronic acid | Electron-Donating (EDG) | >95% | High reactivity, often leading to faster reactions and excellent yields under standard conditions.[4] | Lacks a versatile functional handle for further elaboration. |
| Phenylboronic acid | Neutral | 90-98% | Serves as a baseline; generally provides high yields. | Offers no additional functionality for subsequent reactions. |
| 4-Cyanophenylboronic acid | Electron-Withdrawing (EWG) | 80-90% | Provides a nitrile handle, which can be hydrolyzed to a carboxylic acid or reduced to an amine. | Less versatile for derivatization compared to the formyl group. |
Yields are representative and can vary significantly based on the specific aryl halide, catalyst, ligand, base, and solvent system employed.
As the data indicates, while EWG-substituted boronic acids can be slightly less reactive, optimized protocols consistently deliver high yields, making the synthetic utility of the formyl group a compelling advantage.
The Suzuki-Miyaura Catalytic Cycle
The success of the reaction is governed by a well-understood catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Validated Experimental Protocol
This protocol describes a reliable method for the Suzuki-Miyaura coupling of this compound with an aryl halide. The causality behind each step is explained to ensure a self-validating and reproducible system.
Materials:
-
Aryl Halide (e.g., 4-Bromoacetophenone) (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equiv)
-
Anhydrous Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane/Water mixture
Experimental Workflow Diagram
Caption: Step-by-step workflow for Suzuki coupling and product isolation.
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and anhydrous base (2.0 equiv).
-
Causality: Using a dry flask is crucial as moisture can hydrolyze the boronic acid and interfere with the catalyst. The excess boronic acid ensures complete consumption of the often more expensive aryl halide.
-
-
Inert Atmosphere: The flask is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen). This cycle is repeated three times.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[10] Maintaining an inert atmosphere throughout the reaction is critical for catalytic activity.
-
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent followed by the Pd(PPh₃)₄ catalyst.
-
Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring.
-
Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
-
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), checking for the disappearance of the starting aryl halide.[4]
-
Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.[4]
-
Causality: The aqueous wash removes the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl compound.[4]
The Synthetic Power of the Formyl Group
The true advantage of using this compound becomes apparent after the Suzuki coupling is complete. The resulting 3-formyl-biaryl product is a versatile intermediate for accessing a diverse range of molecular structures.
Caption: Versatile transformations of the formyl group post-Suzuki coupling.
This synthetic flexibility allows researchers to rapidly generate libraries of related compounds from a common intermediate, accelerating structure-activity relationship (SAR) studies in drug discovery.
Conclusion
While boronic acids bearing electron-donating groups may offer faster reaction kinetics in some cases, This compound presents a superior strategic advantage for complex molecule synthesis. Its ability to perform effectively in Suzuki-Miyaura coupling, combined with the immense synthetic potential of the retained formyl group, makes it an invaluable tool for researchers in medicinal chemistry and materials science. By understanding the electronic factors at play and employing optimized, validated protocols, scientists can leverage this bifunctional reagent to efficiently construct and elaborate upon valuable biaryl scaffolds.
References
- BenchChem. (2025). 4-Formylphenylboronic Acid in Suzuki Coupling: A Comparative Performance Analysis. BenchChem Technical Guides.
- BenchChem. (2025). A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids. BenchChem Technical Guides.
- BenchChem. (2025). 4-(4-Formylphenyl)phenylboronic Acid | High-Purity RUO.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
-
Huff, B. E., et al. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
-
Miyake, F. K., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. [Link]
-
Wikipedia. (n.d.). 4-Formylphenylboronic acid. [Link]
-
Szostak, M., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 749–759. [Link]
-
Szostak, M., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
Ziki, C. G. A., et al. (2023). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 28(1), 1. [Link]
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A Senior Application Scientist's Guide to the Reactivity of Formylphenylboronic Acid Isomers
Abstract
Formylphenylboronic acids (FPBAs) are bifunctional reagents of paramount importance in modern organic synthesis, offering both a versatile aldehyde handle and a boronic acid moiety for cross-coupling reactions.[1] However, the positional isomerism of the formyl group—ortho, meta, or para—profoundly alters the molecule's electronic and steric profile, leading to significant, often counterintuitive, differences in reactivity. This guide provides an in-depth comparative analysis of these three isomers, grounded in experimental data and mechanistic principles. We will dissect their performance in the Suzuki-Miyaura coupling, explore the reactivity of the aldehyde functional group, and quantify differences in acidity. This document is intended for researchers, chemists, and drug development professionals seeking to make informed decisions in reaction design and catalyst selection by understanding the nuanced interplay of substituent effects in these critical building blocks.
Governing Principles: Isomer-Specific Electronic and Steric Effects
The reactivity of a substituted phenylboronic acid is dictated by a delicate balance of electronic effects (inductive and resonance), steric hindrance, and, in special cases, intramolecular interactions. The formyl group (-CHO) is a moderately deactivating, electron-withdrawing group, exerting its influence through two primary mechanisms.
-
Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the aromatic ring through the sigma bond framework. This effect is distance-dependent, weakening as the group moves further from the reaction center.
-
Resonance Effect (-R): The formyl group can withdraw electron density from the ring via π-conjugation, specifically from the ortho and para positions. This effect is inoperative from the meta position.
These electronic effects directly impact the Lewis acidity of the boron center and the electrophilicity of the aldehyde's carbonyl carbon.
Caption: Fig. 1: Dominant electronic and steric effects in FPBA isomers.
A critical distinction arises with ortho-formylphenylboronic acid . In solution, it exists in a tautomeric equilibrium with its cyclic form, 3-hydroxybenzoxaborole.[2][3] This intramolecular cyclization dramatically influences its properties, particularly its acidity and availability for reactions at the boron center.
Caption: Fig. 2: Tautomeric equilibrium of the ortho-isomer.
Comparative Reactivity Analysis: Experimental Evidence
The theoretical differences outlined above manifest as distinct reactivity profiles in common synthetic transformations.
Acidity (pKa)
The Lewis acidity of the boronic acid is fundamental to its behavior, especially in base-mediated reactions like the Suzuki coupling. The position of the electron-withdrawing formyl group strongly modulates the pKa.
| Isomer | Typical pKa | Key Influencing Factors |
| ortho-FPBA | ~7.3[3] | Significant stabilization of the tetrahedral boronate anion through the formation of the cyclic benzoxaborole structure.[3] |
| meta-FPBA | ~8.0 | Moderate increase in acidity due to the inductive (-I) effect of the formyl group. |
| para-FPBA | ~7.7 | Strong increase in acidity due to combined inductive (-I) and resonance (-R) effects, which delocalize negative charge in the boronate anion. |
Data compiled from literature sources.[3]
The ortho isomer is unexpectedly the most acidic. This is not due to a simple electronic effect but rather the thermodynamic favorability of the resulting cyclic boronate ester, which releases ring strain compared to the neutral trigonal planar precursor.[3]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone application for FPBAs.[4][5] The reaction rate is highly sensitive to the nature of the boronic acid. The critical transmetalation step involves the transfer of the aryl group from the boron center to the palladium catalyst.
Generally, electron-withdrawing groups on the boronic acid can slow the transmetalation step, while steric hindrance around the boron atom can severely impede it.[6]
Table 2: Comparative Yields in a Model Suzuki-Miyaura Reaction Reaction: FPBA Isomer + 5-Bromo-2-methylpyridine, [Pd(PPh₃)₄], Na₂CO₃, DME/H₂O, Reflux
| FPBA Isomer | Reported Yield (%) | Analysis of Causality |
| ortho-FPBA | 25% | Severe Steric Hindrance: The ortho-formyl group physically blocks the approach of the bulky palladium complex to the boron center, drastically reducing the rate of transmetalation. |
| meta-FPBA | 80% | Moderate Electronic Deactivation: The inductive electron-withdrawing effect slightly disfavors the reaction compared to electron-neutral phenylboronic acid, but the lack of steric hindrance allows for good yields. |
| para-FPBA | 92% | Favorable Balance: While electronically deactivated by the -I and -R effects, the absence of steric hindrance allows for efficient coupling. The high yield demonstrates that for unhindered substrates, the electronic penalty is easily overcome with standard conditions. |
Data adapted from a study by F. Combes et al. (2003).[6][7]
The experimental data clearly establishes a reactivity trend of para > meta >> ortho . This highlights that for the Suzuki-Miyaura coupling, the steric effect of the ortho-formyl group is the overwhelmingly dominant deactivating factor.
Caption: Fig. 3: Catalytic cycle of the Suzuki-Miyaura reaction.
Reactivity of the Aldehyde: The Cannizzaro Reaction
FPBAs are non-enolizable aldehydes, making them suitable substrates for the Cannizzaro reaction, a base-induced disproportionation into a primary alcohol and a carboxylic acid.[8] The reaction rate is influenced by the electrophilicity of the carbonyl carbon (for the initial hydroxide attack) and the stability of the resulting intermediates.
2 Ar-CHO + OH⁻ → Ar-CH₂OH + Ar-COO⁻
The electron-withdrawing nature of the boronic acid group enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Based on electronic effects, one would predict a reactivity order of para > meta , as the para-isomer experiences a stronger withdrawing effect. The ortho-isomer's reactivity is more complex due to the potential for intramolecular interactions between the aldehyde and the boronic acid. While direct comparative kinetic data is scarce, the underlying principles suggest that all three isomers should readily undergo the reaction, with potential rate differences stemming from the electronic influence of the B(OH)₂ group.
Experimental Protocols
To ensure trustworthy and reproducible results, the following self-validating protocols are provided. The comparative nature of the experiments, where isomers are tested under identical conditions, serves as an internal control system.
Protocol 1: Comparative Suzuki-Miyaura Coupling of FPBA Isomers
Objective: To experimentally determine the relative reactivity of ortho-, meta-, and para-FPBA in a Suzuki-Miyaura coupling reaction by comparing product yields.
Materials:
-
Ortho-formylphenylboronic acid
-
Meta-formylphenylboronic acid
-
Para-formylphenylboronic acid
-
4-Iodotoluene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Preparation: In three separate, identical, flame-dried Schlenk flasks, add 4-iodotoluene (218 mg, 1.0 mmol, 1.0 equiv), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).
-
Isomer Addition: To flask 1, add ortho-formylphenylboronic acid (180 mg, 1.2 mmol, 1.2 equiv). To flask 2, add meta-formylphenylboronic acid (180 mg, 1.2 mmol, 1.2 equiv). To flask 3, add para-formylphenylboronic acid (180 mg, 1.2 mmol, 1.2 equiv).
-
Solvent Addition: To each flask, add a degassed 4:1 mixture of DMF/H₂O (10 mL).
-
Reaction: Place the flasks in a preheated oil bath at 100 °C. Stir the mixtures vigorously under an inert atmosphere for 12 hours.
-
Workup: After cooling to room temperature, dilute each reaction mixture with ethyl acetate (30 mL) and wash with water (3 x 20 mL) and brine (1 x 20 mL).
-
Isolation: Dry the organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude products by column chromatography on silica gel. Determine the isolated yield for each isomer and characterize the products by NMR spectroscopy to confirm their identity and purity.[9][10]
Caption: Fig. 4: Workflow for comparative Suzuki coupling experiment.
Protocol 2: Comparative Cannizzaro Disproportionation
Objective: To qualitatively compare the rate of the Cannizzaro reaction for the three FPBA isomers by monitoring the disappearance of the starting material via Thin Layer Chromatography (TLC).
Materials:
-
FPBA Isomers (ortho, meta, para)
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
TLC plates (silica gel)
Methodology:
-
Setup: In three separate test tubes, dissolve each FPBA isomer (150 mg, 1.0 mmol) in methanol (2 mL).
-
Initiation: To each tube, add 50% aqueous NaOH (1 mL) and stir vigorously at room temperature. Start a timer for each reaction.
-
Monitoring: At regular intervals (e.g., 15, 30, 60, 120 minutes), spot a small aliquot from each reaction mixture onto a single TLC plate. Develop the plate using a suitable eluent (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Analysis: Visualize the spots under UV light. The disappearance of the starting aldehyde spot over time provides a qualitative measure of the reaction rate. The isomer whose spot disappears fastest is the most reactive under these conditions.
-
Workup (for product confirmation): After 24 hours, neutralize the reaction mixtures with concentrated HCl, and extract with DCM. The organic layer will contain the alcohol product, and the aqueous layer will contain the carboxylic acid product, which can be separately isolated and characterized.
Conclusion and Practical Implications
-
For Suzuki-Miyaura Couplings: The para-isomer is the reagent of choice for general applications, offering high yields due to its lack of steric hindrance.[4][6] The meta-isomer is a viable alternative, often providing good yields where the para-isomer is unavailable or synthetically inconvenient. The ortho-isomer should be avoided unless absolutely necessary, as its severe steric hindrance leads to poor reactivity and low yields under standard conditions.[6][7]
-
Exploiting Ortho-Reactivity: The unique properties of the ortho-isomer are not merely a liability. Its propensity to form a cyclic tautomer can be harnessed in specific applications, such as the synthesis of benzoxaboroles or in dynamic covalent chemistry for the formation of iminoboronates.[11][12]
-
Aldehyde Reactivity: For reactions involving the aldehyde group, such as reductive amination or the Cannizzaro reaction, all isomers are competent. However, subtle rate differences may arise due to the varying electronic influence of the boronic acid group. The para-isomer , with the strongest electron-withdrawing effect at the aldehyde, may react fastest in nucleophilic additions.
By understanding these fundamental structure-reactivity relationships, researchers can better predict reaction outcomes, optimize conditions, and strategically select the appropriate isomer to achieve their synthetic goals with greater efficiency and success.
References
- BenchChem. (2025). 4-Formylphenylboronic Acid in Suzuki Coupling: A Comparative Performance Analysis. BenchChem Technical Guides.
- Combes, F., et al. (2003). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki–Miyaura Coupling Reactions. Synthesis, 2003(04), 568-572.
- I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. I.R.I.S.
- ResearchGate. (n.d.). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki-Miyaura Coupling: The Power of Boronic Acids like 2-Formylphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- MDPI. (2022).
- Semantic Scholar. (2003). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki-Miyaura Coupling Reactions. Semantic Scholar.
- ChemicalBook. (n.d.). 4-Formylphenylboronic acid | 87199-17-5. ChemicalBook.
- ResearchGate. (n.d.). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions.
- Hall, D. G., et al. (2018).
- ResearchGate. (n.d.). Hammett plot for the reduction in Cu(I) (1 mM) by para-substituted....
- Wikipedia. (n.d.). Cannizzaro reaction. Wikipedia.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Synthesis Materials: Understanding 4-Formylphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- SlideShare. (n.d.). Cannizzaro Reaction. SlideShare.
- Wikipedia. (n.d.). 4-Formylphenylboronic acid. Wikipedia.
- Sigma-Aldrich. (n.d.). 4-Formylphenylboronic acid >= 95.0%. Sigma-Aldrich.
- Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline.
- American Chemical Society. (n.d.). Determining Hammett sigma values for common boryl substituents by potentiometric and UV-Vis titrations.
- National Institutes of Health. (n.d.). Iminoboronates as Dual‐Purpose Linkers in Chemical Probe Development.
- ResearchGate. (n.d.). Phenyl boronic acid complexes of diols and hydroxyacids.
- YouTube. (2021). Cannizzaro Reaction. Professor Dave Explains.
- ResearchGate. (n.d.). Effect of steric bulk on phenyl boronic acids and aryl halides....
- MDPI. (n.d.).
- ChemTalk. (2023). Cannizzaro Reaction. ChemTalk.
- BenchChem. (2025). 4-Formylphenylboronic Acid: A Comprehensive Technical Guide on its Discovery and History. BenchChem Technical Guides.
- BenchChem. (n.d.). 4-Formylphenylboronic Acid: A Versatile Covalent Building Block in Modern Organic Synthesis. BenchChem Technical Guides.
- National Institutes of Health. (n.d.). Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH.
- ResearchGate. (n.d.). Characterization of 3 fluoro-4-formylphenylboronic acid molecule with Density Functional Teory.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Chemistry of Boronic Acids: A Focus on 4-Formylphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- BenchChem. (2025). A Comparative Analysis of 4-Formylphenylboronic Acid Reaction Products by NMR Spectroscopy. BenchChem Technical Guides.
- Wikipedia. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions. BenchChem Technical Guides.
- University Lecture Notes. (n.d.). Linear Free Energy Relationships. Source not publicly available.
- BenchChem. (2025). A Comparative Spectroscopic Guide to 4-Formylphenylboronic Acid and Its Isomers. BenchChem Technical Guides.
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analytical methods for determining the purity of 4-(3-Formylphenyl)phenylboronic acid
An In-Depth Guide to the Analytical Methods for Purity Determination of 4-(3-Formylphenyl)phenylboronic Acid
For researchers, medicinal chemists, and process development scientists, the purity of a synthetic building block is not merely a number on a certificate of analysis; it is the foundation upon which reliable, reproducible, and successful outcomes are built. This compound, a bifunctional reagent prized for its role in constructing complex molecular architectures via Suzuki-Miyaura coupling and other transformations, is no exception. Its dual reactivity, stemming from the aldehyde and boronic acid moieties, makes it a powerful tool, but also susceptible to a unique profile of process-related and degradation impurities.
This guide provides an in-depth comparison of the core analytical methodologies required to comprehensively assess the purity of this compound. We will move beyond procedural lists to explore the causality behind method selection, the establishment of self-validating analytical systems, and the integrated strategy essential for ensuring the quality required in demanding research and development environments.
The Purity Challenge: Understanding Potential Impurities
Effective purity analysis begins with a clear understanding of what impurities might be present. The synthetic route to this compound, typically involving a palladium-catalyzed cross-coupling between 3-formylphenylboronic acid and a 4-halo-phenylboronic acid derivative (or vice-versa), informs the likely impurity profile.
Potential Impurities Include:
-
Starting Materials: Unreacted 3-formylphenylboronic acid, 4-bromophenylboronic acid, or their precursors.
-
Homocoupled Products: Biphenyl-3,3'-dicarbaldehyde and 4,4'-biphenyldiboronic acid.
-
Protodeboronation Products: 3-phenylbenzaldehyde, where the boronic acid group on the second ring is replaced by a hydrogen atom.
-
Oxidation/Reduction Products: The formyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, particularly under harsh purification conditions.[1]
-
Boronic Anhydrides (Boroxines): Boronic acids are prone to reversible self-condensation to form cyclic trimers (boroxines), which can complicate quantification and spectroscopic analysis.[2]
An effective analytical strategy must be capable of separating and quantifying these structurally similar compounds with high fidelity.
Chromatographic Methods: The Workhorse for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination for non-volatile organic molecules like this compound. Its primary strength lies in its ability to physically separate the main component from its impurities, allowing for accurate quantification.
Principle of Separation: Reversed-Phase HPLC
Reversed-phase HPLC is the dominant mode used for this class of compounds. The stationary phase (the column) is nonpolar (e.g., C18-silica), while the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol. This compound and its less polar impurities will have a stronger affinity for the stationary phase and thus move more slowly through the column than more polar impurities. By gradually increasing the proportion of the organic solvent in the mobile phase (a gradient elution), compounds are eluted in order of increasing hydrophobicity, enabling their separation.
Experimental Protocol: High-Resolution HPLC-UV
This protocol describes a validated approach for determining the purity of this compound and separating it from key potential impurities.
-
Sample Preparation:
-
Accurately weigh approximately 10.0 mg of the this compound sample into a 20 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). This yields a stock solution of ~0.5 mg/mL.
-
Further dilute 1.0 mL of this stock solution to 10.0 mL with the diluent to obtain a working concentration of ~50 µg/mL for analysis.
-
-
Chromatographic Conditions:
-
Column: A high-resolution reversed-phase column, such as a C18, 2.1 x 100 mm, 1.8 µm particle size column. Low silanol activity columns can be beneficial for boronic acids.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is used for better peak shape and MS compatibility).[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 95 18.0 95 18.1 20 | 22.0 | 20 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm.
-
-
Data Analysis & Purity Calculation:
-
The purity is calculated based on the principle of area percent.
-
Purity (%) = (Area of the Main Peak / Total Area of All Peaks) x 100
-
This calculation assumes that all compounds have a similar response factor at the chosen wavelength. For higher accuracy, especially for known impurities, a reference standard should be used to determine a relative response factor.
-
Workflow for HPLC-Based Purity Assessment
Caption: Workflow for HPLC purity analysis of this compound.
Trustworthiness: A Self-Validating System via ICH Guidelines
To ensure the reliability of the HPLC method, it must be validated according to standards set by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline.[4][5][6] This process demonstrates that the method is fit for its intended purpose.
| Validation Parameter | Purpose & Experimental Approach | Typical Acceptance Criteria |
| Specificity | To prove the method can distinguish the analyte from impurities. This is done by analyzing a placebo, spiking the sample with known impurities, and subjecting the sample to stress conditions (heat, acid, base, oxidation) to generate degradation products.[7][8] | The main peak should be free from co-eluting peaks in all conditions. Peak purity analysis (using a PDA detector) should pass. |
| Linearity | To demonstrate a direct relationship between concentration and detector response. Analyze a minimum of five concentrations across the working range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of the results to the true value. Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%).[7] | Mean recovery should be between 98.0% and 102.0%. |
| Precision | To assess the method's reproducibility. Includes Repeatability (same day, same analyst) and Intermediate Precision (different days, different analysts).[5] | Relative Standard Deviation (RSD) ≤ 1.0% for the main peak area. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. Precision at the LOQ should have an RSD ≤ 10%.[5] |
Alternative: HPLC with Mass Spectrometric Detection (LC-MS)
For unambiguous identification of unknown impurities and ultimate sensitivity, HPLC can be coupled with a mass spectrometer.
-
Advantage: Provides molecular weight information for each peak, allowing for the definitive identification of impurities. This is invaluable during process development and for investigating out-of-spec batches. LC-MS/MS methods can achieve quantification limits at the pg/mL level.[9]
-
Disadvantage: Higher operational complexity and cost compared to UV detection.
Spectroscopic Methods: Confirming Identity and Structure
While HPLC excels at separation and quantification, spectroscopic methods provide orthogonal data that confirms the chemical identity of the main peak and can help identify impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation.
-
Principle: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, offering a unique fingerprint of the molecule. For boronic acids, ¹¹B NMR is also highly informative.[10][11][12]
-
Causality in Sample Preparation: Phenylboronic acids often form oligomeric anhydrides, which can lead to broad, poorly resolved signals in solvents like CDCl₃. Using deuterated dimethyl sulfoxide (DMSO-d₆) is critical as it effectively breaks up these oligomers, yielding sharp, well-resolved spectra suitable for purity assessment.[13]
-
Data Interpretation: The purity can be estimated by comparing the integration of signals from the main compound to those of impurities. For example, a signal corresponding to a residual starting material like 3-phenylbenzaldehyde could be easily identified and quantified relative to the product signals.
Experimental Protocol: ¹H NMR
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube. Add approximately 0.7 mL of DMSO-d₆.
-
Dissolution: Cap the tube and gently vortex or sonicate to ensure complete dissolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the main signals.
Mass Spectrometry (MS)
MS provides a rapid and accurate determination of the compound's molecular weight.
-
Principle: The sample is ionized (e.g., via Electrospray Ionization - ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Interpretation: For this compound (C₁₃H₁₁BO₃), the expected exact mass is 226.0798. ESI-MS in negative ion mode would likely show a prominent ion at m/z 225.07 [M-H]⁻. Key fragmentation patterns can also provide structural confirmation.[13]
Workflow for Spectroscopic Identification
Caption: Workflow for spectroscopic analysis of this compound.
Thermal Analysis: Assessing Stability and Non-Volatile Content
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide complementary information about the bulk properties of the material.[14]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[15] It is excellent for quantifying the content of residual solvents, water, and non-volatile inorganic impurities (which will remain as residue after organic components have decomposed).
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. For a pure crystalline solid, DSC will show a sharp endothermic peak at its melting point. Impurities typically cause a broadening and depression of the melting point, making DSC a sensitive indicator of bulk purity.
Experimental Protocol: TGA/DSC
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate TGA (ceramic) or DSC (aluminum) pan.
-
Instrumentation: A simultaneous TGA/DSC instrument is ideal.
-
Conditions: Heat the sample from 30 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Data Interpretation: In the TGA curve, observe any mass loss at <150 °C (solvent/water) and the onset of decomposition. In the DSC curve, observe the melting point endotherm. A sharp peak (width at half-height < 2 °C) is indicative of high purity.
Comparative Summary and Recommended Strategy
No single technique can provide a complete picture of purity. An integrated, multi-faceted approach is required for a comprehensive assessment.
| Analytical Method | Primary Purpose | Key Insights | Sensitivity | Throughput |
| HPLC-UV | Quantification of purity and impurities | Separates components, provides area % purity. | High (ng) | High |
| LC-MS | Identification of impurities | Provides molecular weight of separated components. | Very High (pg) | Medium |
| ¹H / ¹³C NMR | Structural Confirmation | Confirms identity, can quantify known impurities. | Low (µg-mg) | Medium |
| ¹¹B NMR | Boron Environment Analysis | Confirms boronic acid state vs. boroxine. | Low (mg) | Medium |
| TGA | Thermal Stability & Composition | Quantifies volatiles and non-volatile residue. | Low (mg) | High |
| DSC | Crystalline Purity & Phase Behavior | Measures melting point and thermal transitions. | Low (mg) | High |
Recommended Integrated Workflow
A robust quality control strategy should be hierarchical.
Caption: Recommended integrated workflow for quality control and purity validation.
-
Screening (HPLC-UV): Every batch should be analyzed by a validated HPLC-UV method to determine purity and impurity profile.
-
Identification (NMR & MS): For initial batch validation or to investigate discrepancies, NMR is used to confirm the structure of the main component, while MS confirms the molecular weight. If significant unknown impurities are detected by HPLC, LC-MS is employed for their identification.
-
Bulk Properties (TGA/DSC): TGA and DSC analyses are performed to ensure thermal stability and assess the presence of non-volatile impurities or excess solvent/water, which are critical parameters for downstream applications.
By combining the high resolving power of chromatography with the definitive structural information from spectroscopy and the bulk property insights from thermal analysis, researchers and drug development professionals can be confident in the quality and purity of their this compound, ensuring the integrity of their scientific endeavors.
References
- SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- BenchChem. (2025). A Comparative Spectroscopic Guide to 4-Formylphenylboronic Acid and Its Isomers.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products.
-
Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Retrieved from [Link]
- ACS Publications. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
- PubMed. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.
- Google Patents. (2002). Process for preparing highly pure formylphenylboronic acids.
- Wikipedia. (n.d.). 4-Formylphenylboronic acid.
- Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
- University of Melbourne. (n.d.). TGA-DSC.
- SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity.
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A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(3-Formylphenyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This guide provides an in-depth technical comparison of various palladium catalyst systems for the coupling of a challenging, yet synthetically valuable, substrate: 4-(3-Formylphenyl)phenylboronic acid. The presence of the electron-withdrawing formyl group introduces specific electronic demands that highlight the performance differences between catalyst classes.
The Substrate: Understanding the Reactivity of this compound
The formyl group (–CHO) on the phenylboronic acid ring is a moderate electron-withdrawing group (EWG). This electronic feature is critical as it directly influences the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1] Generally, electron-donating groups on the boronic acid can accelerate this step, while EWGs can render it more challenging, potentially leading to slower reaction rates or lower yields.[1] However, the formyl group also offers a valuable synthetic handle for subsequent transformations, making this substrate a key building block in the synthesis of complex molecules for pharmaceuticals and materials science. This guide will explore how the choice of palladium catalyst and ligand can overcome the inherent challenges of this electron-deficient substrate.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of any palladium catalyst in this context is best understood through the lens of the Suzuki-Miyaura catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The choice of ligand profoundly impacts the rates of these steps, particularly oxidative addition and reductive elimination, thereby dictating the overall efficiency of the catalyst.[4]
Sources
Safety Operating Guide
Navigating the Disposal of 4-(3-Formylphenyl)phenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, understanding the nuanced disposal procedures for specialized reagents like 4-(3-Formylphenyl)phenylboronic acid is not just a matter of compliance, but a critical component of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, moving beyond mere instruction to explain the rationale behind each procedural choice.
Hazard Identification and Immediate Safety Precautions
Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of this compound is paramount. According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Skin Sensitization: May cause an allergic skin reaction.[3][4][5]
-
Specific target organ toxicity (single exposure): May cause respiratory irritation.[1][2][3]
Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[3][6][7] The immediate availability of an eyewash station and safety shower is mandatory where this chemical is handled.[3][4]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is non-negotiable. The following table summarizes the required PPE when handling or disposing of this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[3][8] | Protects against splashes and airborne particles that can cause serious eye damage.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[3][6][8] | Prevents skin contact, which can lead to irritation and allergic sensitization.[3][4] |
| Body Protection | A fully fastened laboratory coat.[6][8] | Protects the skin on the body from accidental spills and contact. |
| Respiratory Protection | NIOSH/MSHA approved respirator if dust is generated.[8] | Necessary to prevent respiratory tract irritation from inhalation of the powdered compound.[1][2] |
The Cardinal Rule: Hazardous Waste Classification
Under no circumstances should this compound or its containers be discarded in regular trash or flushed down the sewer drain.[8] This compound must be managed as hazardous waste from the point of generation through to its final disposal by a certified waste management facility.[1][4][5][8]
The following workflow illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Waste Segregation and Disposal Workflow for this compound.
Step-by-Step Disposal Procedures
Adherence to a systematic disposal protocol is crucial for ensuring safety and regulatory compliance.
Part 1: Disposal of Solid Waste
This category includes excess solid this compound and any materials contaminated during its handling.
-
Segregation: Any labware such as weighing boats and spatulas, disposable gloves, or absorbent paper contaminated with this compound must be treated as hazardous waste.[6]
-
Collection: Place all contaminated solid debris into a designated, lined hazardous waste container.[6][8]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and specify the contents, including the full chemical name: "this compound".[6]
-
Storage: The sealed container should be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.[7][8]
Part 2: Disposal of Liquid Waste
This stream comprises solutions containing this compound and the initial rinsate from decontaminating glassware.
-
Collection: All solutions and the first rinsate from cleaning contaminated glassware should be collected as liquid hazardous waste in a dedicated, clearly labeled, and chemically compatible container.[8]
-
Labeling: Affix a "Hazardous Waste" label to the container, detailing the chemical name and approximate concentration.
-
Storage: Keep the liquid waste container securely sealed when not in use and store it in your laboratory's designated satellite accumulation area.[8]
Part 3: Decontamination of Empty Containers and Glassware
Empty containers that once held this compound must be properly decontaminated to prevent environmental contamination.[7]
-
Initial Rinse (Hazardous Waste): Rinse the empty container or glassware with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol).[7][8] This first rinsate is considered hazardous and must be collected in the designated liquid hazardous waste container.[7][8]
-
Subsequent Rinses: Perform at least two additional rinses with the solvent.[6] These subsequent rinses should also be collected as hazardous waste.[8]
-
Final Disposal of Container: After thorough rinsing and allowing it to air dry, deface the original label. The clean container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, in accordance with your institution's policies.[7]
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Small Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it into a sealed container for hazardous waste disposal.[1][5] The area should then be decontaminated.
-
Large Spills: In the case of a large spill, evacuate all non-essential personnel from the area.[3] If it is safe to do so, ensure the area is well-ventilated.[3] Immediately contact your institution's Environmental Health & Safety (EHS) or emergency response team for guidance and assistance.[3]
Final Disposal Logistics
The ultimate disposal of the collected hazardous waste is a regulated process.
-
Secure Storage: Keep all waste containers securely sealed and stored in a designated, well-ventilated satellite accumulation area within the laboratory.[8]
-
Scheduled Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[8] Laboratory personnel should not transport hazardous waste outside of their designated work area.[8]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
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How To Safely Dispose of Boric Acid. Lab Alley. [Link]
-
How and Why to Neutralize Boric Acid. Lab Alley. [Link]
-
SAFETY DATA SHEET. TCI EUROPE N.V. (2018-10-03). [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Hazardous Waste. US EPA. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration - OSHA. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(3-Formylphenyl)phenylboronic acid
Navigating the complexities of novel chemical entities requires a safety-first mindset, grounded in a deep understanding of the molecule's potential hazards. This guide provides essential, field-proven safety and handling protocols for 4-(3-Formylphenyl)phenylboronic acid (CAS No. 87199-16-4). As a Senior Application Scientist, my objective is to move beyond mere compliance, offering a framework of causality that empowers researchers to work safely and effectively. The protocols herein are designed as a self-validating system, ensuring that every step mitigates a specific, identified risk.
Hazard Identification: Understanding the Adversary
Before any personal protective equipment (PPE) is selected, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for the meta isomer, this compound, is not as prevalent as its para isomer (4-Formylphenylboronic acid, CAS No. 87199-17-5), the hazard profile can be reliably extrapolated from the latter and the broader class of arylboronic acids. The primary risks are associated with irritation and potential sensitization.[1][2][3] Furthermore, it is crucial to recognize that boronic acids as a class have been identified as potential mutagens in microbial assays, warranting careful handling to minimize exposure.[4][5][6][7]
| Hazard Classification | GHS Hazard Statement | Rationale & Implication for Handling | Source(s) |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | The compound can cause redness, itching, and inflammation upon contact. This necessitates the use of appropriate chemical-resistant gloves and protective clothing to prevent direct skin exposure. | [3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | Direct contact with the eyes can lead to significant irritation and potential damage. This risk mandates the use of sealed safety goggles as a minimum requirement for eye protection. | [3] |
| Skin Sensitization | H317: May cause an allergic skin reaction. | Repeated or prolonged contact may lead to the development of an allergic sensitivity. Once sensitized, even minimal exposure can trigger a significant skin reaction. This underscores the importance of consistently avoiding skin contact. | [1][2] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation. | Inhalation of the dust or powder form of the compound can irritate the nose, throat, and lungs. All handling of the solid material should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk. | [3] |
Core PPE Protocol: An Integrated System of Defense
The selection of PPE is not a checklist but an integrated system designed to provide comprehensive protection. Each component is chosen to address the specific hazards identified above.
Eye and Face Protection
-
Requirement: Chemical splash-resistant safety goggles with side protection, conforming to EU EN166 or OSHA 29 CFR 1910.133 standards.[1][8]
-
Causality: This is the minimum requirement to protect against the serious eye irritation hazard posed by the compound.[3] Standard safety glasses do not provide an adequate seal against fine powders or splashes.
-
Enhanced Precaution: When there is a significant risk of splashing or handling larger quantities, a face shield should be worn in addition to safety goggles.[8][9] The face shield protects the entire face from contact.
Hand Protection
-
Requirement: Chemical-resistant nitrile gloves.
-
Causality: Nitrile provides excellent protection against a wide variety of chemical hazards and is the preferred choice for general laboratory use involving potential skin contact with compounds like boronic acids.[10] This is critical for preventing the skin irritation and potential allergic sensitization identified as primary hazards.[1][2]
-
Operational Protocol:
Body Protection
-
Requirement: A laboratory coat and close-toed footwear are mandatory.
-
Causality: A lab coat prevents incidental contact with skin and protects personal clothing from contamination.[10] Closed-toed shoes protect the feet from spills.
-
Enhanced Precaution: For tasks involving larger quantities or a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[10]
Respiratory Protection
-
Requirement: Respiratory protection is generally not required when handling small quantities within a certified chemical fume hood or other well-ventilated area.[3][12]
-
Causality: Engineering controls like a fume hood are the primary method for mitigating inhalation hazards.[13][14] They effectively contain the solid powder, preventing it from becoming airborne and causing respiratory irritation.[3]
-
Specific Scenarios: If engineering controls are not available or in the case of a large spill, a NIOSH-approved respirator (e.g., an N95 dust mask for powders or a respirator with appropriate cartridges for vapors) must be used.[15]
Safe Handling and Operational Workflow
Adherence to a strict operational workflow ensures that safety measures are implemented consistently from preparation to disposal.
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- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. aksci.com [aksci.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. research.arizona.edu [research.arizona.edu]
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- 15. sciencing.com [sciencing.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
